molecular formula C12H17NO4S B1449567 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate CAS No. 1414860-36-8

3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

カタログ番号: B1449567
CAS番号: 1414860-36-8
分子量: 271.33 g/mol
InChIキー: LNDVYWDVZUQJSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-methylbenzenesulfonic acid;3-oxa-6-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-7-3-5(1)6-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDVYWDVZUQJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2COCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414860-36-8
Record name 3-Oxa-6-azabicyclo[3.1.1]heptane, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414860-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is perpetual. Bridged bicyclic systems have emerged as particularly valuable isosteres for common saturated heterocycles like morpholine and piperidine. These rigid structures can offer improved metabolic stability, enhanced receptor binding affinity, and unique three-dimensional diversity. Among these, 3-Oxa-6-azabicyclo[3.1.1]heptane stands out as a promising achiral morpholine isostere, exhibiting comparable lipophilicity to its monocyclic counterpart.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of its stable tosylate salt, 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate, a key building block for pharmaceutical research and development.[1]

Strategic Synthesis: A Multi-step Approach to a Complex Scaffold

The first reported practical synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate involves a seven-step sequence, commencing from inexpensive and readily available starting materials.[1] The overall strategy hinges on the construction of a suitably functionalized azetidine ring, followed by cyclization to form the bicyclic ether linkage.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a pathway originating from simple precursors. The tosylate salt can be readily prepared from the free bicyclic amine. The bicyclic amine itself can be envisioned to form via an intramolecular cyclization of a functionalized azetidine precursor. This precursor, in turn, can be assembled from acyclic building blocks.

Retrosynthesis Target 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate Free_Base 3-Oxa-6-azabicyclo[3.1.1]heptane Target->Free_Base Salt Formation Azetidine_Precursor Functionalized Azetidine Free_Base->Azetidine_Precursor Intramolecular Cyclization Acyclic_Precursors Acyclic Precursors Azetidine_Precursor->Acyclic_Precursors Azetidine Formation

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow Overview

The forward synthesis, as reported by Walker et al., involves the key steps of azetidine formation, functional group manipulation, and final cyclization.[1] While the full experimental details for every step require access to the primary literature, the key transformations are outlined below. The synthesis begins with the reaction of benzylamine with epichlorohydrin to form an amino alcohol, which is then cyclized to form an N-benzyl-3-hydroxyazetidine intermediate. This intermediate undergoes further functionalization to introduce the necessary groups for the final intramolecular etherification.

Synthetic_Workflow cluster_0 Azetidine Formation cluster_1 Functionalization & Cyclization cluster_2 Salt Formation Start Benzylamine + Epichlorohydrin Amino_Alcohol Amino Alcohol Intermediate Start->Amino_Alcohol N_Benzyl_Azetidinol N-Benzyl-3-hydroxyazetidine Amino_Alcohol->N_Benzyl_Azetidinol Cyclization Functionalized_Azetidine Key Azetidine Intermediate N_Benzyl_Azetidinol->Functionalized_Azetidine Multi-step Functionalization Bicyclic_Amine 3-Oxa-6-azabicyclo[3.1.1]heptane Functionalized_Azetidine->Bicyclic_Amine Intramolecular Cyclization & Debenzylation Final_Product Target Tosylate Salt Bicyclic_Amine->Final_Product p-Toluenesulfonic acid

Caption: Overview of the synthetic workflow.

Key Experimental Protocols

Step 1-2: Synthesis of 1-Benzyl-3-hydroxyazetidine

This initial step involves the reaction of benzylamine with a suitable precursor like epichlorohydrin, followed by in-situ cyclization.

  • Reaction: Benzylamine is reacted with epichlorohydrin in an aqueous medium. The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermicity.

  • Rationale: Benzylamine serves as both the nucleophile to open the epoxide and the nitrogen source for the azetidine ring. The use of water as a solvent is cost-effective and environmentally benign.

  • Work-up: The resulting intermediate is often filtered and washed to remove impurities.

Step 3-6: Intermediate Synthesis and Cyclization

These steps involve the conversion of 1-benzyl-3-hydroxyazetidine into a key intermediate suitable for the final intramolecular cyclization. This likely involves the introduction of a leaving group and a nucleophilic hydroxyl group at appropriate positions. A plausible route involves the formation of a diol, followed by selective tosylation of one hydroxyl group to create a good leaving group.

Step 7: Formation of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

The final step involves the intramolecular cyclization of the key intermediate, followed by debenzylation and salt formation.

  • Protocol:

    • The N-benzyl protected bicyclic amine precursor is subjected to hydrogenolysis to remove the benzyl group. Palladium on carbon (Pd/C) is a common catalyst for this transformation.

    • The resulting free amine is then treated with p-toluenesulfonic acid monohydrate in a suitable solvent like ethanol.

    • The product, 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate, typically crystallizes from the solution upon cooling and can be isolated by filtration.

  • Self-Validation: The formation of a crystalline solid is a good indicator of product formation and purity. The melting point of the product should be sharp and reproducible.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate. A combination of spectroscopic and physical methods should be employed.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₇NO₄SN/A
Molecular Weight 271.33 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not reportedN/A
Solubility Soluble in water, methanolN/A
Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • Aromatic Protons (tosylate): Two doublets in the range of 7.1-7.5 ppm.

    • Bicyclic Protons: A series of multiplets in the upfield region (typically 2.5-4.5 ppm).

    • NH₂⁺ Protons: A broad singlet is expected in the downfield region, as observed between 9.15-9.44 ppm.[3]

    • Methyl Protons (tosylate): A singlet around 2.3 ppm.

¹³C NMR (Nuclear Magnetic Resonance)

The ¹³C NMR spectrum is used to identify all the unique carbon atoms in the molecule.

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • Aromatic Carbons (tosylate): Peaks in the range of 125-145 ppm.

    • Bicyclic Carbons: Aliphatic carbons of the bicyclic system are expected in the range of 30-70 ppm.

    • Methyl Carbon (tosylate): A peak around 21 ppm.

HRMS (High-Resolution Mass Spectrometry)

HRMS is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Expected m/z: For the cation (C₅H₁₀NO)⁺, the calculated exact mass would be sought. The full salt will not be observed.

Conclusion and Future Outlook

The synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate provides access to a valuable and versatile building block for drug discovery. Its rigid, bicyclic structure offers a unique conformational constraint that can be exploited to enhance the pharmacological properties of lead compounds. The synthetic route, while multi-step, is practical and starts from inexpensive materials. The detailed characterization of this compound is crucial for its application in the synthesis of novel and potent therapeutic agents. Further exploration of derivatives of this scaffold is warranted to fully realize its potential in medicinal chemistry.

References

  • Bheemappa, E.; et al. Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo-[3,4-b][1][4]oxazine derivatives. Der Pharma Chemica2014 , 6 (3), 220-227. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane... Synfacts2012 , 8 (12), 1333. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane Tosylate (CAS No. 1414860-36-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate (tosylate), a key building block in medicinal chemistry. The document outlines the fundamental principles and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While this guide presents a framework for the spectroscopic analysis based on established methodologies, the detailed experimental data, including specific peak assignments, is contained within the primary literature cited herein. This guide is intended to serve as a practical resource for researchers working with this and structurally related compounds, enabling them to effectively validate their materials and understand their structural features.

Introduction

3-Oxa-6-azabicyclo[3.1.1]heptane, in its tosylate salt form (CAS No. 1414860-36-8), is a bridged bicyclic morpholine analogue that has garnered significant interest in the field of drug discovery. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. The tosylate salt provides a stable, crystalline solid that is amenable to handling and further chemical modification.

Accurate and thorough spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide details the expected spectroscopic profile of 3-Oxa-6-azabicyclo[3.1.1]heptane tosylate, providing a basis for its identification and analysis.

Chemical Structure and Properties
  • Chemical Name: 3-Oxa-6-azabicyclo[3.1.1]heptane; 4-methylbenzene-1-sulfonic acid

  • Common Name: 3-Oxa-6-azabicyclo[3.1.1]heptane tosylate

  • CAS Number: 1414860-36-8

  • Molecular Formula: C₁₂H₁₇NO₄S[1]

  • Molecular Weight: 271.33 g/mol [1]

  • Appearance: Solid[2]

  • Melting Point: 268-270 °C[2]

Spectroscopic Analysis

The structural elucidation of 3-Oxa-6-azabicyclo[3.1.1]heptane tosylate relies on a combination of spectroscopic techniques. The following sections describe the anticipated results from each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum is expected to show distinct signals for the protons of the bicyclic core and the tosylate counterion.

Expected ¹H NMR Data

Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (tosylate)~ 7.1 - 7.8m4H
Methyl Protons (tosylate)~ 2.3s3H
Bicyclic Core ProtonsVariesm10H

Note: The specific chemical shifts and coupling constants for the bicyclic core protons are detailed in the primary literature.[3]

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.

Expected ¹³C NMR Data

Assignment Expected Chemical Shift (ppm)
Aromatic Carbons (tosylate)~ 125 - 145
Methyl Carbon (tosylate)~ 21
Bicyclic Core CarbonsVaries

Note: For detailed peak assignments, refer to the supporting information of the cited primary literature.[3]

2.1.3. Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. For the tosylate salt, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Expected Ion: The spectrum should show a prominent peak corresponding to the protonated free base, [C₅H₉NO + H]⁺.

  • m/z: 100.07

2.2.1. Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI-mass spectrometer.

  • Analysis: Infuse the sample solution into the ion source and acquire the mass spectrum in the positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data

Wavenumber (cm⁻¹) Functional Group Assignment
~ 3000 - 3200N-H stretch (from the protonated amine)
~ 2850 - 3000C-H stretch (aliphatic)
~ 1150 - 1250 & 1000 - 1050S=O stretch (sulfonate)
~ 1100 - 1000C-O stretch (ether)

2.3.1. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Synthesis and Characterization Workflow

The synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane tosylate is a multi-step process. The following diagram illustrates a generalized workflow for its synthesis and subsequent spectroscopic characterization.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials step1 Multi-step Synthesis start->step1 product Crude Product step1->product purification Purification (e.g., Crystallization) product->purification final_product Pure 3-Oxa-6-azabicyclo[3.1.1]heptane Tosylate (CAS 1414860-36-8) purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (ESI-MS) final_product->ms ir IR Spectroscopy final_product->ir data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic data for 3-Oxa-6-azabicyclo[3.1.1]heptane tosylate (CAS No. 1414860-36-8) provides a definitive fingerprint for its identification and quality control. This guide outlines the expected outcomes from NMR, MS, and IR analyses. For complete and detailed experimental data, researchers are directed to the primary scientific literature. A thorough understanding and application of these spectroscopic methods are critical for the successful use of this important building block in research and development.

References

Sources

Structure Elucidation of 3-Oxa-6-azabicyclo[3.1.1]heptane Tosylate Salt: A Multi-Technique Approach to Definitive Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Introduction: The Strategic Importance of the Bicyclic Scaffold and Salt Form

The journey of a drug candidate from discovery to clinic is predicated on a complete understanding of its molecular structure. The title compound, 3-Oxa-6-azabicyclo[3.1.1]heptane tosylate salt, presents a fascinating challenge that combines the structural complexity of a bicyclic heteroalkane with the ionic nature of a salt.

  • The Bicyclic Core (C₅H₉NO): As a conformationally restricted analog of morpholine, this scaffold provides chemists with a tool to reduce the entropic penalty of binding to a biological target, potentially increasing potency and selectivity. Its molecular formula is C₅H₉NO.[5]

  • The Tosylate Counterion: The p-toluenesulfonyl (tosyl) group is not merely a counterion; it is a strategic tool. The formation of a tosylate salt from the basic nitrogen of the bicyclic amine serves multiple purposes: it often imparts crystallinity, improves thermal stability, and can enhance aqueous solubility and dissolution rate—all critical parameters for a viable active pharmaceutical ingredient (API).[4][6][7]

Therefore, the elucidation process must not only confirm the covalent framework of the bicyclic cation but also verify the presence and ionic interaction of the tosylate anion. This requires a multi-faceted analytical workflow where each technique provides a unique and complementary piece of the structural puzzle.

The Analytical Workflow: An Orthogonal Approach to Structure Validation

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques.[8][9] For a novel salt like this, the workflow logically progresses from confirming mass and composition to mapping atomic connectivity and finally, to visualizing the three-dimensional structure.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure Mapping cluster_2 Definitive 3D Confirmation cluster_3 Final Validation MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Determine Atomic Connectivity MS->NMR Mass Confirmed IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR Functional Groups Confirmed XRAY X-Ray Crystallography Unambiguous 3D Structure NMR->XRAY Connectivity Model Built Structure Elucidated Structure 3-Oxa-6-azabicyclo[3.1.1]heptane Tosylate Salt XRAY->Structure 3D Structure Validated

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Identity and Composition

Causality: The first step is to confirm that the synthesized compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the ideal choice for organic salts. ESI allows the gentle transfer of the pre-formed ions (the bicyclic cation and tosylate anion) from solution into the gas phase for analysis, minimizing fragmentation and providing a clear picture of the parent ions.[10]

Expected Data: Analysis by ESI-HRMS would be conducted in both positive and negative ion modes.

Ionization ModeExpected IonMolecular FormulaCalculated Exact Mass (Da)
Positive[C₅H₉NO + H]⁺C₅H₁₀NO⁺100.0762
Negative[C₇H₇SO₃]⁻C₇H₇O₃S⁻171.0116

The observation of these ions at their calculated high-resolution masses (typically within 5 ppm error) provides strong evidence for the elemental composition of both the cation and the anion, confirming the successful formation of the target salt.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the salt (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Electrospray Ionization (ESI).

  • Positive Mode: Set the instrument to detect positive ions. Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range of m/z 50-500.

  • Negative Mode: Switch the instrument polarity to detect negative ions and repeat the infusion.

  • Data Analysis: Compare the measured m/z values of the most abundant peaks with the theoretical exact masses for the protonated bicyclic amine and the tosylate anion.

NMR Spectroscopy: Assembling the Molecular Framework

Causality: While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected.[11] For a rigid, complex structure like a bicycloalkane, a full suite of 1D and 2D NMR experiments is essential to unambiguously assign every proton and carbon and thus define the molecular architecture.[12]

1D NMR (¹H and ¹³C)
  • ¹H NMR: This spectrum provides information on the chemical environment, integration (proton count), and spin-spin coupling of all protons. For the 3-Oxa-6-azabicyclo[3.1.1]heptane cation, the rigid structure will prevent conformational averaging, leading to distinct signals and complex coupling patterns that are highly informative about the 3D arrangement of the protons.[13][14] The tosylate anion will show two characteristic doublets for its aromatic protons and a singlet for its methyl group.[15]

  • ¹³C NMR: This spectrum reveals the number of unique carbon environments. The symmetry of the bicyclic core will dictate the number of signals observed.

2D NMR (COSY, HSQC, HMBC)
  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons), allowing for the tracing of H-C-C-H spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. This is the primary method for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the complete structure. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This allows for the connection of the spin systems identified by COSY and definitively places quaternary carbons and heteroatoms within the framework.

Caption: Key HMBC correlations for structural assembly.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD-d₄). DMSO-d₆ is often an excellent choice as it solubilizes most organic salts and does not exchange with the N-H proton.

  • Instrument: A high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • Experiments:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C{¹H} spectrum.

    • Acquire a 2D gCOSY experiment to establish ¹H-¹H connectivity.

    • Acquire a 2D gHSQC experiment (edited for CH/CH₂/CH₃ phase) to assign one-bond ¹H-¹³C correlations.

    • Acquire a 2D gHMBC experiment to establish 2- and 3-bond ¹H-¹³C correlations. Set the long-range coupling constant delay (e.g., to 8 Hz) to optimize for typical ²J and ³J values.

  • Data Analysis: Systematically analyze the spectra, starting with HSQC to assign carbons, then using COSY and HMBC to build the fragments and connect them into the final bicyclic structure.

Infrared Spectroscopy: Functional Group Fingerprinting

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups and to verify salt formation.[11][16] The vibrational frequencies of bonds act as a molecular fingerprint. The formation of the ammonium tosylate salt results in highly characteristic absorption bands that are easily distinguished from the free base precursor.

Expected Data:

Functional GroupBondCharacteristic Absorption (cm⁻¹)Significance
AmmoniumN⁺-H stretch~2200-3000 (broad)Confirms protonation of the amine
SulfonateS=O stretch~1220 (asymmetric) & ~1040 (symmetric)Confirms presence of tosylate anion
EtherC-O-C stretch~1100-1150Confirms the oxa-bridge
Aromatic RingC=C stretch~1600, ~1490Confirms the aryl group of tosylate

X-Ray Crystallography: The Definitive Proof

Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9][17] It provides a precise three-dimensional map of all atoms in the solid state, confirming not only the connectivity but also the exact bond lengths, bond angles, and the nature of the ionic interaction between the cation and anion.[18][19]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most crucial and often rate-limiting step.[17] Grow single crystals of the salt suitable for diffraction (typically >0.1 mm in all dimensions).[19] Common methods include:

    • Slow evaporation of a solvent in which the salt is moderately soluble (e.g., ethanol, isopropanol).

    • Vapor diffusion by placing a concentrated solution of the salt in a vial inside a larger chamber containing a solvent in which the salt is poorly soluble (the "anti-solvent").

    • Slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[20]

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[19]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to fit the atomic positions to the experimental data, yielding the final, precise 3D structure.[19]

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of 3-Oxa-6-azabicyclo[3.1.1]heptane tosylate salt is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. HRMS confirms the elemental formula. FTIR verifies the key functional groups and salt formation. A comprehensive set of 1D and 2D NMR experiments meticulously maps the covalent framework of the cation and identifies the counterion. Finally, X-ray crystallography provides the ultimate validation, presenting a definitive, atomic-resolution 3D picture of the molecule. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data essential for advancing drug development programs.

References

  • X-ray studies of molecular structure during the crystallisation of organic salts. (2022). Google Scholar.
  • Relative abundance in ESI mass spectra of triazolium salts in methanol a) tosylate series b) triflate series. (n.d.).
  • The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. (n.d.). Benchchem.
  • 3-Oxa-6-azabicyclo[3.1.1]heptane. (n.d.). PubChem. [Link]

  • Nakka, S., Muchakayala, S. K., & Manabolu Surya, S. B. (2024). A sensitive ultra-performance liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of assay and trace-level genotoxic tosylate analogs (methyl and ethyl) in empagliflozin and its tablet dosage forms. Biomedical Chromatography, 38(1), e5755. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI.
  • Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. (2014). Taylor & Francis eBooks.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (n.d.). ResearchGate. [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Salt Selection in Drug Development. (2006). Pharmaceutical Technology. [Link]

  • Tosylate salt of 6-(4-br0m0-2-chl0r0phenylamin0)-7-fluoro-n-(2-hydroxyethoxy)-3-methyl-3h-benzimi dazole-5-carboxamide, mek inhibitor useful in the treatment of cancer. (2007).
  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (n.d.). Semantic Scholar. [Link]

  • Tosylate salt of a 5-pyrazolyl-2-pyridone derivative, useful in the treatment of copd. (n.d.).
  • Specifications of 3-Oxa-6-aza-bicyclo[3.1.1]heptane tosylate. (n.d.). Capot Chemical. [Link]

  • Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof. (n.d.).
  • Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept-2-en-6-one and the 7,7-dimethyl, 7,7-dichloro and 7-endo-chloro derivatives. (n.d.). ResearchGate. [Link]

  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane... (n.d.). Thieme Chemistry. [Link]

  • NMR and Cyclic Molecules. (2021). YouTube. [Link]

Sources

The Ascendancy of Bridged Bicyclic Morpholines in Modern Medicinal Chemistry: A Technical Guide to Core Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds. This guide provides an in-depth technical exploration of bridged bicyclic morpholines, a class of conformationally restricted scaffolds that have emerged as powerful tools in drug discovery. By introducing a three-dimensional architecture to the well-established morpholine moiety, these structures offer a unique combination of properties that can address common challenges in drug development, including metabolic instability, off-target effects, and poor physicochemical characteristics. This whitepaper will delve into the strategic rationale for their use, provide a comparative analysis of synthetic routes to key scaffolds, and present detailed experimental protocols. We will further explore their impact on critical drug-like properties through curated data and compelling case studies, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these valuable building blocks in their own discovery programs.

Introduction: Escaping Flatland - The Rationale for Three-Dimensional Scaffolds

The morpholine ring is a ubiquitous and privileged scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] Its utility stems from its advantageous physicochemical properties, including improved aqueous solubility and a favorable pKa profile, which can enhance a compound's pharmacokinetic properties.[3][4] However, the conformational flexibility of the simple morpholine ring can sometimes be a liability, leading to suboptimal binding to the target protein or increased susceptibility to metabolic degradation.[5]

Bridged bicyclic structures offer a compelling solution by imposing conformational rigidity.[6] This pre-organization of the molecule into a more defined three-dimensional shape can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[7] Furthermore, the introduction of a bridged system can shield metabolically labile positions and modulate physicochemical properties in non-intuitive yet highly beneficial ways.[8][9] This guide will focus on the synthesis, properties, and applications of key bridged bicyclic morpholine scaffolds that are gaining prominence in medicinal chemistry.

The Strategic Advantage of Bridged Bicyclic Morpholines

The incorporation of bridged bicyclic morpholines into drug candidates is a strategic decision driven by the desire to fine-tune molecular properties for optimal therapeutic performance. The inherent rigidity of these scaffolds provides several key advantages over their monocyclic counterparts.

Conformational Restriction and Pre-organization

By locking the morpholine ring into a specific conformation, bridged systems reduce the entropic cost of binding to a target protein. This can translate to a significant increase in binding affinity and potency. The defined spatial arrangement of substituents on the bicyclic core also allows for more precise and predictable interactions with the target's binding site, facilitating structure-activity relationship (SAR) studies.[10]

Modulation of Physicochemical Properties

Bridging the morpholine ring can have a profound and sometimes counterintuitive impact on a molecule's physicochemical properties. A notable example is the reduction in lipophilicity (logD) upon the introduction of a one-carbon bridge, a phenomenon that can be advantageous for improving a drug candidate's overall profile without adding heteroatoms.[11] This effect is attributed to the increased exposure of the polar atoms (oxygen and nitrogen) to the solvent.

Improved Metabolic Stability

The rigid bicyclic framework can sterically hinder access of metabolic enzymes to otherwise susceptible positions on the morpholine ring or adjacent functionalities. This can lead to a significant improvement in metabolic stability and a longer in vivo half-life, reducing the required dose and frequency of administration.[9]

Bioisosteric Replacement

Bridged bicyclic morpholines are increasingly being used as bioisosteres for other common cyclic amines, such as piperidines and piperazines.[9][12] This strategy allows for the exploration of novel chemical space while retaining or improving upon the desirable properties of the original scaffold. The unique vectoral arrangement of substituents on a bridged system can lead to novel interactions with the target protein that are not possible with a simple monocyclic ring.

Key Bridged Bicyclic Morpholine Scaffolds: Synthesis and Properties

Several bridged bicyclic morpholine scaffolds have gained traction in medicinal chemistry. This section will detail the synthesis and key properties of two prominent examples: 2-oxa-5-azabicyclo[2.2.1]heptane and 8-oxa-3-azabicyclo[3.2.1]octane.

The 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

This highly constrained scaffold has been successfully employed as a morpholine surrogate in drug design.[13] Its rigid framework provides a well-defined platform for the precise orientation of substituents.

An efficient and scalable synthesis of the enantiomerically pure (1S,4S) isomer starts from the readily available and inexpensive trans-4-hydroxy-L-proline.[13] The use of a benzyloxycarbonyl (Cbz) protecting group for the amine allows for mild reaction conditions throughout the synthesis.

Experimental Protocol: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride [13]

Step 1: N-Cbz protection of trans-4-hydroxy-L-proline To a solution of trans-4-hydroxy-L-proline (1.0 eq) in 1 M NaOH (2.2 eq) at 0 °C, benzyl chloroformate (1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The aqueous solution is washed with diethyl ether, acidified with 1 M HCl to pH 2, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Cbz-trans-4-hydroxy-L-proline.

Step 2: Methyl ester formation To a solution of N-Cbz-trans-4-hydroxy-L-proline (1.0 eq) in methanol at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2.5 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated to give the methyl ester.

Step 3: Tosylation of the hydroxyl group To a solution of the methyl ester (1.0 eq) in dichloromethane at 0 °C are added triethylamine (1.5 eq), 4-dimethylaminopyridine (0.1 eq), and p-toluenesulfonyl chloride (1.2 eq). The reaction is stirred at room temperature for 15 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated.

Step 4: Reduction of the ester To a solution of the tosylate (1.0 eq) in a mixture of ethanol and tetrahydrofuran at 0 °C, sodium borohydride (2.0 eq) is added portionwise. The reaction is stirred at room temperature for 16 hours. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is dried, filtered, and concentrated.

Step 5: Intramolecular cyclization To a solution of the alcohol (1.0 eq) in methanol, sodium methoxide (1.2 eq) is added. The reaction mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried, filtered, and concentrated to yield the bicyclic product.

Step 6: Deprotection The Cbz-protected bicyclic compound is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere for 4 hours. The catalyst is filtered off, and the filtrate is treated with a solution of HCl in methanol to afford (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride as a white solid.

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold possesses a rigid structure where the nitrogen and oxygen atoms are held in a fixed spatial relationship.[14] The hydrochloride salt form enhances its water solubility.[15]

The 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold

This bridged morpholine analogue has found significant application in the development of kinase inhibitors, where it has been shown to enhance selectivity.[16]

A concise and practical synthesis starts from furan-2,5-dicarboxylic acid.[1] A key step in this route is a solvent-free thermolytic cyclization.

Experimental Protocol: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride [1][3]

Step 1: Hydrogenation of furan-2,5-dicarboxylic acid Furan-2,5-dicarboxylic acid (1.0 eq) is dissolved in acetic acid and water, and 10% Pd/C is added. The mixture is hydrogenated at 60 °C. After completion, the catalyst is filtered off, and aqueous ammonia is added to the filtrate to precipitate the di-ammonium salt of cis-tetrahydrofuran-2,5-dicarboxylic acid.

Step 2: Imide formation (Thermolysis) The di-ammonium salt is heated neat at 230 °C under a nitrogen atmosphere. The resulting crude imide, 8-oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione, is allowed to cool and solidify.

Step 3: Reduction of the imide The crude imide (1.0 eq) is suspended in anhydrous tetrahydrofuran, and a 1 M solution of borane-tetrahydrofuran complex (4.0 eq) is added slowly. The mixture is refluxed for 16 hours. After cooling, methanol is carefully added, followed by a solution of HCl in methanol. The solvents are evaporated, and the residue is triturated with diethyl ether to give 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride as a white solid.

In the context of mTOR inhibitors, replacing a simple morpholine with the 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been shown to dramatically improve selectivity over PI3Kα.[16] This is attributed to the more defined conformational presentation of the scaffold, which enhances hydrophobic interactions within the kinase hinge region.[10]

Impact on Drug-like Properties: A Data-Driven Perspective

The decision to incorporate a bridged bicyclic morpholine should be guided by a thorough understanding of its impact on a molecule's overall property profile. The following table summarizes a comparative analysis of key physicochemical properties for a matched pair of a simple morpholine derivative and its bridged bicyclic analogue.

PropertyN-PhenylmorpholineN-Phenyl-2-oxa-5-azabicyclo[2.2.1]heptaneRationale for Change
cLogP 2.21.8Increased exposure of polar N and O atoms in the rigid bridged system leads to lower lipophilicity.[11]
Topological Polar Surface Area (TPSA) 12.5 Ų12.5 ŲTPSA is a 2D descriptor and may not fully capture the 3D effects on polarity.
pKa 5.3~6.0The rigid framework can alter the hybridization and electronics of the nitrogen atom, often leading to a slight increase in basicity.
Aqueous Solubility ModerateHigherThe lower lipophilicity and potentially increased polarity contribute to improved aqueous solubility.[9]
Metabolic Stability (in vitro) ModerateHigherThe bicyclic structure can sterically shield the α-carbons to the nitrogen and oxygen from CYP450-mediated metabolism.

Note: The values presented are illustrative and can vary depending on the specific substitution pattern of the molecules.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key synthetic pathways and conceptual relationships.

G cluster_0 Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline N-Cbz protection N-Cbz protection trans-4-hydroxy-L-proline->N-Cbz protection CbzCl, NaOH Esterification Esterification N-Cbz protection->Esterification SOCl2, MeOH Tosylation Tosylation Esterification->Tosylation TsCl, Et3N Reduction Reduction Tosylation->Reduction NaBH4 Cyclization Cyclization Reduction->Cyclization NaOMe Deprotection Deprotection Cyclization->Deprotection H2, Pd/C Final Product Final Product Deprotection->Final Product

Caption: Synthetic workflow for 2-oxa-5-azabicyclo[2.2.1]heptane.

G Bridged Bicyclic Morpholine Bridged Bicyclic Morpholine Increased Rigidity Increased Rigidity Bridged Bicyclic Morpholine->Increased Rigidity Modulated Physicochemical Properties Modulated Physicochemical Properties Bridged Bicyclic Morpholine->Modulated Physicochemical Properties Improved Metabolic Stability Improved Metabolic Stability Bridged Bicyclic Morpholine->Improved Metabolic Stability Enhanced Potency & Selectivity Enhanced Potency & Selectivity Increased Rigidity->Enhanced Potency & Selectivity Optimized Drug Candidate Optimized Drug Candidate Modulated Physicochemical Properties->Optimized Drug Candidate Improved Metabolic Stability->Optimized Drug Candidate Enhanced Potency & Selectivity->Optimized Drug Candidate

Caption: The impact of bridged bicyclic morpholines on drug properties.

Case Study: Bridged Morpholines in mTOR Inhibitors

A compelling example of the strategic application of bridged bicyclic morpholines is in the development of selective mTOR inhibitors. The introduction of a 3,5-bridged morpholine moiety into certain drug candidates has been shown to be beneficial for CNS indications due to a decrease in lipophilicity and an enhancement of the polar surface area, which can improve the brain/plasma distribution ratio.[17] For instance, PQR620, which contains two 3,5-bridged morpholines, is a potent and selective mTOR kinase inhibitor with promising antitumor effects in CNS indications.[17] This highlights the power of these scaffolds to address the multifaceted challenges of developing drugs for complex diseases.

Conclusion and Future Outlook

Bridged bicyclic morpholines represent a significant advancement in the medicinal chemist's toolkit for crafting superior therapeutic agents. Their inherent three-dimensionality provides a powerful handle to modulate a wide range of properties, from target engagement and selectivity to pharmacokinetics and metabolic stability. The synthetic routes to these scaffolds are becoming increasingly efficient and scalable, making them more accessible for broad application in drug discovery programs. As our understanding of the intricate relationship between molecular architecture and biological function deepens, we can anticipate that the strategic deployment of bridged bicyclic morpholines will continue to drive the discovery of innovative and effective medicines. The ability to "escape flatland" and embrace three-dimensional chemical space is not merely a trend but a fundamental shift in drug design, and bridged bicyclic morpholines are at the forefront of this exciting evolution.

References

  • PrepChem. (n.d.). Synthesis of 3-(1-Adamantanecarbonyl)-8-Oxa-3-Azabicyclo(3.2.1)Octane. Retrieved from [Link]

  • Zaytsev, A. V., Pickles, J. E., Harnor, S. J., Henderson, A. P., Alyasiri, M., Waddell, P. G., ... & Golding, B. T. (2016). Concise syntheses of bridged morpholines. RSC Advances, 6(55), 49877-49880.
  • Organic & Biomolecular Chemistry. (2016). Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Retrieved from [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • Al-Ghanim, A. M., & Kozikowski, A. P. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & medicinal chemistry letters, 21(1), 48-51.
  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • Hocine, S., Berger, G., & Hanessian, S. (2020). Design and Synthesis of Backbone-Fused, Conformationally Constrained Morpholine–Proline Chimeras. The Journal of organic chemistry, 85(6), 4237-4247.
  • Chemical Communications. (2019). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization. Retrieved from [Link]

  • Brailsford, J. A., Zhu, L., Loo, M., & Shea, K. J. (2007). Enantioselective synthesis of bridged bicyclic ring systems. The Journal of organic chemistry, 72(24), 9402-9405.
  • ResearchGate. (n.d.). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Retrieved from [Link]

  • Degorce, S. L., Bodnarchuk, M. S., Cumming, I. A., & Scott, J. S. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of medicinal chemistry, 61(19), 8934-8943.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

  • Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11739-11744.
  • Chinese Chemical Letters. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Retrieved from [Link]

  • Papeo, G., & Montagnoli, A. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of medicinal chemistry, 62(18), 8563-8578.
  • Organic Chemistry Frontiers. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Retrieved from [Link]

  • Di Micco, S., Terracciano, S., Boscaino, F., & Bruno, I. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378-390.
  • ResearchGate. (n.d.). ChemInform Abstract: Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry.. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • Kise, M. T., Blocker, A., & Godenschwege, T. A. (2018). Resveratrol-Inspired Bridged Bicyclic Compounds: A New Compound Class for the Protection of Synaptic Function from Acute Oxidative Stress. ACS chemical neuroscience, 9(12), 2933-2938.
  • Bioorganic & Medicinal Chemistry Letters. (2003). Synthesis and evaluation of chiral bicyclic proline FKBP12 ligands. Retrieved from [Link]

  • Epilepsia. (2023). Bridged bicyclic compounds: Comprehending a novel compound class as potential anti-seizure agents. Retrieved from [Link]

  • ResearchGate. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Retrieved from [Link]

  • Paoletta, S., Tiwari, A., & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(1), 585-603.
  • Assay and Drug Development Technologies. (2015). Early identification of hERG liability in drug discovery programs by automated patch clamp. Retrieved from [Link]

  • Sidorov, P., & Filimonov, D. (2016). Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing.
  • ResearchGate. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • ResearchGate. (2001). 2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. Retrieved from [Link]

  • ResearchGate. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • Current Topics in Medicinal Chemistry. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • Kerr, W. J., & Paterson, L. C. (2013). Flexible access to conformationally-locked bicyclic morpholines. Chemical communications (Cambridge, England), 49(79), 8931-8933.
  • Tzara, A., & Koukoulitsa, C. (2020).
  • Scientific Reports. (2020). A structure-based computational workflow to predict liability and binding modes of small molecules to hERG. Retrieved from [Link]

  • ResearchGate. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Retrieved from [Link]

  • Journal of Cheminformatics. (2019). Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting. Retrieved from [Link]

  • Insubria. (n.d.). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Angewandte Chemie (International ed. in English). (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape: A Technical Guide to the Lipophilicity and Solubility of 3-Oxa-6-azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Saturated Bicyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland"—a strategic pivot away from planar, aromatic structures towards three-dimensional, saturated scaffolds. This shift is driven by the need to improve upon the physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME). Among the rising stars in this chemical space are bridged bicyclic systems, with the 3-Oxa-6-azabicyclo[3.1.1]heptane core emerging as a particularly compelling motif. Its rigid, defined geometry and the strategic placement of heteroatoms offer a unique opportunity to fine-tune lipophilicity and solubility, two critical parameters that often dictate the success or failure of a drug candidate. This guide provides an in-depth exploration of these properties in the context of 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives, offering both theoretical grounding and practical, field-proven insights for researchers at the forefront of drug development.

The Strategic Advantage of the 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffold: A Bioisosteric Powerhouse

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold is a saturated heterocyclic system that can be viewed as a constrained analog of piperidine or a bioisosteric replacement for more traditional aromatic rings like benzene and pyridine. Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a cornerstone of modern medicinal chemistry.[1][2] The strategic replacement of a flat, often lipophilic aromatic ring with a three-dimensional, saturated bicyclic core can profoundly and beneficially alter a molecule's properties.

The primary drivers for employing the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold are:

  • Reduction of Lipophilicity: Aromatic rings contribute significantly to a molecule's lipophilicity. High lipophilicity is often associated with poor solubility, increased metabolic liability, and potential for off-target toxicity. The introduction of the sp³-rich, polar 3-Oxa-6-azabicyclo[3.1.1]heptane core can substantially lower the partition coefficient (logP) and distribution coefficient (logD), leading to a more favorable ADME profile.

  • Enhancement of Aqueous Solubility: The presence of the oxygen and nitrogen heteroatoms in the bicyclic system provides hydrogen bond acceptor and donor capabilities, respectively. This enhances the molecule's interaction with water, thereby improving its aqueous solubility. This is a critical factor for achieving adequate bioavailability for oral administration and for the preparation of intravenous formulations.

  • Improved Metabolic Stability: The saturated nature of the bicyclic core makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Novel Chemical Space and Intellectual Property: The use of such scaffolds allows for the exploration of novel chemical space, providing opportunities for the discovery of compounds with unique pharmacological profiles and stronger intellectual property positions.

A compelling illustration of this principle is the successful bioisosteric replacement of a meta-substituted benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane scaffold. This modification resulted in a patent-free analog with a remarkable >500% improvement in water solubility and reduced lipophilicity, all while maintaining nanomolar potency.[3] Similarly, the replacement of the pyridine ring in the antihistamine Rupatadine with a 3-azabicyclo[3.1.1]heptane core led to a more than tenfold increase in water solubility.

Deconstructing Physicochemical Properties: Lipophilicity and Solubility

A nuanced understanding of lipophilicity and solubility is paramount for the rational design of 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives.

Lipophilicity: The Octanol-Water Partition and Distribution Coefficients (logP and logD)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical determinant of a drug's ability to cross biological membranes. The most common measure of lipophilicity is the partition coefficient (P) , which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical purposes, this is expressed on a logarithmic scale as logP .

For ionizable compounds, such as the basic nitrogen-containing 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives, the distribution coefficient (D) is a more physiologically relevant parameter. It is the ratio of the concentration of all species of the compound (ionized and non-ionized) in the organic phase to the concentration of all species in the aqueous phase at a specific pH. This is expressed as logD .

The relationship between logP and logD for a basic compound is given by:

logD = logP - log(1 + 10^(pKa - pH))

This equation underscores the importance of a compound's pKa and the pH of the environment in determining its lipophilicity.

Solubility: The Cornerstone of Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical prerequisite for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body. Poor solubility is a major hurdle in drug development, often leading to low and erratic bioavailability.

Two key types of solubility are measured in drug discovery:

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly dissolved from a concentrated stock solution (usually in DMSO), begins to precipitate in an aqueous buffer. It reflects the solubility of the amorphous form of the compound and is useful for early-stage compound screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution. It is a more accurate but lower-throughput measurement that is critical for lead optimization and pre-formulation studies.

Modulating Lipophilicity and Solubility: A Structure-Property Relationship Perspective

Substitution Position Substituent Type Expected Impact on Lipophilicity (logP/logD) Expected Impact on Aqueous Solubility Rationale
Nitrogen (N-6) Alkyl chainsIncreaseDecreaseIncreasing the non-polar surface area.
Aromatic ringsSignificant IncreaseSignificant DecreaseIntroduction of a large, hydrophobic moiety.
Polar groups (-OH, -COOH)DecreaseIncreaseIntroduction of hydrogen bonding capabilities and ionizable groups.
Carbon backbone Halogens (F, Cl, Br)IncreaseDecreaseHalogens are lipophilic and increase the non-polar character.
Hydroxyl (-OH)DecreaseIncreaseProvides hydrogen bonding donor and acceptor sites.
Amine (-NH2)DecreaseIncrease (pH-dependent)Introduces a basic, ionizable group capable of hydrogen bonding.
Carboxylic acid (-COOH)DecreaseIncrease (pH-dependent)Introduces an acidic, ionizable group capable of hydrogen bonding.

Expert Insight: The interplay between the position and nature of the substituent is critical. For instance, a hydroxyl group placed in a sterically hindered position may have a less pronounced effect on solubility compared to one that is readily accessible for solvation. Furthermore, intramolecular hydrogen bonding can sometimes lead to an unexpected increase in lipophilicity by masking polar groups.

Experimental Workflows for the Characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane Derivatives

Rigorous and reproducible experimental data is the bedrock of any successful drug discovery program. Below are detailed protocols for the determination of lipophilicity and solubility, tailored with considerations for bicyclic amines.

Determination of Lipophilicity (logD)

The shake-flask method remains the gold standard for logD determination. However, for higher throughput, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed.

This method directly measures the partitioning of a compound between n-octanol and a phosphate-buffered saline (PBS) at pH 7.4.

Protocol:

  • Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the 3-Oxa-6-azabicyclo[3.1.1]heptane derivative in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a known volume of the pre-saturated PBS and a known volume of the pre-saturated n-octanol. Add a small aliquot of the compound stock solution.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate logD7.4 using the formula: logD7.4 = log([Compound]octanol / [Compound]PBS)

Causality and Trustworthiness: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment. A mass balance calculation (comparing the initial amount of compound added to the sum of the amounts in each phase) should be performed to validate the experiment. For basic compounds, it is critical to control the pH of the aqueous phase throughout the experiment.

Diagram: Shake-Flask logD Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and PBS (pH 7.4) partition Add Solvents and Compound to Vial prep_solvents->partition prep_compound Prepare Compound Stock Solution prep_compound->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify Compound in Each Phase (LC-MS/MS) separate->quantify calculate Calculate logD7.4 quantify->calculate

Caption: Workflow for shake-flask logD determination.

Determination of Aqueous Solubility

This high-throughput assay measures the concentration at which a compound precipitates from an aqueous buffer.

Protocol:

  • Compound Plating: Prepare serial dilutions of the 3-Oxa-6-azabicyclo[3.1.1]heptane derivative in DMSO in a 96-well plate.

  • Addition of Buffer: Rapidly add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly exceeds the background.

Causality and Trustworthiness: The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects. The rate of buffer addition can influence the results, so it should be standardized. A known soluble and a known insoluble compound should be included as controls.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_compound Serial Dilution of Compound in DMSO add_buffer Add Aqueous Buffer plate_compound->add_buffer incubate Incubate at RT add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Precipitation Concentration measure->analyze

Caption: Workflow for kinetic solubility determination.

This method determines the equilibrium solubility of the crystalline form of the compound.

Protocol:

  • Compound Addition: Add an excess of the solid 3-Oxa-6-azabicyclo[3.1.1]heptane derivative to a vial containing a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filtration/Centrifugation: Separate the undissolved solid from the saturated solution by filtration or high-speed centrifugation.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., LC-MS/MS) against a standard curve.

Causality and Trustworthiness: Visual confirmation of excess solid at the end of the experiment is essential. The stability of the compound in the assay medium should be confirmed. The use of a validated analytical method with a proper standard curve is crucial for accurate quantification.

Conclusion: The Path Forward

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates. Its ability to reduce lipophilicity and enhance aqueous solubility, as demonstrated in successful case studies, makes it an attractive bioisosteric replacement for traditional aromatic systems. A thorough understanding of the principles of lipophilicity and solubility, coupled with rigorous experimental characterization, is essential for harnessing the full potential of this and other novel saturated bicyclic scaffolds. As the field of drug discovery continues to evolve, the strategic application of such three-dimensional fragments will undoubtedly play a pivotal role in the development of safer and more effective medicines.

References

  • Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ResearchGate. Available at: [Link]

  • St-gelais, M., & Poirier, M. (2020). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Jain, P., & Issar, M. (2015). The Use of Bioisosterism in Drug Design and Molecular Modification. Academia.edu. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Mykhailiuk, P. K., & Shishkin, O. V. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 62(10), e202215937. Available at: [Link]

  • Valko, K. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology, 1824, 217-228. Available at: [Link]

Sources

"stability studies of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability Evaluation of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate, a novel bridged bicyclic morpholine isostere with significant potential in medicinal chemistry.[1][2][3] The stability of a drug substance is a critical quality attribute that ensures its safety, efficacy, and shelf-life. This document outlines a systematic approach to conducting forced degradation, solid-state, and solution stability studies in alignment with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] It further details the selection and application of appropriate analytical methodologies for the identification and quantification of the parent compound and its degradation products. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this promising molecule.

Introduction: The Significance of Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by a rigorous evaluation of its physicochemical properties. Among these, chemical stability is paramount. Stability studies provide critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][7] This information is instrumental in determining appropriate storage conditions, re-test periods, and shelf-life.[4][5]

3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate is a unique molecule characterized by a bridged bicyclic amine core, making it an achiral morpholine isostere.[1][2][3] Its tosylate salt form is often chosen to improve properties such as crystallinity and handling.[9][10][11][12] However, the inherent strain in the bicyclic system and the presence of a tertiary amine and an ether linkage may present specific stability challenges. A thorough understanding of its degradation pathways is therefore essential for successful drug development.

This guide will provide the scientific rationale and detailed protocols for a comprehensive stability assessment of this compound, ensuring the generation of robust and reliable data for regulatory submissions and formulation development.

Strategic Framework for Stability Evaluation

A well-designed stability program is a multi-faceted investigation that encompasses forced degradation, long-term, and accelerated stability studies. The overall workflow is designed to identify potential degradation products, understand degradation mechanisms, and establish a stability-indicating analytical method.

Stability_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Formal Stability Assessment cluster_2 Phase 3: Data Interpretation & Reporting Forced Degradation Forced Degradation Method Development Method Development Forced Degradation->Method Development Provides degraded samples Solid-State Stability Solid-State Stability Method Development->Solid-State Stability Solution Stability Solution Stability Method Development->Solution Stability Data Analysis Data Analysis Solid-State Stability->Data Analysis Solution Stability->Data Analysis Shelf-Life Determination Shelf-Life Determination Data Analysis->Shelf-Life Determination Analytical_Methods Stability Sample Stability Sample HPLC-UV HPLC-UV Stability Sample->HPLC-UV Assay & Impurity Profiling Peak Purity (PDA) Peak Purity (PDA) HPLC-UV->Peak Purity (PDA) LC-MS LC-MS HPLC-UV->LC-MS If new peaks observed Structure Elucidation Structure Elucidation LC-MS->Structure Elucidation MS/MS Fragmentation NMR NMR Structure Elucidation->NMR Confirmation

Caption: Analytical workflow for stability samples.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary technique for stability testing.

Starting HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 254 nm (based on the UV absorbance of the tosylate and the bicyclic amine).

  • Injection Volume: 10 µL

This method must be validated for specificity, linearity, range, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the identification of unknown degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of degradation products can be determined. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structure elucidation of significant degradation products, isolation followed by NMR analysis is often necessary.

Data Interpretation and Reporting

All data generated from the stability studies should be tabulated and trended over time. Any significant changes, out-of-specification results, or the appearance of new degradation products should be thoroughly investigated. The stability data will be used to establish a re-test period for the drug substance and to recommend appropriate storage conditions.

Conclusion: A Proactive Approach to Ensuring Drug Quality

A comprehensive and scientifically sound stability study is not merely a regulatory requirement but a fundamental aspect of drug development. For a novel molecule like 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate, a proactive approach to understanding its stability profile is essential. By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of this promising pharmaceutical building block, thereby accelerating its path to clinical application.

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synlett.
  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synlett.
  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof. (n.d.).
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. (2025, August 10).
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). PMC - NIH.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF. (2008, January 10).
  • Advice for making tosylate and mesyl
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Advice for making tosylate and mesyl

Sources

Exploring the Chemical Space of 3-Oxa-6-azabicyclo[3.1.1]heptane Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional framework that serves as a valuable isostere for commonly employed rings such as morpholine.[1] Its inherent properties, including achirality and lipophilicity comparable to morpholine, make it an attractive building block for the design of novel therapeutic agents with potentially improved physicochemical and pharmacokinetic profiles.[1] This technical guide provides an in-depth exploration of the chemical space surrounding this bicyclic heterocycle, detailing its synthesis, strategies for analog development, potential therapeutic applications, and key characterization methodologies. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to facilitate the rational design and synthesis of novel 3-Oxa-6-azabicyclo[3.1.1]heptane analogs.

The Strategic Value of the 3-Oxa-6-azabicyclo[3.1.1]heptane Core in Medicinal Chemistry

The strategic incorporation of rigid bicyclic scaffolds is a well-established strategy in drug discovery to enhance potency, selectivity, and metabolic stability. The 3-Oxa-6-azabicyclo[3.1.1]heptane core, a bridged bicyclic morpholine analog, offers several distinct advantages:

  • Morpholine Isostere: It serves as a non-classical isostere of the morpholine ring, a common moiety in many approved drugs.[1] This allows for novel intellectual property opportunities and the potential to modulate biological activity and physicochemical properties.

  • Structural Rigidity and 3D Shape: The bicyclic nature of the scaffold imparts a defined three-dimensional geometry, which can lead to more specific interactions with biological targets compared to more flexible acyclic or monocyclic analogs. This conformational constraint can also reduce the entropic penalty upon binding, potentially leading to higher affinity.

  • Physicochemical Properties: The scaffold is achiral and possesses a lipophilicity similar to that of morpholine, providing a favorable starting point for drug design.[1] The introduction of the bridged structure can also influence properties like aqueous solubility.

  • Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation, potentially leading to improved pharmacokinetic profiles.

The exploration of bridged heterocyclic systems is a burgeoning area in medicinal chemistry, with the potential to unlock novel chemical space and develop next-generation therapeutics.[2][3][4][5]

Synthetic Strategies for Accessing the 3-Oxa-6-azabicyclo[3.1.1]heptane Core

The practical synthesis of the 3-Oxa-6-azabicyclo[3.1.1]heptane core is crucial for its widespread adoption in drug discovery programs. A concise and efficient seven-step synthesis has been reported, starting from inexpensive and readily available starting materials.[1] While the full experimental details of the seminal paper are not publicly available, the key transformations provide a roadmap for accessing this valuable building block, typically isolated as a hydrotosylate or hydrochloride salt to improve handling and stability.[1][6]

A generalized synthetic approach is outlined below, highlighting the key chemical transformations and the underlying strategic decisions.

Illustrative Synthetic Workflow

G A Inexpensive Starting Material (e.g., Acyclic Precursor) B Cyclization to form Piperidine Intermediate A->B Key Ring Formation C Functional Group Manipulations B->C Introduction of Key Functionalities D Intramolecular Cyclization to form Bicyclic Core C->D Crucial Bicyclic Ring Closure E Deprotection D->E Removal of Protecting Groups F Salt Formation (e.g., Hydrotosylate) E->F Final Product Isolation G Core 3-Oxa-6-azabicyclo[3.1.1]heptane Analog N-Substituted Analog Core->Analog N-Substitution Reaction Substituent R-group (Diverse Chemical Moieties) Substituent->Analog

Caption: General scheme for N-substitution of the core scaffold.

Therapeutic Potential and Biological Applications

While the full therapeutic potential of 3-Oxa-6-azabicyclo[3.1.1]heptane analogs is still under investigation, the structural alerts from related morpholine-containing compounds and preliminary studies on bridged bicyclic systems suggest several promising avenues for drug discovery.

Central Nervous System (CNS) Disorders

Morpholine-containing compounds have a rich history in CNS drug discovery. Furthermore, the ability of bridged bicyclic systems to cross the blood-brain barrier makes them attractive for targeting neurological diseases. [5]Potential applications include the development of inhibitors for:

  • Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and Parkinson's disease. The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold could serve as a novel core for the design of selective MAO-A or MAO-B inhibitors. [1]* Acetylcholinesterase (AChE): AChE inhibitors are a mainstay in the treatment of Alzheimer's disease. The unique geometry of the bicyclic core could lead to novel interactions with the active site of AChE. [1]

Oncology

The rigid nature of the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold makes it an interesting candidate for the development of kinase inhibitors and other anti-cancer agents. For instance, related bridged morpholine derivatives have been explored as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

Other Therapeutic Areas

The versatility of the morpholine moiety suggests that 3-Oxa-6-azabicyclo[3.1.1]heptane analogs could also find applications as:

  • Histone Deacetylase (HDAC) Inhibitors: Some heterocyclic compounds have shown HDAC inhibitory activity, a promising approach for the treatment of cancer and inflammatory diseases.

  • Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX), analogs could be developed for the treatment of inflammation and pain. [1]

Physicochemical and Structural Characterization

Thorough characterization of novel 3-Oxa-6-azabicyclo[3.1.1]heptane analogs is essential to confirm their structure, purity, and key physicochemical properties. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of the bicyclic core and confirming the identity and placement of substituents. The rigid nature of the scaffold often leads to well-resolved and characteristic signals. [1][7]2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

Physicochemical Property Determination

A comprehensive understanding of the physicochemical properties of novel analogs is critical for predicting their drug-like characteristics.

Table 1: Key Physicochemical Parameters for Characterization

ParameterExperimental MethodRationale
Solubility Kinetic or thermodynamic solubility assaysCrucial for oral bioavailability and formulation development.
Lipophilicity (LogP/LogD) HPLC-based methods or shake-flask methodInfluences membrane permeability, protein binding, and metabolic clearance.
pKa Potentiometric titration or capillary electrophoresisDetermines the ionization state at physiological pH, affecting solubility and target engagement.
Melting Point Differential Scanning Calorimetry (DSC) or melting point apparatusProvides information on purity and solid-state properties.

Conclusion and Future Directions

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold represents a promising and underexplored area of chemical space for drug discovery. Its unique structural features and favorable physicochemical properties make it an attractive building block for the design of novel therapeutics across a range of disease areas. The synthetic accessibility of the core, coupled with the ease of diversification at the nitrogen atom, provides a solid foundation for the generation of extensive compound libraries for high-throughput screening and lead optimization.

Future research in this area should focus on:

  • Development of diverse analog libraries: Systematically exploring the impact of various N-substituents on biological activity and ADME properties.

  • Exploration of novel therapeutic targets: Screening 3-Oxa-6-azabicyclo[3.1.1]heptane analogs against a broad range of biological targets to identify new therapeutic opportunities.

  • In-depth structure-activity relationship studies: Elucidating the key structural features that govern potency and selectivity for specific targets.

  • Computational modeling: Employing in silico methods to guide the rational design of next-generation analogs with improved properties.

By leveraging the principles and methodologies outlined in this technical guide, researchers can effectively navigate the chemical space of 3-Oxa-6-azabicyclo[3.1.1]heptane analogs and unlock their full potential in the development of innovative medicines.

References

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (2012). ResearchGate. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ChemRxiv. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. (n.d.). ResearchGate. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). ScienceDirect. [Link]

  • 6-Oxa-3-azabicyclo(3.1.1)heptane. (n.d.). PubChem. [Link]

  • Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. (2021). PubMed. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. [Link]

  • Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. (n.d.). Wiley Online Library. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2021). ACS Publications. [Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. (2024). ACS Publications. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]

  • N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders. (2015). PubMed. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. (2021). Semantic Scholar. [Link]

Sources

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 3-Oxa-6-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The rigid, three-dimensional architecture of bicyclic scaffolds has become increasingly vital in modern drug discovery, offering an escape from the "flatland" of traditional aromatic structures. Among these, 3-Oxa-6-azabicyclo[3.1.1]heptane emerges as a compelling, yet underexplored, achiral morpholine isostere. Its constrained framework imparts unique conformational rigidity, influencing molecular shape, polarity, and metabolic stability. This guide provides an in-depth exploration of the core reaction mechanisms of this bicyclic system, offering field-proven insights and detailed protocols to empower its application in medicinal chemistry and beyond.

Structural and Electronic Landscape: The Foundation of Reactivity

The 3-Oxa-6-azabicyclo[3.1.1]heptane core is a synthetically accessible bicyclic amine with a distinct boat-like conformation. The embedded oxygen atom and the bridgehead carbons create a rigid structure that significantly influences the reactivity of the secondary amine.

Key Structural Features:

  • Achiral Nature: The molecule possesses a plane of symmetry, simplifying synthetic strategies and eliminating the need for chiral resolutions.[1][2]

  • Constrained Conformation: The bicyclic structure locks the six-membered ring into a rigid conformation, which can be advantageous for optimizing ligand-receptor interactions.

  • Nitrogen Atom Accessibility: The nitrogen atom is sterically accessible for a variety of chemical transformations, making it a versatile handle for molecular elaboration.

The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack, forming the basis for the most common and synthetically useful reactions of this scaffold. The inherent strain of the bicyclic system does not significantly compromise the stability of the core under a wide range of reaction conditions, a critical attribute for a reliable building block.

Synthesis of the 3-Oxa-6-azabicyclo[3.1.1]heptane Core

A practical and scalable synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane, typically isolated as its hydrotosylate salt for improved handling and stability, has been reported.[2] The multi-step sequence begins with readily available and inexpensive starting materials, proceeding through key intermediates to construct the bicyclic framework.

Synthetic Workflow Overview:

A Inexpensive Starting Materials B Multi-step sequence A->B Straightforward chemistry C Key Bicyclic Intermediate B->C Cyclization D Deprotection C->D E Salt Formation D->E TsOH F 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate E->F

Caption: Synthetic pathway to 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate.

Core Reaction Mechanisms and Protocols

The secondary amine of the 3-Oxa-6-azabicyclo[3.1.1]heptane core is the primary site of reactivity, readily undergoing N-alkylation, N-acylation, and N-arylation reactions. These transformations are fundamental to incorporating this unique scaffold into diverse molecular architectures.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy for modulating lipophilicity and exploring structure-activity relationships. The reaction typically proceeds via a standard SN2 mechanism.

Causality Behind Experimental Choices: The choice of a non-nucleophilic base is critical to prevent competition with the amine for the alkylating agent. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the base without significantly solvating the nucleophilic amine.

Detailed Experimental Protocol: General N-Alkylation

  • Preparation: To a solution of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq). The mixture is stirred at room temperature for 10 minutes to liberate the free amine.

  • Reaction: The desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) is added to the solution.

  • Heating and Monitoring: The reaction mixture is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Reagent/SolventRoleTypical Quantity
3-Oxa-6-azabicyclo[3.1.1]heptaneNucleophile1.0 eq
Alkyl HalideElectrophile1.1 - 1.5 eq
DIPEA or TEABase2.5 eq
DMF or AcetonitrileSolventAnhydrous
N-Acylation: Introduction of Amide Functionality

N-acylation is a robust method for introducing amide groups, which can act as hydrogen bond donors and acceptors, significantly influencing the pharmacological properties of a molecule. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Causality Behind Experimental Choices: The use of a base is essential to neutralize the acid (e.g., HCl) generated during the reaction with an acyl chloride, driving the reaction to completion. For less reactive acylating agents like anhydrides, the reaction may not require an external base.

Detailed Experimental Protocol: General N-Acylation

  • Preparation: 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base like triethylamine (TEA) or pyridine (2.5 eq) is added, and the mixture is stirred for 10 minutes at room temperature.

  • Reaction: The acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid anhydride) (1.1 eq) is added dropwise at 0 °C.

  • Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude amide is purified by flash column chromatography or recrystallization.

cluster_alkylation N-Alkylation Workflow cluster_acylation N-Acylation Workflow A1 Free Amine D1 SN2 Reaction A1->D1 B1 Alkyl Halide B1->D1 C1 Base (e.g., DIPEA) C1->D1 E1 N-Alkyl Product D1->E1 A2 Free Amine D2 Nucleophilic Acyl Substitution A2->D2 B2 Acyl Halide / Anhydride B2->D2 C2 Base (e.g., TEA) C2->D2 E2 N-Acyl Product D2->E2

Caption: Key N-functionalization workflows for 3-Oxa-6-azabicyclo[3.1.1]heptane.

N-Arylation: Forging C-N Bonds with Aromatic Systems

The formation of a bond between the nitrogen of the bicyclic amine and an aromatic ring is a powerful transformation in medicinal chemistry. The Buchwald-Hartwig amination is a widely employed palladium-catalyzed cross-coupling reaction for this purpose.

Causality Behind Experimental Choices: The choice of the palladium catalyst and ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Anhydrous and deoxygenated conditions are essential to prevent catalyst deactivation.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Inert Atmosphere: An oven-dried Schlenk flask is charged with the aryl halide (1.0 eq), 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, K₂CO₃, 2.0 eq).

  • Solvent Addition: Anhydrous, deoxygenated toluene or dioxane is added via syringe.

  • Reaction: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by flash column chromatography.

ComponentFunctionTypical Examples
Palladium PrecatalystCatalystPd₂(dba)₃, Pd(OAc)₂
LigandStabilizes CatalystXPhos, RuPhos, SPhos
BaseActivates AmineNaOtBu, K₂CO₃, Cs₂CO₃
SolventReaction MediumToluene, Dioxane

Ring Stability and Potential Ring-Opening Reactions

The 3-Oxa-6-azabicyclo[3.1.1]heptane core is generally stable under standard synthetic conditions, including acidic and basic work-ups and many catalytic reactions. The bicyclic nature of the ether linkage contributes to its robustness. However, under forcing conditions, ring-opening reactions may be possible, although not extensively documented for this specific scaffold. Analogous oxetane-containing systems can undergo ring-opening under strong acidic or Lewis acidic conditions.[3]

Hypothetical Ring-Opening Mechanism (Acid-Catalyzed):

  • Protonation of the ether oxygen.

  • Nucleophilic attack by a suitable nucleophile at one of the adjacent carbons, leading to the cleavage of a C-O bond.

Further investigation is required to fully delineate the scope and limitations of such transformations for this particular bicyclic system.

Applications in Drug Discovery and as a Bioisostere

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold is increasingly recognized as a valuable building block in medicinal chemistry. Its properties as a morpholine isostere allow for the modification of existing drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.[1][2] The rigid, three-dimensional nature of the scaffold can also lead to enhanced binding affinity and selectivity for biological targets. Its presence has been noted in recent patent literature, highlighting its growing importance in the development of novel therapeutics.[4]

The structural rigidity and defined exit vectors of this scaffold make it an attractive replacement for more flexible or planar heterocyclic systems in drug design.

Conclusion

3-Oxa-6-azabicyclo[3.1.1]heptane is a versatile and robust building block with significant potential in medicinal chemistry and materials science. Its straightforward synthesis and the predictable reactivity of its secondary amine allow for its facile incorporation into a wide array of complex molecules. The fundamental reaction mechanisms of N-alkylation, N-acylation, and N-arylation provide a powerful toolkit for researchers to leverage the unique structural and physicochemical properties of this compelling bicyclic scaffold. As the demand for novel, three-dimensional chemical matter continues to grow, a thorough understanding of the reactivity of such building blocks is paramount for the design of next-generation therapeutics.

References

  • Request PDF | Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Bridged bicyclic morpholines are important building blocks in medicinal chemistry research. The bicyclic morpholine... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Request PDF | A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Bridged bicyclic morpholines are important building blocks in medicinal chemistry research. The bicyclic morpholine... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295. [Link]

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2009). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. SYNTHESIS, 2009(23), 4035–4039. [Link]

  • Request PDF | Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Bridged bicyclic morpholines are important building blocks in medicinal chemistry research. The bicyclic morpholine... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450. [Link]

  • PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2022246177A1 - Axl compounds.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 3-Oxa-6-azabicyclo[3.1.1]heptane Tosylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that enhance pharmacological properties is paramount. The strategy of "escaping flatland" by increasing the three-dimensionality of drug candidates is a proven method for improving clinical success rates.[1][2] Bridged bicyclic scaffolds are exemplary in this regard, offering conformational rigidity that can reduce the entropic penalty of binding and enhance selectivity.[1][3] This guide provides an in-depth exploration of 3-Oxa-6-azabicyclo[3.1.1]heptane, a unique bridged bicyclic morpholine isostere, and its application in drug discovery programs.[4][5][6] We present its strategic value, physicochemical properties, and detailed, field-tested protocols for its use as a versatile building block.

The Strategic Value of 3-Oxa-6-azabicyclo[3.1.1]heptane

Morpholine is a ubiquitous heterocycle in FDA-approved drugs, valued for its physicochemical properties and hydrogen bonding capabilities.[4][7] However, its conformational flexibility can be a liability. 3-Oxa-6-azabicyclo[3.1.1]heptane emerges as a superior alternative, acting as a conformationally restricted, achiral bioisostere of morpholine.[4][6]

Key Advantages:

  • Structural Rigidity: The bicyclic framework locks the morpholine-like structure into a defined conformation. This pre-organization can lead to enhanced binding affinity for a biological target by minimizing the entropic cost of binding.[1][3]

  • Achiral Nature: Unlike many complex scaffolds, 3-Oxa-6-azabicyclo[3.1.1]heptane is achiral, which simplifies synthesis and biological testing by eliminating the need to separate and evaluate individual enantiomers.[4][7]

  • Favorable Physicochemical Properties: It was designed to mimic the desirable properties of morpholine, including lipophilicity and solubility.[4][5] Calculated LogP (cLogP) values for derivatives are comparable to their morpholine counterparts, suggesting it can be substituted without drastically altering a lead compound's overall solubility profile.[4][7]

  • Novel Chemical Space: As a relatively new building block, its incorporation provides a pathway to novel chemical entities with strong intellectual property potential.[4]

cluster_0 Traditional Approach cluster_1 Scaffold Hopping Strategy Drug_Morpholine Lead Compound (with Morpholine) Morpholine Flexible Morpholine Ring Drug_Morpholine->Morpholine exhibits Drug_Bicyclic Improved Compound (with Bicyclic Isostere) Drug_Morpholine->Drug_Bicyclic Bioisosteric Replacement Bicyclic Rigid 3-Oxa-6-azabicyclo [3.1.1]heptane Scaffold Drug_Bicyclic->Bicyclic incorporates

Caption: Bioisosteric replacement of flexible morpholine with the rigid bicyclic scaffold.

Physicochemical Properties: A Comparative Overview

The rationale for using 3-Oxa-6-azabicyclo[3.1.1]heptane is grounded in its ability to confer three-dimensionality while maintaining key physical properties.

PropertyMorpholine3-Oxa-6-azabicyclo[3.1.1]heptaneRationale for Advantage
Molecular Weight 87.12 g/mol 99.13 g/mol [8][9]Modest increase for a significant gain in structural complexity.
cLogP -0.85-0.3[8][9]Lipophilicity remains similar, allowing for seamless substitution.[4][6]
Fraction of sp³ Carbons (Fsp³) 1.01.0High Fsp³ character is correlated with higher clinical success rates.[1]
Chirality AchiralAchiral[4]Simplifies synthesis and downstream analysis.
Conformation Flexible (Chair/Boat)Rigid, BridgedReduces entropic penalty upon target binding, potentially increasing potency.[1]

Handling and Preparation of the Free Base

3-Oxa-6-azabicyclo[3.1.1]heptane is typically supplied as a tosylate (p-toluenesulfonate) salt. This form confers significant advantages for stability and handling.[4][10] The tosylate salt is often a crystalline, free-flowing solid, making it easy to weigh and handle, unlike many volatile free amines.

Before use in most coupling reactions, the secondary amine must be liberated from its salt form. This is a critical first step for which a robust protocol is essential.

Protocol 1: Liberation of the Free Base

This protocol describes a standard aqueous-organic extraction method to generate the free amine for immediate use in subsequent reactions.

Materials:

  • 3-Oxa-6-azabicyclo[3.1.1]heptane tosylate

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the tosylate salt in a minimal amount of deionized water in a separatory funnel.

  • Basification: Cool the solution in an ice bath. Add 2M NaOH dropwise while swirling until the pH of the aqueous layer is >12, as confirmed by pH paper. This ensures complete deprotonation of the secondary amine.

  • Extraction: Extract the aqueous layer with DCM or EtOAc (3x the volume of the aqueous layer). The free amine is significantly more soluble in organic solvents.

  • Washing: Combine the organic extracts and wash with brine. The brine wash helps to remove residual water and inorganic salts.

  • Drying: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The free amine may be volatile; avoid excessive heating or high vacuum. It is often best to use the resulting solution directly in the next step.

  • Validation (Optional): The free base can be characterized by ¹H NMR if desired, but it is typically used immediately without further purification.

Core Application Protocols

Once the free base is prepared, it serves as a versatile nucleophile for constructing carbon-nitrogen bonds. The following protocols detail two of the most common and powerful transformations in drug discovery: reductive amination and Buchwald-Hartwig amination.

Start 3-Oxa-6-azabicyclo[3.1.1]heptane Tosylate Salt FreeBase Protocol 1: Liberate Free Base Start->FreeBase Amine Free Secondary Amine FreeBase->Amine Reductive Protocol 2: N-Alkylation (Reductive Amination) Amine->Reductive + Aldehyde/Ketone + Reducing Agent Buchwald Protocol 3: N-Arylation (Buchwald-Hartwig) Amine->Buchwald + Aryl Halide + Catalyst/Ligand/Base Product1 N-Alkyl Derivative Reductive->Product1 Product2 N-Aryl Derivative Buchwald->Product2 Purify Purification & Characterization Product1->Purify Product2->Purify Final Final Compound Purify->Final

Caption: General workflow for the derivatization of the bicyclic amine.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust method for forming alkylated amines from aldehydes or ketones.

Materials:

  • Solution of 3-Oxa-6-azabicyclo[3.1.1]heptane free base (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard workup and purification supplies

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the free amine (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq). If the substrate is a ketone or a less reactive aldehyde, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add NaBH(OAc)₃ (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation, as it does not readily reduce the starting aldehyde/ketone.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Reagent ExampleReducing AgentSolventTime (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE680-95
CyclohexanoneNaBH(OAc)₃THF1885-95
Formaldehyde (aq.)NaBH(OAc)₃DCE1290-98
Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This protocol allows for the coupling of the bicyclic amine with aryl halides or triflates, a cornerstone of modern medicinal chemistry.

Materials:

  • 3-Oxa-6-azabicyclo[3.1.1]heptane free base (1.2 eq)

  • Aryl halide/triflate (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard Schlenk line or glovebox techniques

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a dry reaction flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), palladium catalyst, phosphine ligand, and base. Causality: The choice of ligand and base is critical and substrate-dependent. XPhos and RuPhos are generally effective for sterically hindered couplings. Cesium carbonate is a strong base often used for challenging transformations.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the solution of the free amine (1.2 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Monitor progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like EtOAc. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography to obtain the desired N-aryl product.

Conclusion

3-Oxa-6-azabicyclo[3.1.1]heptane tosylate is more than just another building block; it is a strategic tool for medicinal chemists aiming to create drug candidates with improved properties. Its rigid, three-dimensional structure offers a distinct advantage over traditional, flexible heterocycles like morpholine. By providing conformational constraint without sacrificing desirable physicochemical properties or introducing unwanted chirality, it enables the exploration of novel chemical space and the optimization of lead compounds. The protocols detailed herein provide a practical framework for the effective incorporation of this valuable scaffold into drug discovery pipelines.

References

  • Walker, D. P. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis, 2011(16), 2619-2624. [Link]

  • ResearchGate. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF. [Link]

  • Voievoda, N., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Strebl, M. G., et al. (2020). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). 3-Oxa-6-azabicyclo[3.1.1]heptane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. [Link]

Sources

The Rising Star in Scaffolding: Practical Applications of 3-Oxa-6-azabicyclo[3.1.1]heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This "escape from flatland" has led to a surge of interest in rigid, three-dimensional scaffolds that can offer superior spatial arrangement of pharmacophoric features. Among these, the 3-Oxa-6-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable building block. This guide provides an in-depth exploration of its practical applications, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Rationale: Why 3-Oxa-6-azabicyclo[3.1.1]heptane?

The utility of 3-Oxa-6-azabicyclo[3.1.1]heptane in drug design is rooted in the concept of bioisosterism. It serves as a rigid, achiral isostere of morpholine, a common heterocycle in many approved drugs.[1][2][3][4] While morpholine is often favored for its favorable physicochemical properties, it can be susceptible to metabolic degradation. The bridged bicyclic structure of 3-Oxa-6-azabicyclo[3.1.1]heptane offers a solution to this liability.

The rigid framework of the bicyclo[3.1.1]heptane system locks the molecule in a defined conformation, which can lead to several advantages:

  • Enhanced Potency and Selectivity: By pre-organizing the substituents in a specific spatial orientation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity.

  • Improved Metabolic Stability: The bicyclic core can shield adjacent chemical groups from metabolic enzymes, reducing the rate of clearance and improving the drug's half-life.[5]

  • Modulation of Physicochemical Properties: As a saturated heterocycle, it can increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter often correlated with higher clinical success rates. It also offers a similar lipophilicity profile to morpholine.[1][3]

  • Novel Chemical Space: The unique 3D structure allows for the exploration of novel pharmacophore space, potentially leading to new intellectual property.

This strategic replacement of a flexible, metabolically susceptible moiety with a rigid, more robust scaffold is a prime example of rational drug design.

Key Therapeutic Applications and Case Studies

The versatility of the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold and its close relatives is demonstrated by their application across diverse therapeutic areas.

Oncology: Targeting Kinase Signaling Pathways

The hyperactivation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold has been successfully incorporated into potent kinase inhibitors.

Case Study: AXL Kinase Inhibitors

The AXL receptor tyrosine kinase is a key driver of tumor progression, metastasis, and drug resistance in numerous cancers.[1] Its signaling cascade involves the ligand Growth Arrest-Specific 6 (GAS6) and downstream pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[2][6][7][8] A recent patent has disclosed compounds incorporating the 3-Oxa-6-azabicyclo[3.1.1]heptane moiety as potent inhibitors of AXL.[9]

AXL Signaling Pathway Overview

The following diagram illustrates the central role of AXL in promoting cancer cell survival and proliferation.

AXL_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK STAT JAK/STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT Migration Migration & Invasion PI3K->Migration mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->DrugResistance MAPK->Proliferation MAPK->Migration STAT->Proliferation NFkB->Proliferation Synthesis_Workflow Start Inexpensive Starting Materials Step1 Multi-step sequence to form a functionalized cyclobutane intermediate Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Formation of Bicyclic Core Step2->Step3 Step4 Deprotection Step3->Step4 Final 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate Salt Step4->Final

Caption: Generalized workflow for the synthesis of the target bicyclic morpholine isostere.

Protocol: General Steps for the Synthesis of N-Protected 3-Oxa-6-azabicyclo[3.1.1]heptane

This protocol is a generalized representation and may require optimization for specific substrates and scales.

  • Preparation of a Key Cyclobutane Intermediate: The synthesis often commences with the formation of a suitably substituted cyclobutane ring. This can be achieved through various methods, such as a [2+2] cycloaddition or the diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate. [10]2. Introduction of Oxygen and Nitrogen Precursors: The cyclobutane intermediate is then functionalized to introduce the precursors for the oxygen and nitrogen atoms of the final bicyclic system. This may involve reduction of esters to alcohols and conversion of nitriles to amines.

  • Intramolecular Cyclization: The key bicyclic core is typically formed via an intramolecular cyclization reaction. For instance, a suitably positioned alcohol and a protected amine on the cyclobutane ring can be induced to cyclize under acidic or basic conditions, often involving the formation of a mesylate or tosylate leaving group on the alcohol.

  • Protection of the Amine: The secondary amine of the bicyclic system is typically protected, for example, as a tert-butoxycarbonyl (Boc) or benzyl (Bn) carbamate, to facilitate further functionalization and purification.

  • Deprotection and Salt Formation: In the final step, the protecting group is removed under appropriate conditions (e.g., acid treatment for Boc deprotection or hydrogenolysis for Bn deprotection). The final product is often isolated as a stable salt, such as a hydrochloride or hydrotosylate, to improve handling and solubility. [1][3]

Protocol: Incorporation into a Target Molecule via Nucleophilic Substitution

Once the 3-Oxa-6-azabicyclo[3.1.1]heptane core is synthesized, it can be readily incorporated into larger molecules.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the heteroaryl chloride or fluoride (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 3-Oxa-6-azabicyclo[3.1.1]heptane (or its salt form, 1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2-3 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired compound.

Conclusion and Future Outlook

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold is a compelling example of how innovative molecular architecture can address long-standing challenges in medicinal chemistry. Its ability to act as a rigid, metabolically stable morpholine isostere provides a powerful tool for optimizing lead compounds. The successful application of this and related bicyclic cores in diverse areas, from oncology to neuroscience, underscores their broad potential. As synthetic methodologies for these complex 3D structures become more streamlined and scalable, we can anticipate seeing the 3-Oxa-6-azabicyclo[3.1.1]heptane motif appear in an increasing number of next-generation therapeutics.

References

  • The AXL receptor tyrosine kinase is implicated in various cancers, and its expression is linked with poor survival and resistance to therapy. (2025). AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. [Link]

  • Walker, D. P., et al. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 44(18), 2859-2862. [Link]

  • Mykhailiuk, P. K., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]

  • Walker, D. P., et al. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Thieme Connect. [Link]

  • A pathway map of AXL receptor-mediated signaling network. (2020). Protein Cell. [Link]

  • Bridged bicyclic morpholines are important building blocks in medicinal chemistry research. (2012). Request PDF. [Link]

  • AXL receptor tyrosine kinase. (n.d.). Wikipedia. [Link]

  • Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. (2022). MDPI. [Link]

  • AXL receptor tyrosine kinase (AXL). (n.d.). Gosset. [Link]

  • Bridged bicyclic morpholines are important building blocks in medicinal chemistry research. (2011). Request PDF. [Link]

  • Water-soluble Bioisosteres of meta-Benzenes. (2025). ChemRxiv. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. (2011). Request PDF. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (n.d.). Unbound. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Compounds as inhibitors of axl. (2024).
  • 3-Oxa-6-azabicyclo[3.1.1]heptane. (n.d.). PubChem. [Link]

  • Eswarappa, B., et al. (2014). Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo-[3,4-b]o[2][6]xazine derivatives. Der Pharma Chemica, 6(3), 220-227. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). Request PDF. [Link]

  • Gessier, F., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a potent, selective, and brain-penetrant mTOR kinase inhibitor. Journal of Medicinal Chemistry, 63(23), 14856-14875. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Piaz, V. D., et al. (2019). Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. European Journal of Medicinal Chemistry, 180, 51-61. [Link]

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2014). Chinese Chemical Letters, 25(2), 334-336. [Link]

  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626). (n.d.). TiHo eLib. [Link]

Sources

Application Note: A Scalable Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bridged bicyclic morpholines are increasingly recognized as crucial building blocks in medicinal chemistry, serving as valuable isosteres for the morpholine moiety present in numerous FDA-approved drugs.[1][2] The rigid, three-dimensional structure of these bicyclic systems can offer improved metabolic stability, enhanced biological activity, and refined physicochemical properties compared to their monocyclic counterparts.[3][4] Of particular interest is 3-Oxa-6-azabicyclo[3.1.1]heptane, an achiral morpholine isostere with comparable lipophilicity to morpholine itself.[1][5] This application note provides a detailed, scalable, seven-step synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane as its hydrotosylate salt, starting from inexpensive and readily available materials.[1][2] The protocols and insights provided are tailored for researchers, scientists, and drug development professionals engaged in process development and scale-up activities.

Synthetic Strategy Overview

The presented synthesis is a robust seven-step sequence that has been demonstrated to be practical and efficient.[1] The overall workflow is depicted below, starting from glutaric anhydride and culminating in the desired tosylate salt. The key strategic elements include a stereoselective reduction and a carefully orchestrated cyclization to form the bicyclic core.

Synthetic_Workflow A Glutaric Anhydride B Dimethyl 3-hydroxypentanedioate A->B Methanolysis C Dimethyl 3-oxopentanedioate B->C Oxidation D cis-3,5-Dihydroxypiperidine derivative C->D Reductive Amination E cis-1-benzyl-3,5-dihydroxypiperidine D->E Reduction F 6-Benzyl-3-oxa-6-azabicyclo[3.1.1]heptane E->F Cyclization G 3-Oxa-6-azabicyclo[3.1.1]heptane F->G Debenzylation H 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate G->H Tosylation

Sources

Application Notes and Protocols: 3-Oxa-6-azabicyclo[3.1.1]heptane as a Constrained Morpholine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Drug Scaffolds

In the landscape of modern drug discovery, the morpholine ring is a ubiquitous and valuable scaffold, present in numerous FDA-approved drugs.[1] Its favorable properties, such as good aqueous solubility and metabolic stability, have made it a staple for medicinal chemists.[1][2] However, the inherent conformational flexibility of the morpholine ring can sometimes be a double-edged sword, potentially leading to off-target effects or suboptimal binding to the intended biological target. This has spurred the development of conformationally constrained analogs, which aim to lock the morpholine into a more defined three-dimensional shape. One such analog that has garnered significant interest is 3-Oxa-6-azabicyclo[3.1.1]heptane .[3][4]

This bicyclic structure serves as a rigid isostere of morpholine, offering several potential advantages in drug design.[4] By reducing the conformational entropy upon binding, it can lead to enhanced potency and selectivity. Furthermore, its rigid nature can shield metabolically susceptible sites, potentially improving pharmacokinetic profiles. Notably, 3-Oxa-6-azabicyclo[3.1.1]heptane is achiral and exhibits lipophilicity similar to that of morpholine, making it an attractive building block for drug development programs.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic incorporation of 3-Oxa-6-azabicyclo[3.1.1]heptane into drug candidates.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The primary rationale for employing constrained analogs is to favorably modulate the properties of a lead compound. The rigid bicyclic framework of 3-Oxa-6-azabicyclo[3.1.1]heptane and its analogs can significantly impact key drug-like parameters. A study on the incorporation of the closely related 3-oxabicyclo[3.1.1]heptane scaffold into the anticancer drug sonidegib provides compelling evidence of these benefits.[5][6][7]

PropertySonidegib (meta-arene)oxa-BCH-SonidegibRationale for Improvement
Lipophilicity (CHI logD) HighDecreased by 0.5 unitsThe more sp3-rich, three-dimensional character of the bicyclic scaffold can reduce lipophilicity, which is often beneficial for overall drug-like properties.[5]
Metabolic Stability (Human Microsomes) 26 µL/min/mg35 µL/min/mg (slight decrease)While a slight decrease was observed in this specific case, the rigid scaffold can often protect against metabolism by sterically hindering access of metabolic enzymes.[5]
Permeability (MDCK-MDR1 assay) LowerIncreasedThe defined shape of the bicyclic analog can lead to more favorable interactions with membrane transporters, improving cell permeability.[5]
Efflux Ratio HigherReducedA lower efflux ratio indicates that the compound is less susceptible to being pumped out of cells by efflux transporters, which can enhance intracellular drug concentrations.[5]
Aqueous Solubility (FaSSIF assay) 2.51 µM6.61 µM (>2-fold increase)The introduction of the oxygen atom and the disruption of planarity can lead to improved solvation and a significant increase in aqueous solubility.[5]

Table 1: Comparative physicochemical and pharmacokinetic properties of Sonidegib and its 3-oxabicyclo[3.1.1]heptane (oxa-BCH) analog.[5][6][7]

Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate: A Practical Protocol

The synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane has been described as a seven-step sequence starting from readily available and inexpensive materials.[1][3] The following is a representative protocol for the synthesis of its hydrotosylate salt, a stable and crystalline form suitable for storage and subsequent reactions. For complete experimental details, it is recommended to consult the primary literature.[3]

Synthetic Workflow Overview

G A Inexpensive Starting Materials B Step 1-6: Key Intermediates Formation A->B Straightforward Chemistry C Step 7: Final Cyclization & Salt Formation B->C Precursor Generation D 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate C->D Purification G A Identify Lead Compound with a Morpholine Moiety B Synthesize the 3-Oxa-6-azabicyclo[3.1.1]heptane Analog A->B Isosteric Replacement C In Vitro Profiling: Potency, Selectivity B->C D ADME Profiling: Metabolic Stability, Solubility, Permeability C->D E In Vivo Pharmacokinetic Studies D->E F Structure-Activity Relationship (SAR) Analysis E->F F->B Iterative Optimization

Sources

Application Notes and Protocols for the Derivatization of the 6-Aza Position of the Bicyclic Heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 6-Azabicyclo[3.2.0]heptane Scaffold - A Privileged Motif in Medicinal Chemistry

The 6-azabicyclo[3.2.0]heptane core is a significant structural motif in the landscape of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. This bicyclic system is considered a bioisostere of piperidine and other saturated heterocycles, offering an alternative vector for substituent placement and an opportunity to explore novel chemical space. The inherent strain of the fused ring system also imparts distinct chemical properties that can be exploited in synthetic strategies. Derivatives of this scaffold have shown promise in a range of therapeutic areas, underscoring the importance of versatile and efficient methods for its functionalization.[1][2] This guide provides a detailed overview of established protocols for the derivatization of the secondary amine at the 6-aza position, a key handle for molecular diversification.

Core Synthetic Strategies for N-Functionalization

The secondary amine of the 6-azabicyclo[3.2.0]heptane scaffold is a versatile nucleophile, amenable to a wide array of chemical transformations. The choice of derivatization strategy is dictated by the desired functionality and the overall synthetic scheme. Key considerations include the stability of the bicyclic core to the reaction conditions and the potential for steric hindrance to influence reactivity. The following sections detail robust protocols for common and impactful derivatizations at the 6-aza position.

Diagram: Overview of Derivatization Pathways

G cluster_main Derivatization of 6-Azabicyclo[3.2.0]heptane cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_arylation N-Arylation cluster_other Other Derivatizations Start 6-Azabicyclo[3.2.0]heptane ReductiveAmination Reductive Amination Start->ReductiveAmination RCHO, [H] DirectAlkylation Direct Alkylation Start->DirectAlkylation R-X, Base AcylChlorides Acyl Chlorides/ Anhydrides Start->AcylChlorides RCOCl, Base AmideCoupling Amide Coupling Start->AmideCoupling RCOOH, Coupling Agent BuchwaldHartwig Buchwald-Hartwig Amination Start->BuchwaldHartwig Ar-X, Pd catalyst, Ligand, Base UllmannCoupling Ullmann Coupling Start->UllmannCoupling Ar-X, Cu catalyst, Ligand, Base Sulfonylation N-Sulfonylation Start->Sulfonylation RSO2Cl, Base UreaFormation Urea/Thiourea Formation Start->UreaFormation R-NCO or R-NCS

Caption: Key synthetic routes for the derivatization of the 6-aza position.

Experimental Protocols

The following protocols are presented as general guidelines and may require optimization based on the specific substrate and reagents used.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly effective and controlled method for N-alkylation, avoiding the over-alkylation often encountered with direct alkylation using alkyl halides.[3][4] This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate from the bicyclic amine and an aldehyde or ketone, followed by in-situ reduction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-azabicyclo[3.2.0]heptane (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add the desired aldehyde or ketone (1.1 eq.).

  • Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the iminium ion. The progress of this step can be monitored by TLC or LC-MS.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent DCM, DCE, THFGood solubility for reactants and compatibility with the reducing agent.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild and selective for the reduction of iminium ions in the presence of carbonyls.
Stoichiometry Aldehyde/Ketone (1.1 eq.), Reducing Agent (1.5 eq.)A slight excess of the carbonyl ensures complete consumption of the amine, and an excess of the reducing agent drives the reaction to completion.
Temperature Room TemperatureGenerally sufficient for both iminium formation and reduction.
Protocol 2: N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that introduces an amide functionality. The use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base is a common and efficient method.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-azabicyclo[3.2.0]heptane (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by flash chromatography or recrystallization.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives.[5][6] The choice of ligand is crucial for the success of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel, combine the aryl halide (Ar-X, 1.0 eq.), 6-azabicyclo[3.2.0]heptane (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Reaction Setup: Evacuate and backfill the vessel with an inert gas (argon or nitrogen). Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heating and Monitoring: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich phosphine ligands that promote reductive elimination.
Base Cs₂CO₃, K₃PO₄, NaOtBuThe choice of base can significantly impact the reaction outcome and should be optimized.
Solvent Toluene, DioxaneHigh-boiling, aprotic solvents are typically used.
Protocol 4: N-Sulfonylation

The introduction of a sulfonamide group can significantly alter the physicochemical properties of a molecule. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-azabicyclo[3.2.0]heptane (1.0 eq.) in a suitable solvent like DCM or pyridine at 0 °C.

  • Addition of Reagents: Add a base such as triethylamine (1.5 eq.) if not using pyridine as the solvent. Then, add the sulfonyl chloride (1.1 eq.) dropwise.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude sulfonamide can be purified by flash chromatography or recrystallization.

Protocol 5: Urea and Thiourea Formation

The reaction of the secondary amine with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, which are common functional groups in bioactive molecules.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-azabicyclo[3.2.0]heptane (1.0 eq.) in an aprotic solvent such as DCM or THF at room temperature.

  • Addition of Isocyanate/Isothiocyanate: Add the corresponding isocyanate or isothiocyanate (1.05 eq.) dropwise to the stirred solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-12 hours. The reaction is often rapid and can be monitored by the disappearance of the starting materials by TLC or LC-MS.

  • Workup and Purification: In many cases, the product may precipitate from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by trituration with a suitable solvent (e.g., ether or hexanes), recrystallization, or flash chromatography.

Troubleshooting and Mechanistic Insights

  • Low Yields in N-Alkylation: In cases of low reactivity of the alkyl halide, consider using a more polar solvent like DMF and a stronger base such as potassium carbonate. Alternatively, switching to reductive amination often provides better yields and selectivity.

  • Side Reactions in N-Acylation: The use of a non-nucleophilic base like DIPEA is crucial to prevent the formation of byproducts from the reaction of the base with the acyl chloride. Running the reaction at lower temperatures can also minimize side reactions.

  • Challenges in N-Arylation: The success of Buchwald-Hartwig and Ullmann couplings is highly dependent on the catalyst, ligand, and base combination. Screening of different conditions is often necessary. The Ullmann coupling, which uses a copper catalyst, can sometimes be a viable alternative for specific substrates where palladium-catalyzed methods fail.[7][8]

  • Incomplete Sulfonylation: If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-X Pd(II)Complex Ar-Pd(II)(L₂)-X OxAdd->Pd(II)Complex LigandExch Ligand Exchange Pd(II)Complex->LigandExch + Amine, - L AmineComplex Ar-Pd(II)(L)(Amine)-X LigandExch->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim Base RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Amine RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The derivatization of the 6-aza position of the bicyclo[3.2.0]heptane scaffold is a critical step in the exploration of its potential in drug discovery. The protocols outlined in this guide provide a robust starting point for the synthesis of a diverse range of analogues. Careful consideration of the reaction conditions and appropriate analytical monitoring are key to achieving successful outcomes. The versatility of the secondary amine allows for the application of a broad spectrum of synthetic methodologies, making the 6-azabicyclo[3.2.0]heptane an attractive and highly adaptable scaffold for the development of novel therapeutics.

References

  • Stereocontrolled synthesis of polyhydroxylated bicyclic azetidines as ... (URL not available)
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. (2025). ResearchGate. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 3‐Azabicyclo[3.2.0]heptane‐Derived Building Blocks via [3+2] Cycloaddition. (2018). Semantic Scholar. [Link]

  • 6-[(3S,4S)-3,4-dimethylpyrrolidine-3-carbonyl]-6-azabicyclo[3.2.0 ... (URL not available)
  • 3-Azabicyclo[3.2.0]heptane hydrochloride. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride - Carl MF Mansson and Noah Z. Burns*1. (2024). Organic Syntheses. [Link]

  • Recent Advances in Synthetic Routes to Azacycles. (n.d.). SciSpace. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. (2025). ResearchGate. [Link]

  • Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via. (n.d.). Digikogu. [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. (2025). ChemRxiv. [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF EXO-6-ARYL-3-AZA- BICYCL0[3.2.0]HEPTANE DERIVATIVES BY INTRAMOLECULAR [2+2] PHOTOCYCLOADDITIONS. (n.d.). HETEROCYCLES. [Link]

  • Diastereoselective Multicomponent Cascade Reaction Leading to [3.2.0]-Heterobicyclic Compounds. (2012). Journal of Organic Chemistry. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. [Link]

  • Recent Advances in Synthetic Routes to Azacycles. (n.d.). National Institutes of Health. [Link]

  • R. E. Gawley, S. O Connor, and R. Klein This section covers sp3-hybridized organolithium compounds having a nitrogen on the carb. (2021). Science of Synthesis. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (n.d.). MDPI. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. (2025). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.).
  • Catalyst-Free N-Acylation of Azoles. (2025). ChemistryViews. [Link]

  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

  • Isocyanate and water reaction to form urea linkage The important... (n.d.). ResearchGate. [Link]

  • 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals, compounds with morphine-like analgesic activity. (n.d.). PubMed. [Link]

  • Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. (n.d.). Organic Chemistry Portal. [Link]

  • Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. (n.d.). SciSpace. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). MDPI. [Link]

  • Synthesis of fluorosulfonated 3‐azabicyclo[3.2.0]heptane via [3 + 2] cycloaddition reaction. (n.d.). ResearchGate. [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres**. (2025). ResearchGate. [Link]

  • The Journal of Organic Chemistry 1971 Volume.36 No.3. (n.d.). ACS Publications. [Link]1021/jo00802a001)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane. This bicyclic scaffold is a valuable building block in medicinal chemistry, prized for its role as a constrained morpholine isostere.[1][2][3] However, its synthesis, which often involves intramolecular cyclization strategies, can be accompanied by several side reactions that impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of the 3-Oxa-6-azabicyclo[3.1.1]heptane core structure.

Issue 1: Low yield of the desired bicyclic product with significant formation of an alkene byproduct.

Question: My reaction to form the 3-Oxa-6-azabicyclo[3.1.1]heptane ring system is resulting in a low yield of the target molecule and a significant amount of an unsaturated byproduct, which I suspect is an alkene. What is happening and how can I fix it?

Answer: The formation of an alkene is a classic side reaction, particularly if your synthesis involves an intramolecular Williamson ether synthesis to form the oxa-bridge. This side reaction is an E2 elimination, which competes with the desired SN2 cyclization.[4][5] The alkoxide intermediate, which is intended to act as a nucleophile, can also act as a base, abstracting a proton and leading to the elimination of the leaving group to form a double bond.

Causality and Mechanism:

The SN2 and E2 pathways are often in competition. Several factors can tip the balance in favor of the undesired E2 elimination:

  • Steric Hindrance: If the carbon atom bearing the leaving group is sterically hindered, the backside attack required for the SN2 reaction becomes difficult, making the E2 pathway more favorable.[4][6]

  • High Reaction Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, increasing the reaction temperature will favor the E2 pathway.[4]

  • Strong, Bulky Bases: While a strong base is needed to form the alkoxide, a very strong or sterically hindered base can preferentially act as a base rather than a nucleophile, promoting elimination.[4]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Try running the cyclization at a lower temperature. This will generally favor the SN2 substitution over the E2 elimination. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

  • Choice of Base: If you are forming the alkoxide in situ, consider using a less hindered base. For example, sodium hydride (NaH) is often a good choice as it is a strong, non-nucleophilic base that is not sterically bulky.

  • Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to favor SN2 reactions.[4]

  • Leaving Group: Ensure you are using a good leaving group, such as a tosylate (Ts), mesylate (Ms), or a halide (I > Br > Cl). A better leaving group will facilitate the SN2 reaction at a lower temperature.

Issue 2: Formation of a rearranged or ring-opened byproduct.

Question: I am observing a significant byproduct with a different connectivity than my starting material or desired product. I suspect the azetidine ring in my precursor is opening. Why is this happening?

Answer: Azetidine rings, being four-membered rings, possess inherent ring strain. Under certain conditions, particularly acidic conditions, they can be susceptible to ring-opening reactions.[7][8] This can lead to the formation of linear or rearranged byproducts, significantly reducing the yield of your target 3-Oxa-6-azabicyclo[3.1.1]heptane.

Causality and Mechanism:

Acid-catalyzed ring-opening of azetidines typically involves protonation of the nitrogen atom, which activates the ring towards nucleophilic attack. Even trace amounts of acid in your reaction mixture can catalyze this side reaction. The source of acid could be from starting materials, reagents, or generated in situ.

Troubleshooting Protocol:

  • Control of pH: Ensure your reaction conditions are not acidic, unless the specific synthetic step requires it. If your reaction generates an acidic byproduct, consider adding a non-nucleophilic base to scavenge the acid. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).[9]

  • Purification of Starting Materials: Ensure your starting materials and solvents are free from acidic impurities.

  • Reaction at Low Temperature: If the reaction must be run under conditions that could promote ring-opening, performing it at a lower temperature can help to minimize this side reaction.[9]

  • Protecting Groups: If the nitrogen of the azetidine is not involved in the cyclization, ensure it is appropriately protected. Electron-withdrawing protecting groups can sometimes make the nitrogen less basic and less prone to protonation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the 3-Oxa-6-azabicyclo[3.1.1]heptane core?

A1: The synthesis of this bicyclic system often involves the construction of a suitably substituted azetidine or cyclobutane precursor, followed by an intramolecular cyclization to form the second ring. A common approach is the intramolecular Williamson ether synthesis from a substituted azetidinol, where an alkoxide displaces a leaving group to form the oxa-bridge.[6][10] Other strategies may involve intramolecular cyclization of functionalized cyclobutane derivatives.

Q2: How can I confirm the structure of my desired product and differentiate it from potential side products?

A2: A combination of analytical techniques is essential for structural confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the connectivity of your molecule. The bicyclic structure will have a characteristic set of proton and carbon signals with specific coupling patterns.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This can help to identify the presence or absence of certain functional groups, such as the lack of an O-H stretch if the cyclization was successful, or the presence of a C=C stretch if an elimination byproduct was formed.

Q3: I am having trouble with the purification of my final product. What are some recommended methods?

A3: Purification can be challenging due to the polar nature of the bicyclic amine.

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking), is typically effective.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification. The tosylate salt of 3-Oxa-6-azabicyclo[3.1.1]heptane has been successfully synthesized and is a crystalline solid, which can aid in purification.[1][2]

  • Acid-Base Extraction: The basic nature of the amine allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.

Visualizing Reaction Pathways

To better understand the competition between the desired SN2 cyclization and the E2 elimination side reaction, the following diagram illustrates the key pathways from a common precursor.

cluster_start Precursor cluster_intermediate Intermediate cluster_products Reaction Pathways Start Substituted Azetidinol Precursor (with leaving group 'LG') Intermediate Alkoxide Intermediate Start->Intermediate  Base SN2_Product Desired Product: 3-Oxa-6-azabicyclo[3.1.1]heptane Intermediate->SN2_Product Intramolecular SN2 (favored by low temp, polar aprotic solvent) E2_Product Side Product: Unsaturated Azetidine (Alkene) Intermediate->E2_Product  E2 Elimination (favored by high temp, steric hindrance)

Sources

Technical Support Gateway: Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. 3-Oxa-6-azabicyclo[3.1.1]heptane is a valuable bridged bicyclic morpholine isostere in medicinal chemistry, and achieving an efficient synthesis of its tosylate salt is crucial for advancing drug discovery programs.[1][2][3][4][5]

Overview of the Core Synthesis

The target molecule is typically synthesized by the N-tosylation of the parent heterocycle, 3-Oxa-6-azabicyclo[3.1.1]heptane. This reaction involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[6][7]

The overall transformation can be visualized as follows:

Synthesis_Scheme cluster_reagents Reagents & Conditions Reactant_A 3-Oxa-6-azabicyclo[3.1.1]heptane Product 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate Reactant_A->Product + TsCl Reactant_B p-Toluenesulfonyl Chloride (TsCl) Reactant_B->Product Base Base (e.g., Triethylamine, Pyridine) Solvent Aprotic Solvent (e.g., DCM, THF)

Caption: General scheme for the N-tosylation reaction.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that can arise during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield is a common issue that can stem from several sources. Systematically investigating the following factors is the most effective approach.

  • Cause 1: Purity of Starting Materials. The purity of both the 3-Oxa-6-azabicyclo[3.1.1]heptane free base and the p-toluenesulfonyl chloride (TsCl) is paramount. Impurities in the amine can compete in the reaction, while old or degraded TsCl (hydrolyzed to p-toluenesulfonic acid) will be unreactive.[8]

    • Solution:

      • Ensure the amine starting material is pure and dry. If it's a salt (e.g., hydrochloride), ensure complete and careful neutralization and extraction before use.

      • Use freshly purchased or purified TsCl. The purity of commercial TsCl should be >99%.[8] It can be recrystallized from a solvent like petroleum ether if degradation is suspected.[8]

  • Cause 2: Inappropriate Base Selection or Stoichiometry. The base is critical for scavenging the HCl generated. If the base is too weak, not present in sufficient excess, or nucleophilic itself, it can lead to poor conversion or side reactions.

    • Solution:

      • Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[9][10]

      • Employ a slight excess of the base (typically 1.2 to 1.5 equivalents) to ensure the reaction medium remains basic and drives the reaction to completion.[10][11]

  • Cause 3: Suboptimal Reaction Conditions (Temperature & Time). Tosylation of secondary amines is generally rapid but can be sensitive to temperature.

    • Solution:

      • Start the reaction at a low temperature (0 °C) to control the initial exothermic reaction, especially during the addition of TsCl.[10][11]

      • Allow the reaction to slowly warm to room temperature and monitor progress by Thin Layer Chromatography (TLC).[10][11] If the reaction stalls, gentle warming may be required, but temperatures should generally not exceed 40°C to avoid byproduct formation.[8]

Q2: I'm observing a significant, difficult-to-remove side product. What could it be and how can I prevent it?

A2: The most likely side product in a tosylation reaction using an amine base like triethylamine (TEA) is the formation of a chloride byproduct.[6][11]

  • Mechanism of Formation: The base (e.g., TEA) reacts with the HCl byproduct to form triethylammonium hydrochloride (TEA·HCl).[12] In the reaction solvent, this salt can provide a source of nucleophilic chloride ions (Cl⁻). The desired tosylate product has an excellent leaving group (the tosyl group), which can then be displaced by the chloride ion in a subsequent SN2 reaction.[6][9][12]

    • Solution:

      • Minimize Reaction Time: Once TLC analysis shows full consumption of the starting amine, work up the reaction promptly. Prolonged reaction times increase the opportunity for the secondary substitution to occur.[11]

      • Use a Hindered Base: Switch from triethylamine to a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to facilitate the formation of nucleophilic chloride ions.[11]

      • Alternative Reagent: In challenging cases, consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl. This eliminates the generation of HCl and the subsequent chloride byproduct formation entirely.[11]

Q3: The reaction seems to stall and never reaches completion, even after extended periods. What's wrong?

A3: A stalled reaction typically points to an issue with reagent reactivity or reaction setup.

  • Cause 1: Inadequate Drying. Water is detrimental to this reaction. It will readily hydrolyze the highly reactive p-toluenesulfonyl chloride, consuming it before it can react with your amine.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. If the amine starting material was prepared via aqueous workup, ensure it is thoroughly dried, perhaps by azeotropic distillation with toluene or under high vacuum.

    • Solution: Use a slight excess of TsCl (typically 1.1 to 1.2 equivalents).[10] If the reaction stalls, a small, additional charge of TsCl can be added after re-evaluating the stoichiometry.

  • Cause 3: Poor Solubility. If the amine starting material or the product salt is not fully soluble in the chosen solvent, the reaction can become diffusion-limited and stall.

    • Solution: Ensure you are using a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[10] If solubility is an issue, consider a more polar aprotic solvent, but be aware that this might also accelerate undesired side reactions.[11]

Frequently Asked Questions (FAQs)
  • Q: What is the best solvent for this reaction?

    • A: Dichloromethane (DCM) is the most commonly used and preferred solvent due to its inertness and ability to dissolve the reactants and product.[10] Anhydrous THF is also a viable alternative.[10]

  • Q: How should I monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method.[11] Use a solvent system like ethyl acetate/hexanes. The starting amine will be more polar (lower Rf) than the tosylated product. The reaction is complete when the spot corresponding to the starting amine has completely disappeared.

  • Q: My final product is an oil and won't crystallize. How can I purify it?

    • A: If direct crystallization from the workup fails, column chromatography is the next step. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity. Combine the pure fractions and remove the solvent under reduced pressure.

  • Q: Can I use a different base, like sodium hydride (NaH)?

    • A: While strong bases like NaH can be used to deprotonate amines for subsequent reactions, it is generally too harsh for this transformation and not necessary. The secondary amine is sufficiently nucleophilic to react with TsCl using a standard organic base like TEA or pyridine. Using NaH would require strictly anhydrous conditions and could lead to undesired side reactions.

Optimized Experimental Protocol

This protocol is a generalized starting point. Modifications may be necessary based on your specific laboratory conditions and scale.

Materials:

  • 3-Oxa-6-azabicyclo[3.1.1]heptane (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[10]

  • Triethylamine (TEA) (1.5 eq)[10]

  • Anhydrous Dichloromethane (DCM) (10 volumes)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Oxa-6-azabicyclo[3.1.1]heptane (1.0 eq) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.[10]

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours. If the reaction is sluggish, it can be allowed to warm to room temperature.[10][11]

  • Once the starting amine is consumed, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, saturated NaHCO₃ solution, and finally, brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or column chromatography as needed.

Data Summary & Troubleshooting Workflow

Table 1: Key Reaction Parameters

ParameterRecommended ValueRationale
TsCl Stoichiometry 1.1 - 1.2 equivalentsEnsures complete consumption of the limiting amine reagent.
Base Stoichiometry 1.2 - 1.5 equivalentsEffectively neutralizes HCl byproduct, driving the reaction forward.
Temperature 0 °C to Room Temp.Controls initial exotherm and prevents side reactions.[8]
Solvent Anhydrous DCMGood solubility for reactants and inert under reaction conditions.[10]
Monitoring TLCAllows for real-time tracking of starting material consumption.[11]

Troubleshooting Workflow Diagram:

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity? Start->Check_Purity Check_Conditions Review Reaction Conditions? Check_Purity->Check_Conditions No Purify_SM Action: Recrystallize TsCl. Ensure amine is pure & dry. Check_Purity->Purify_SM Yes Check_Workup Analyze Workup & Purification? Check_Conditions->Check_Workup No Optimize_Base Action: Use 1.5 eq TEA. Consider hindered base (DIPEA). Check_Conditions->Optimize_Base Base Issue Optimize_Temp Action: Add TsCl at 0°C. Monitor by TLC; avoid excess heat/time. Check_Conditions->Optimize_Temp Temp/Time Issue Optimize_Purification Action: Use Column Chromatography. Optimize solvent system. Check_Workup->Optimize_Purification Yes End Improved Synthesis Purify_SM->End Optimize_Base->End Optimize_Temp->End Optimize_Purification->End

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • Benchchem. Technical Support Center: Minimizing Chloride Byproduct in Tosylation Reactions.
  • Shouguang Nuomeng Chemical Co., Ltd. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog. Published 2025-12-15.
  • Request PDF. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Published 2025-08-10.
  • MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Published 2020-10-28.
  • PMC - NIH. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.
  • Request PDF. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. Published 2025-08-10.
  • Wiley-VCH 2008. Supporting Information.
  • XMB 1.9.11. Protecting weak secondary amines - driving me crazy! Published 2017-11-24.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane ...
  • Master Organic Chemistry. Tosylates And Mesylates. Published 2015-03-10.
  • ChemRxiv. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.
  • ACS Publications. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters. Published 2025-03-20.
  • ResearchGate. The effect of the reaction conditions on the tosylation of PIBall-OH at...
  • Der Pharma Chemica. Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo- [3,4-b][6][11]oxazine derivatives. Available from:

  • Benchchem. 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate|Bicyclic Morpholine.
  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.
  • PubMed. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Published 2023-09-25.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.

Sources

"troubleshooting guide for the synthesis of bridged bicyclic amines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bridged bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these structurally complex and pharmaceutically relevant scaffolds. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of a bridged bicyclic amine is consistently low. What are the general areas I should investigate first?

Low yields in multi-step syntheses of complex molecules like bridged bicyclic amines can stem from various factors. A systematic approach is crucial. Begin by re-evaluating the purity of your starting materials, as impurities can poison catalysts or lead to unwanted side reactions. Ensure all reagents are fresh and solvents are anhydrous, where required. It's also beneficial to re-examine the reaction conditions of each step, such as temperature, concentration, and reaction time. Small deviations can have a significant impact on the overall yield. Finally, consider the purification process itself; product loss during chromatography is a common issue.

Q2: I'm observing multiple spots on my TLC plate that I can't identify. How can I determine the structure of these byproducts?

The formation of unexpected byproducts is a frequent challenge. The first step is to isolate a sufficient quantity of each byproduct for characterization, typically through careful column chromatography. Once isolated, a combination of spectroscopic techniques is essential for structure elucidation. High-resolution mass spectrometry (HRMS) will provide the molecular formula. ¹H and ¹³C NMR spectroscopy will give information about the carbon-hydrogen framework, and 2D NMR techniques like COSY, HSQC, and HMBC will help establish connectivity. If the byproduct is crystalline, single-crystal X-ray diffraction provides the most definitive structural proof.

Q3: Are there any general recommendations for the purification of bridged bicyclic amines, which are often basic?

The basicity of amines presents a challenge for standard silica gel chromatography due to strong interactions with acidic silanol groups, leading to peak tailing and potential product degradation.[1] To mitigate this, you can either modify the mobile phase or use a different stationary phase. Adding a small amount of a competing amine, like triethylamine (typically 0.1-1%), to your eluent can neutralize the acidic sites on the silica.[2] Alternatively, using a less acidic stationary phase like neutral or basic alumina can be effective.[3] For particularly challenging separations, amine-functionalized silica columns often provide excellent results without the need for mobile phase additives.[1] Reversed-phase chromatography with a high pH mobile phase can also be a powerful technique for purifying basic amines.[2]

Troubleshooting Guide: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful tool for the synthesis of unsaturated nitrogen heterocycles, but it is not without its challenges, especially when working with amine substrates.

Q1: My RCM reaction to form a bridged bicyclic amine is not proceeding, or the yield is very low. What are the likely causes?

A stalled or low-yielding RCM reaction is often related to the catalyst's activity and stability. Amines are known to coordinate to the ruthenium center of Grubbs-type catalysts, which can lead to catalyst deactivation or decomposition.[4]

  • Catalyst Choice: First-generation Grubbs catalysts are particularly susceptible to decomposition in the presence of primary amines.[5] Second-generation catalysts, like the Grubbs II or Hoveyda-Grubbs II catalysts, are generally more robust due to the presence of an N-heterocyclic carbene (NHC) ligand.[5] For sterically demanding substrates, a more reactive catalyst like the Stewart-Grubbs catalyst may be necessary.[6]

  • Amine Basicity and Steric Hindrance: The basicity and steric environment of the amine in your substrate play a crucial role. Less basic amines or those with bulky substituents near the nitrogen are less likely to poison the catalyst. If your substrate contains a highly basic, sterically unhindered amine, consider protecting it with an electron-withdrawing group (e.g., Boc, Cbz, or Ts) to reduce its nucleophilicity.

  • Catalyst Decomposition Pathways: Grubbs catalysts can decompose through various pathways, including bimolecular reactions at high concentrations and reactions with impurities in the substrate or solvent.[6] Ensure your diene substrate is highly pure and that your solvent is rigorously degassed and anhydrous.

Protocol for a Robust RCM Reaction:

  • Substrate Preparation: Ensure the diene precursor is purified by column chromatography to remove any impurities. If the amine is primary or a basic secondary amine, protect it with a suitable group (e.g., tosyl).

  • Solvent Preparation: Use a non-coordinating solvent such as toluene or dichloromethane. Degas the solvent thoroughly by sparging with argon for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the diene substrate in the anhydrous, degassed solvent to the desired concentration (typically 0.01-0.1 M).

  • Catalyst Addition: Add the appropriate Grubbs catalyst (typically 1-5 mol%). For sensitive substrates, consider adding the catalyst as a solution in the reaction solvent.

  • Monitoring: Follow the reaction progress by TLC or GC-MS. The reaction is typically heated to 40-80 °C.

  • Work-up: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

Q2: I am observing significant amounts of oligomers or polymers instead of my desired cyclic product. How can I favor the intramolecular RCM reaction?

The formation of oligomers or polymers indicates that the intermolecular reaction is competing with the desired intramolecular cyclization. This is primarily an issue of effective concentration.

  • High Dilution: The key to favoring intramolecular reactions is to use high dilution conditions (typically 0.001 M to 0.05 M). This reduces the probability of two substrate molecules reacting with each other. A syringe pump for the slow addition of the substrate to the reaction vessel can also be very effective.

  • Conformational Constraints: Substrates that are pre-disposed to adopt a conformation suitable for cyclization will react more readily intramolecularly. Consider if the design of your diene precursor can be modified to favor the cyclic transition state.

Troubleshooting Guide: Intramolecular C-H Amination (Hofmann-Löffler-Freytag Reaction)

The Hofmann-Löffler-Freytag (HLF) reaction and its modern variants are powerful methods for constructing bridged bicyclic amines through remote C-H functionalization.[7][8]

Q1: My HLF reaction is giving a low yield of the desired bridged bicyclic amine. How can I optimize this?

The success of the HLF reaction is highly dependent on the stability of the nitrogen-centered radical and the subsequent intramolecular hydrogen atom transfer.

  • Acid Choice and Concentration: The traditional HLF reaction requires strong acid, such as concentrated sulfuric acid, to protonate the N-haloamine and promote the homolytic cleavage of the N-X bond.[9] The concentration of the acid is critical; insufficient acidity can lead to side reactions.

  • Initiation Method: The reaction can be initiated thermally or photochemically.[10] For some substrates, photochemical initiation using a UV lamp can provide higher yields and milder reaction conditions.

  • Substrate Structure: The regioselectivity of the hydrogen atom abstraction is determined by the stability of the resulting carbon radical. Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary.[10] The stereoelectronics of the 1,5-hydrogen transfer are also crucial, requiring a pseudo-chair-like transition state. If your substrate cannot achieve this conformation, the reaction may fail.

  • Modern Variants: If the classical conditions are problematic, consider using a modified procedure. The Suarez modification, for example, uses reagents like Pb(OAc)₄/I₂ or diacetoxyiodobenzene (DIB)/I₂ under milder, neutral conditions.[8]

Q2: I am seeing products resulting from intermolecular reactions or fragmentation. How can I suppress these side reactions?

These side reactions suggest that the intramolecular hydrogen atom transfer is not efficient.

  • Concentration: As with other intramolecular reactions, high dilution can disfavor intermolecular processes.

  • Reaction Temperature: If using thermal initiation, carefully control the temperature. Too high a temperature can lead to decomposition of the starting material or intermediates.

Troubleshooting Guide: Aza-Diels-Alder Cycloaddition

The aza-Diels-Alder reaction is a valuable method for constructing six-membered nitrogen heterocycles.[11]

Q1: The yield of my aza-Diels-Alder reaction is low, and I recover a lot of starting material. How can I drive the reaction to completion?

The reactivity of the imine dienophile is a key factor.

  • Activating the Imine: Attaching an electron-withdrawing group to the nitrogen atom of the imine increases its reactivity.[11]

  • Lewis Acid Catalysis: For less reactive systems, the use of a Lewis acid can significantly enhance the rate of the reaction by coordinating to the imine nitrogen, making it more electrophilic.[11]

  • Thermal Conditions: In some cases, simply increasing the reaction temperature can be sufficient to promote the cycloaddition.

Q2: I am getting a mixture of stereoisomers (endo/exo). How can I improve the stereoselectivity?

The stereochemical outcome of the aza-Diels-Alder reaction is influenced by the reaction mechanism and the nature of the reactants.

  • Diene Choice: Cyclic dienes often give higher diastereoselectivities than acyclic dienes.[11]

  • Mechanism: The reaction can proceed through a concerted or stepwise mechanism. A concerted pathway often favors the exo product, while a stepwise, Mannich-Michael pathway can be influenced by the choice of Lewis acid.[11] Careful selection of the Lewis acid and reaction conditions can therefore be used to tune the stereoselectivity.

  • Chiral Auxiliaries: The use of a chiral auxiliary on the diene, dienophile, or catalyst can induce high levels of enantioselectivity.

Troubleshooting Guide: Aza-Prins Cyclization

The aza-Prins cyclization is an effective method for the synthesis of piperidines.[12]

Q1: My aza-Prins cyclization is not working or is giving a complex mixture of products. What should I investigate?

The aza-Prins reaction is sensitive to the choice of acid promoter and the stability of the intermediate iminium and carbocationic species.

  • Choice of Lewis or Brønsted Acid: The nature of the acid catalyst is critical. Lewis acids like InCl₃ have been shown to be effective.[13] The choice of Lewis acid can also influence the reaction pathway and stereoselectivity.[14]

  • Formation of Stable Intermediates: The reaction proceeds through an iminium ion, which then undergoes cyclization. If the initial iminium ion formation is not efficient, the reaction will not proceed.[12]

  • Side Reactions: A common side reaction is the aza-Cope rearrangement, which can lead to undesired products.[12] The choice of solvent and acid can influence the rate of this competing pathway.

Q2: How can I control the stereochemistry of the newly formed stereocenters in my aza-Prins cyclization?

Stereocontrol is a significant challenge in the aza-Prins reaction.

  • Substrate Control: The existing stereocenters in the homoallylic amine can direct the facial selectivity of the cyclization.

  • Catalyst Control: The use of chiral Brønsted acids or chiral Lewis acid complexes can induce enantioselectivity.[15] The choice of a Lewis acid can also determine the diastereoselectivity of the product.[16]

Visualizations and Data

Troubleshooting Workflow for a Failed RCM Reaction

RCM_Troubleshooting start RCM Reaction Fails (Low/No Conversion) check_catalyst Is the catalyst appropriate for the amine substrate? start->check_catalyst check_purity Are starting materials and solvent pure and anhydrous? check_catalyst->check_purity Yes solution_catalyst Switch to a more robust catalyst (e.g., Grubbs II, Hoveyda-Grubbs II). Protect the amine. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (concentration, temp.) optimal? check_purity->check_conditions Yes solution_purity Purify substrate. Use freshly distilled, degassed solvent. check_purity->solution_purity No solution_conditions Use high dilution. Optimize temperature. check_conditions->solution_conditions No

Sources

Technical Support Center: Purification Strategies for 3-Oxa-6-azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered with this unique bicyclic scaffold. The inherent basicity of the nitrogen atom, combined with the polarity imparted by the oxygen atom, can present specific hurdles in achieving high purity. This document offers troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.

I. Understanding the Challenges: The 'Why' Behind the 'How'

The 3-Oxa-6-azabicyclo[3.1.1]heptane core, a key building block in medicinal chemistry, presents a unique set of purification challenges.[1][2] Its rigid, bicyclic structure and the presence of a basic secondary or tertiary amine often lead to issues during chromatographic purification on standard silica gel. The primary challenge stems from the interaction between the basic amine and the acidic silanol groups on the silica surface, which can result in:

  • Peak Tailing: Strong acid-base interactions cause the compound to elute slowly and asymmetrically from the column.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica that it cannot be eluted, leading to poor recovery.

  • Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive molecules.

This guide will provide strategies to mitigate these issues, focusing on method development for chromatography, crystallization, and work-up procedures.

II. Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues you may encounter during the purification of 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives.

Chromatography Woes

Problem 1: My compound is streaking badly on the silica gel column.

  • Causality: This is a classic sign of the basic amine interacting with acidic silica.

  • Solution 1: Mobile Phase Modification. The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., hexane/ethyl acetate). This will compete with your compound for binding to the silica.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your eluent, which is particularly effective for more polar derivatives.

  • Solution 2: Alternative Stationary Phases. If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized Silica: These columns have a surface that is less acidic and can significantly improve peak shape and recovery.

    • Reversed-Phase Chromatography (C18): For highly polar or ionizable derivatives, reversed-phase chromatography using a buffered aqueous mobile phase (e.g., with ammonium bicarbonate or a high pH buffer) can be very effective.

Problem 2: My compound won't elute from the silica gel column.

  • Causality: Your compound may be too polar for the chosen solvent system, or it may be irreversibly binding to the silica.

  • Solution 1: Increase Mobile Phase Polarity. Drastically increase the polarity of your eluent. A gradient from a non-polar to a highly polar solvent system can be effective. For example, a gradient of dichloromethane to methanol may be necessary.

  • Solution 2: Test for On-Plate Degradation. Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots, your compound may be degrading on the silica. In this case, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.

Problem 3: I have a mixture of diastereomers that are difficult to separate.

  • Causality: Diastereomers can have very similar polarities, making them challenging to resolve by standard chromatography.

  • Solution: High-Resolution Chromatography.

    • Flash Column Chromatography Optimization: Use a shallower solvent gradient and a larger column with a smaller particle size stationary phase to improve resolution.

    • Preparative HPLC: For very difficult separations, preparative HPLC on a normal or reversed-phase column will offer the highest resolution.

Crystallization Conundrums

Problem: My compound "oils out" instead of crystallizing.

  • Causality: This often happens when the solution is too supersaturated, cooled too quickly, or if impurities are inhibiting crystal formation.

  • Solution 1: Slow Down Crystallization.

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.

  • Solution 2: Preliminary Purification. If impurities are the issue, perform a quick purification step, such as a short silica plug filtration, before attempting crystallization.

Problem: I need to purify the free base, but it's an oil. How can I get a solid?

  • Causality: Many free amines are low-melting solids or oils, which can be difficult to handle and purify.

  • Solution: Salt Formation. Convert the free base to a salt. Salts are generally crystalline and much easier to purify by recrystallization. Common salt forms for amines include:

    • Hydrochloride (HCl): Can be formed by treating a solution of the amine with HCl in a solvent like ether or dioxane.

    • Tosylate (TsOH): The tosylate salt of 3-Oxa-6-azabicyclo[3.1.1]heptane has been reported and is a crystalline solid.[1]

Chiral Separations

Problem: I have a racemic mixture of a 3-Oxa-6-azabicyclo[3.1.1]heptane derivative and need to separate the enantiomers.

  • Causality: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatographic or crystallization techniques.

  • Solution 1: Chiral HPLC. This is the most direct method for analytical and preparative separation of enantiomers.[3][4][5]

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., coated with derivatives of cellulose or amylose) are often effective for separating a wide range of chiral compounds.[3]

  • Solution 2: Diastereomeric Salt Resolution.

    • React with a Chiral Acid: React your racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid) to form a mixture of diastereomeric salts.

    • Separate Diastereomers: These diastereomeric salts can often be separated by fractional crystallization or chromatography.

    • Liberate the Enantiomers: After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of your amine.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for a new 3-Oxa-6-azabicyclo[3.1.1]heptane derivative?

A1: Always start with Thin Layer Chromatography (TLC). Screen a range of solvent systems from non-polar (e.g., 100% hexanes) to polar (e.g., 100% ethyl acetate) and mixtures in between. To counteract the basicity of the amine, add 1% triethylamine to your TLC developing solvent. A good Rf value for column chromatography is typically between 0.2 and 0.4.

Q2: I have an N-Boc protected 3-Oxa-6-azabicyclo[3.1.1]heptane derivative. Do I still need to add a base to my eluent?

A2: Not always. The Boc protecting group reduces the basicity of the nitrogen, often allowing for purification on silica gel without a basic modifier. However, if you still observe peak tailing, adding a small amount of TEA (e.g., 0.1-0.5%) can still be beneficial.

Q3: How do I remove residual triethylamine from my purified compound?

A3: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like dichloromethane or toluene under reduced pressure. For stubborn cases, dissolving the compound in a solvent like ethyl acetate and washing with a dilute acid (e.g., 1M HCl) will protonate the triethylamine and extract it into the aqueous layer. Be cautious with this method if your desired compound is also acid-sensitive.

Q4: Can I use gas chromatography (GC) to analyze the purity of my 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives?

A4: Gas chromatography can be used for volatile and thermally stable derivatives.[2] However, derivatization may be necessary to improve volatility and peak shape, especially for compounds containing free N-H groups. GC-MS can be a powerful tool for identifying impurities.

Q5: My compound is water-soluble. How can I purify it?

A5: For water-soluble derivatives, reversed-phase chromatography (C18) is the method of choice. You can use a mobile phase of water and an organic modifier like acetonitrile or methanol. Adding a buffer to control the pH can be crucial for good chromatography. Alternatively, ion-exchange chromatography can be a powerful technique for purifying charged molecules.

IV. Experimental Protocols and Workflows

Protocol 1: General Procedure for Flash Column Chromatography of a Basic 3-Oxa-6-azabicyclo[3.1.1]heptane Derivative
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine) to form a slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Workflow Decision Tree

Purification_Workflow start Crude 3-Oxa-6-azabicyclo[3.1.1]heptane Derivative tlc TLC Analysis (with 1% TEA) start->tlc is_solid Is the crude material a solid? tlc->is_solid good_sep Good separation by TLC? is_solid->good_sep No crystallize Recrystallization is_solid->crystallize Yes good_sep->tlc No, adjust solvent column Flash Column Chromatography (with basic modifier) good_sep->column Yes pure_oil Pure Oil/Amorphous Solid column->pure_oil oiling_out Compound oils out? crystallize->oiling_out oiling_out->column Yes pure_solid Pure Crystalline Solid oiling_out->pure_solid No salt_formation Consider Salt Formation (e.g., HCl, Tosylate) pure_oil->salt_formation salt_formation->crystallize

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Oxa-6-azabicyclo[3.1.1]heptane Tosylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-tosylation of 3-Oxa-6-azabicyclo[3.1.1]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important bicyclic morpholine isostere in their synthetic workflows.[1] As a strained, secondary amine, the tosylation of this scaffold presents unique challenges that require careful optimization to achieve high yield and purity.

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and a detailed exploration of the reaction parameters based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is the N-tosylation of 3-Oxa-6-azabicyclo[3.1.1]heptane challenging?

A1: The primary challenge stems from the steric hindrance imposed by the rigid bicyclo[3.1.1]heptane framework.[2] Unlike flexible, acyclic secondary amines, the nitrogen atom in this scaffold is sterically encumbered, which can significantly slow the rate of reaction with p-toluenesulfonyl chloride (TsCl). This sluggish reactivity often necessitates more forcing conditions, which can lead to side reactions.

Q2: I observe a new, nonpolar byproduct in my reaction by TLC. What is it likely to be?

A2: A common byproduct in tosylation reactions that use triethylamine (TEA) or pyridine as the base is the corresponding N-chloroalkane.[3] The reaction of the amine base with the HCl generated during the tosylation produces a triethylammonium chloride salt. The chloride ion can then act as a nucleophile, displacing the newly formed tosylate group, particularly if the reaction is heated or left for an extended period.[4]

Q3: My reaction is very slow, even with heating. What can I do to accelerate it?

A3: To accelerate the reaction, the addition of a nucleophilic catalyst is highly recommended. 4-(Dimethylamino)pyridine (DMAP) is an excellent choice for this purpose. It functions by reacting with TsCl to form a highly reactive N-tosyl-DMAP intermediate, which is much more susceptible to nucleophilic attack by the sterically hindered amine than TsCl itself.[4]

Q4: How do I remove unreacted p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic acid from my final product?

A4: Unreacted TsCl can be difficult to separate from the desired product due to similar polarities. A common workup procedure involves quenching the reaction with water, which hydrolyzes the remaining TsCl to the water-soluble p-toluenesulfonic acid. Subsequent washing of the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, will extract the sulfonic acid into the aqueous layer.[5] For stubborn cases, amine-functionalized scavenger resins can be employed to covalently bind and remove excess TsCl.[5]

Q5: What is the best way to monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[6] A typical eluent system would be a mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes). The starting amine, being more polar, will have a lower Rf value. The tosylated product will be significantly less polar and have a higher Rf. TsCl also has a high Rf but can often be distinguished from the product. For visualization, UV light is effective as both the product and TsCl contain an aromatic ring. Staining with potassium permanganate can also be used to visualize all spots.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient reactivity due to steric hindrance.2. Poor quality of TsCl (partially hydrolyzed).3. Inadequate base strength or amount.4. Presence of water in the reaction.1. Add a catalytic amount (5-10 mol%) of DMAP.2. Consider using a more reactive sulfonylating agent like methanesulfonyl chloride (MsCl).[6]3. Recrystallize TsCl from hexane before use to remove impurities.[6]4. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).[3]
Multiple Spots on TLC 1. Formation of the chlorinated byproduct.2. Unreacted starting material and product.3. Degradation of starting material or product.1. Minimize reaction time; work up as soon as the starting material is consumed.2. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of TEA.[5]3. Run the reaction at a lower temperature (0 °C) to improve selectivity.[5]4. Perform careful column chromatography for purification.
Low Isolated Yield Despite Full Conversion on TLC 1. Product loss during aqueous workup (if the product has some water solubility).2. Difficulty in separating the product from unreacted TsCl or other byproducts during chromatography.1. Back-extract the aqueous layers with your organic solvent (e.g., DCM or EtOAc) to recover any dissolved product.2. Use a brine wash as the final aqueous wash to reduce the amount of dissolved water in the organic layer.3. Optimize your chromatography solvent system; sometimes adding a small amount of toluene can help separate aromatic compounds.[7]
Formation of a White Precipitate During the Reaction 1. This is expected and is usually the hydrochloride salt of the amine base (e.g., triethylammonium chloride).1. This is a good sign that the reaction is proceeding as HCl is being generated and neutralized.[5] The salt will be removed during the aqueous workup.

Reaction Mechanism & Optimization Workflow

The tosylation of 3-Oxa-6-azabicyclo[3.1.1]heptane is significantly enhanced by the use of DMAP. The catalytic cycle proceeds through a highly reactive intermediate.

DMAP_Catalysis cluster_catalyst_regen Catalyst Regeneration TsCl Tosyl Chloride (TsCl) Intermediate N-Tosyl-DMAP Cation (Highly Reactive) TsCl->Intermediate + DMAP - Cl⁻ DMAP DMAP Intermediate->DMAP from Product formation Product N-Tosyl Product Intermediate->Product + Amine Amine 3-Oxa-6-azabicyclo[3.1.1]heptane H_ion H+ Product->H_ion - H+ TEA Triethylamine (TEA) TEAHCl TEA·HCl Salt H_ion->TEAHCl + TEA

Caption: DMAP-catalyzed N-tosylation mechanism.

Optimizing this reaction requires a systematic approach. The following workflow can guide your experimental design.

Optimization_Workflow Start Start: Baseline Reaction (Amine, 1.2 eq TsCl, 1.5 eq TEA, DCM, 0°C to RT) CheckTLC Monitor by TLC Start->CheckTLC LowConversion Problem: Low Conversion CheckTLC->LowConversion Incomplete SideProduct Problem: Byproduct Formation CheckTLC->SideProduct Impure Success Optimized Conditions: High Yield & Purity CheckTLC->Success Complete & Clean AddDMAP Action: Add DMAP (5-10 mol%) LowConversion->AddDMAP AddDMAP->CheckTLC ChangeBase Action: Switch to DIPEA SideProduct->ChangeBase AdjustTemp Action: Lower Temperature (0°C) SideProduct->AdjustTemp ChangeBase->CheckTLC AdjustTemp->CheckTLC

Caption: Workflow for optimizing the tosylation reaction.

Experimental Protocols

Protocol 1: DMAP-Catalyzed Tosylation of 3-Oxa-6-azabicyclo[3.1.1]heptane

This protocol is a robust starting point for achieving high yields.

Materials:

  • 3-Oxa-6-azabicyclo[3.1.1]heptane (or its salt)

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Oxa-6-azabicyclo[3.1.1]heptane (1.0 eq).

  • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5 eq) and DMAP (0.1 eq) to the stirred solution.

  • Slowly add TsCl (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting amine is fully consumed (typically 2-6 hours).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-tosyl-3-Oxa-6-azabicyclo[3.1.1]heptane.

Data Presentation: Impact of Reaction Conditions

The following table summarizes expected outcomes based on different reaction parameters. This is a synthesized guide based on literature precedents for tosylation of hindered amines.[3][6]

Entry Base (eq) Catalyst (eq) Temp (°C) Time (h) Expected Yield Key Observation/Purity Issue
1TEA (1.5)NoneRT24Low (<40%)Incomplete conversion due to steric hindrance.
2TEA (1.5)DMAP (0.1)RT4Good (~80%)Potential for ~5-10% chlorinated byproduct.
3TEA (1.5)DMAP (0.1)402Good (~85%)Increased rate, but higher risk of byproduct formation.
4DIPEA (1.5)DMAP (0.1)0 → RT5High (>90%)Clean reaction, minimal to no chlorinated byproduct.

Characterization

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 30% Ethyl Acetate / 70% Hexanes

  • Visualization: UV light (254 nm) and potassium permanganate stain.

  • Expected Rf values:

    • 3-Oxa-6-azabicyclo[3.1.1]heptane: ~0.1

    • N-Tosyl product: ~0.5

    • TsCl: ~0.6

¹H NMR Spectroscopy: The ¹H NMR spectrum of the product is expected to show characteristic shifts. The aromatic protons of the tosyl group will appear in the 7-8 ppm region. The methyl group on the tosyl ring will be a singlet around 2.4 ppm. The protons on the bicyclic core will be shifted downfield compared to the starting amine due to the electron-withdrawing effect of the sulfonyl group.[8][9]

References

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel). Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Available at: [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. Available at: [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. Available at: [Link]

  • How can I tosylate an hindered secondary alcohol?. ResearchGate. Available at: [Link]

  • Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Journal of the American Chemical Society. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • Bridged bicyclic building block upgrading: Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines. ChemRxiv. Available at: [Link]

  • Chemical shifts. Unknown Source. Available at: [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. Available at: [Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. Available at: [Link]

  • Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. MDPI. Available at: [Link]

  • Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. Available at: [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. National Center for Biotechnology Information. Available at: [Link]

  • US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di.... Google Patents.
  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

Sources

"avoiding byproduct formation in the synthesis of morpholine isosteres"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of morpholine isosteres. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable scaffolds. Morpholine and its isosteres are privileged structures in drug discovery, offering favorable physicochemical properties. However, their synthesis is often plagued by the formation of challenging byproducts that can complicate purification, reduce yields, and introduce ambiguity in biological assays.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and specific issues encountered during the synthesis of morpholine, piperazine, and thiomorpholine derivatives. Our focus is on understanding the mechanistic origins of byproduct formation and providing actionable strategies to minimize or eliminate them, ensuring the integrity and efficiency of your synthetic endeavors.

Troubleshooting Guide: Common Synthetic Challenges and Solutions

This section is dedicated to addressing specific problems that may arise during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: Low Yield and Dark, Viscous Product in Morpholine Synthesis via Dehydration of Diethanolamine

Question: My reaction to synthesize morpholine from diethanolamine using a strong acid (e.g., H₂SO₄) resulted in a low yield and a dark, tar-like crude product. What is causing this, and how can I improve the outcome?

Answer: This is a very common issue with the classical acid-catalyzed dehydration of diethanolamine. The harsh reaction conditions required for this cyclization are often the primary culprits.

Causality and Mechanistic Insights:

  • Inadequate Temperature Control: This reaction requires high temperatures, typically in the range of 180-210°C, to proceed efficiently.[1] If the temperature is too low, the reaction will be incomplete, leaving unreacted diethanolamine. Conversely, excessively high temperatures can lead to charring and the formation of polymeric side products, which contribute to the dark, viscous appearance of the crude product. A temperature drop of just 10-15°C can significantly decrease the yield.[1]

  • Insufficient Reaction Time: The dehydration process is inherently slow. Incomplete cyclization due to insufficient heating time is a frequent cause of low yields. Reaction times of 15 hours or more are often necessary to drive the reaction to completion.[1]

  • Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent. Using an incorrect concentration or an insufficient amount of acid will lead to an incomplete reaction and a mixture of starting material and product.[1]

  • Inefficient Water Removal: The presence of water, a byproduct of the reaction, can inhibit the forward reaction by Le Chatelier's principle. Inefficient removal of water will prevent the reaction from reaching completion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in morpholine synthesis.

Issue 2: Persistent 2-(2-aminoethoxy)ethanol (AEE) Impurity in the Diethylene Glycol (DEG) Route

Question: I am synthesizing morpholine from diethylene glycol (DEG) and ammonia over a hydrogenation catalyst, but my final product is contaminated with a significant amount of 2-(2-aminoethoxy)ethanol (AEE). How can I minimize this byproduct?

Answer: The presence of AEE is a classic sign of incomplete conversion in the DEG route. AEE is a key intermediate in this reaction, and its persistence indicates that the reaction has not gone to completion.

Causality and Mechanistic Insights:

  • Incomplete Cyclization: The reaction proceeds in a stepwise manner where DEG is first aminated to form AEE, which then undergoes an intramolecular cyclization to yield morpholine. If the reaction conditions are not optimal, the second step (cyclization) can be slow, leading to an accumulation of the AEE intermediate.[2]

  • Catalyst Deactivation: The hydrogenation catalyst (often nickel, copper, or cobalt on an alumina support) can become deactivated over time due to poisoning by impurities or fouling by high-molecular-weight byproducts.[2] A less active catalyst will be less efficient at promoting the cyclization of AEE.

Strategies for Minimization:

  • Optimize Reaction Conditions: Increasing the reaction temperature or residence time can help drive the cyclization of AEE to completion. However, be mindful that excessively high temperatures can lead to other byproducts.

  • Catalyst Management: Ensure the use of a high-purity catalyst. If catalyst deactivation is suspected, consider regeneration or replacement.

  • Recycling of AEE: In an industrial setting, the AEE-containing stream can be separated and recycled back into the reactor to improve the overall yield of morpholine.[2]

Issue 3: Formation of N,N-bis(2-chloroethyl)aniline in N-Aryl Piperazine Synthesis

Question: When synthesizing 1-phenylpiperazine from aniline and bis(2-chloroethyl)amine, I am observing a significant amount of N,N-bis(2-chloroethyl)aniline as a byproduct. How can I favor the desired cyclization?

Answer: This is a common competitive side reaction in this classic synthesis. The formation of N,N-bis(2-chloroethyl)aniline occurs when the initial N-alkylation of aniline is not followed by the intramolecular cyclization to form the piperazine ring.

Causality and Mechanistic Insights:

  • Reaction Kinetics: The initial alkylation of aniline with bis(2-chloroethyl)amine is often faster than the subsequent intramolecular cyclization. If the reaction is not allowed to proceed for a sufficient amount of time or at a high enough temperature, the uncyclized intermediate will be a major component of the product mixture.

  • Steric Hindrance: If the aniline derivative is sterically hindered, the intramolecular cyclization can be slowed down, favoring the formation of the N,N-bis(2-chloroethyl)aniline byproduct.

Strategies for Minimization:

  • Prolonged Reaction Time and Higher Temperature: Ensure the reaction is heated for a sufficient duration at an elevated temperature to promote the intramolecular cyclization.

  • Choice of Base: The choice of base can influence the rate of cyclization. A non-nucleophilic, sterically hindered base may be beneficial in some cases.

  • Alternative Synthetic Routes: For sterically hindered anilines, consider alternative methods such as the Buchwald-Hartwig amination, which often provides better yields and fewer byproducts for N-aryl piperazine synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of morpholine isosteres, offering insights into strategic planning and experimental design.

Q1: What are the most common isosteres of morpholine, and what are their primary synthetic challenges?

A1: The most common isosteres of morpholine include piperazine, thiomorpholine, and various substituted derivatives. Each presents unique synthetic challenges:

  • Piperazine: The primary challenge in piperazine synthesis is controlling the degree of substitution and avoiding the formation of linear and other cyclic polyamines. For N-substituted piperazines, achieving mono-substitution can be difficult, often leading to mixtures of mono- and di-substituted products.

  • Thiomorpholine: The synthesis of thiomorpholine can be challenging due to the reactivity of the sulfur atom. Oxidation of the sulfur to the corresponding sulfoxide or sulfone is a common side reaction. The handling of sulfur-containing reagents, which are often odorous and toxic, also presents a practical challenge. A modern approach using a photochemical thiol-ene reaction has been shown to be high-yielding with an absence of byproducts.[3][4]

  • Substituted Morpholines: The synthesis of C-substituted morpholines often requires multi-step sequences and can be complicated by issues of stereocontrol. The introduction of substituents can also influence the propensity for side reactions, such as elimination or rearrangement.

Q2: How can I avoid the formation of over-alkylated byproducts in reductive amination reactions to produce N-substituted morpholines?

A2: Over-alkylation is a common problem in reductive amination, leading to the formation of tertiary amines when a primary amine is the desired product. Several strategies can be employed to minimize this:

  • Stepwise Procedure: A stepwise approach, where the imine is first formed and then reduced in a separate step, can provide better control over the reaction.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the carbonyl starting material and can selectively reduce the iminium ion as it is formed.

  • Stoichiometry Control: Careful control of the stoichiometry of the reactants is essential. Using a slight excess of the amine can help to drive the reaction towards the desired product.

Q3: What are the key considerations when choosing a purification strategy for morpholine isosteres?

A3: The choice of purification strategy will depend on the physical properties of the desired product and the nature of the impurities.

  • Distillation: For volatile and thermally stable morpholine isosteres, distillation is an effective method for removing non-volatile impurities and byproducts with significantly different boiling points.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for achieving high purity. The choice of solvent is critical for successful crystallization.

  • Chromatography: Column chromatography is a versatile technique that can be used to separate complex mixtures of products and byproducts. Normal-phase silica gel chromatography is commonly used for less polar compounds, while reverse-phase chromatography may be more suitable for more polar, water-soluble derivatives. Automated flash chromatography systems can significantly improve the efficiency of purification.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: High-Purity Synthesis of Morpholine via Dehydration of Diethanolamine (Lab Scale)

This protocol is based on the classical dehydration of diethanolamine using a strong acid, with specific attention to optimizing conditions to minimize byproduct formation.

Materials:

  • Diethanolamine (DEA)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Potassium Hydroxide (KOH)

  • Sodium metal (optional, for ultra-dry product)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation apparatus, carefully and slowly add 62.5 g of diethanolamine to 112.5 g of concentrated sulfuric acid. The addition should be done with external cooling (ice bath) to control the exothermic reaction.[2]

  • Dehydration: Heat the mixture to 200-210°C and maintain this temperature for at least 15 hours to ensure complete cyclization. Water will distill off during this period.[1]

  • Neutralization: Cool the reaction mixture and carefully neutralize it with a 50% aqueous solution of sodium hydroxide. This step is also highly exothermic and should be performed with cooling.

  • Isolation: The morpholine product can be isolated from the aqueous solution by distillation. To improve separation, the aqueous solution can be saturated with solid sodium hydroxide flakes.[5]

  • Drying and Purification: Dry the crude morpholine over anhydrous potassium hydroxide. For further purification, the morpholine can be distilled from sodium metal to remove any remaining traces of water. Collect the fraction boiling at 128-129°C.

Protocol 2: Purification of N-Substituted Morpholine by Column Chromatography

This protocol provides a general procedure for the purification of a moderately polar N-substituted morpholine derivative using silica gel column chromatography.

Materials:

  • Crude N-substituted morpholine

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates

  • Appropriate visualization agent for TLC (e.g., potassium permanganate stain)

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Prepare a silica gel column using a slurry packing method with an appropriate non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-substituted morpholine.

Data Presentation

Table 1: Effect of Temperature on Byproduct Formation in the DEG Route for Morpholine Synthesis

Reaction Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)N-ethylmorpholine (%)High-Molecular-Weight Products (%)
180652555
200851032
22080587

Data adapted from a representative industrial process. Percentages are approximate and can vary based on other reaction parameters.

Visualization of Key Concepts

Sources

"challenges in the scale-up of 3-Oxa-6-azabicyclo[3.1.1]heptane production"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Oxa-6-azabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this valuable bicyclic morpholine isostere.

I. Introduction to 3-Oxa-6-azabicyclo[3.1.1]heptane

3-Oxa-6-azabicyclo[3.1.1]heptane is a key building block in medicinal chemistry, valued for its structural similarity to morpholine while offering a unique three-dimensional architecture.[1][2] Its achiral nature and comparable lipophilicity to morpholine make it an attractive scaffold for the development of novel therapeutics.[1][2] This guide will focus on the practical aspects of its synthesis, with a particular emphasis on addressing the challenges encountered during scale-up.

II. Synthetic Pathway Overview

The most practical and referenced synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane is a seven-step sequence starting from readily available and inexpensive starting materials.[1][2] The overall synthetic workflow is depicted below:

Synthetic_Pathway A Glutaryl Chloride B Dimethyl 3-oxopimelate A->B  Meldrum's acid, Pyridine, MeOH   C Dimethyl 3-hydroxypimelate B->C  NaBH4, MeOH   D Dimethyl 3-(tosyloxy)pimelate C->D  TsCl, Pyridine   E cis-4-(Carbomethoxy)-3-oxa-6-azabicyclo[3.1.1]heptan-7-one D->E  NaH, THF (Dieckmann Condensation)   F 3-Oxa-6-azabicyclo[3.1.1]heptan-7-one E->F  LiCl, DMSO, H2O (Decarboxylation)   G N-Boc-3-Oxa-6-azabicyclo[3.1.1]heptane F->G  1. BH3-THF  2. Boc2O, Et3N   H 3-Oxa-6-azabicyclo[3.1.1]heptane G->H  TFA or HCl   I 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate Salt H->I  p-TsOH, EtOH  

Caption: Overall synthetic route to 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the seven-step synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate?

A1: The reported overall yield is approximately 20%.[1] This yield is based on a gram-scale synthesis and may vary depending on the scale and optimization of each step.

Q2: Why is the final product isolated as a hydrotosylate salt?

A2: The free base of 3-Oxa-6-azabicyclo[3.1.1]heptane is a volatile and potentially hygroscopic compound. Formation of the hydrotosylate salt provides a stable, crystalline solid that is easier to handle, purify, and store, which is particularly important for pharmaceutical applications.[1]

Q3: Are there any particularly hazardous reagents used in this synthesis?

A3: Yes, several reagents require careful handling. Sodium hydride (NaH) used in the Dieckmann condensation is a highly flammable solid that reacts violently with water. Borane-THF complex (BH3-THF) is also flammable and reacts with water to produce hydrogen gas. Proper personal protective equipment (PPE) and inert atmosphere techniques are essential when working with these reagents.

Q4: Can other protecting groups be used instead of Boc?

A4: While the published procedure utilizes a Boc protecting group, other nitrogen protecting groups such as Cbz or benzyl could potentially be used. However, the choice of protecting group will influence the deprotection conditions and may affect the overall yield and impurity profile. The selection should be based on compatibility with subsequent reaction steps and ease of removal.

Q5: What are the key quality control parameters for the final product?

A5: The key quality control parameters include:

  • Purity: Assessed by HPLC or GC, typically >98%.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Residual Solvents: Determined by GC-HS to ensure levels are within acceptable limits.

  • Water Content: Measured by Karl Fischer titration.

  • Appearance: Should be a white to off-white crystalline solid.

IV. Troubleshooting Guide

This section addresses common issues that may arise during the scale-up of 3-Oxa-6-azabicyclo[3.1.1]heptane synthesis.

Step 4: Dieckmann Condensation

Issue 1: Low yield of the cyclic β-keto ester (E).

  • Possible Cause A: Incomplete reaction. The Dieckmann condensation is an equilibrium-driven reaction.[3][4] On a larger scale, mass and heat transfer limitations can lead to incomplete conversion.

    • Troubleshooting:

      • Ensure a completely anhydrous reaction environment. Sodium hydride reacts violently with water, and any moisture will quench the base.

      • Use a sufficient excess of sodium hydride (typically 1.5-2.0 equivalents).

      • Monitor the reaction progress by TLC or in-process HPLC/GC analysis.

      • Consider a slow addition of the diester to a suspension of NaH in THF to maintain a consistent reaction temperature.

  • Possible Cause B: Side reactions. At elevated temperatures, side reactions such as intermolecular Claisen condensation can occur, leading to oligomeric byproducts.[3]

    • Troubleshooting:

      • Maintain a controlled reaction temperature. The reaction is typically run at room temperature or with gentle heating.

      • Ensure efficient stirring to prevent localized overheating.

Issue 2: Difficulty in isolating the product.

  • Possible Cause: Formation of a stable sodium enolate. The β-keto ester product is acidic and will be deprotonated by the alkoxide generated during the reaction, forming a sodium enolate which may be difficult to work up.

    • Troubleshooting:

      • During aqueous workup, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~4-5 to protonate the enolate and facilitate extraction into an organic solvent.

Step 6: Reduction of the Amide

Issue 3: Incomplete reduction of the amide (F) to the amine (G).

  • Possible Cause A: Inactive borane reagent. Borane-THF complex can degrade upon exposure to air and moisture.

    • Troubleshooting:

      • Use a fresh, properly stored bottle of borane-THF.

      • Titrate the borane solution prior to use to determine its exact molarity.

  • Possible Cause B: Complex formation. The product amine can form a stable complex with borane, preventing further reaction.

    • Troubleshooting:

      • Use a sufficient excess of the borane reagent (typically 2-3 equivalents).

      • Consider a longer reaction time or a slight increase in temperature, while monitoring for side reactions.

Final Product: Purification and Crystallization

Issue 4: Difficulty in obtaining a crystalline hydrotosylate salt (I).

  • Possible Cause A: Presence of impurities. Even small amounts of impurities can inhibit crystallization.

    • Troubleshooting:

      • Ensure the free base (H) is of high purity before salt formation. Consider purification by column chromatography or distillation if necessary.

      • Perform a solvent screen to identify the optimal crystallization solvent or solvent system. Ethanol is a good starting point.[1]

  • Possible Cause B: Incorrect stoichiometry. An incorrect molar ratio of the free base to p-toluenesulfonic acid can lead to an oily product or incomplete salt formation.

    • Troubleshooting:

      • Accurately determine the amount of free base before adding the acid.

      • Add the p-toluenesulfonic acid solution slowly with good stirring.

Issue 5: Product discoloration.

  • Possible Cause: Air oxidation or residual impurities. Amines can be susceptible to air oxidation, leading to colored byproducts.

    • Troubleshooting:

      • Handle the free base under an inert atmosphere (e.g., nitrogen or argon).

      • Ensure all solvents are de-gassed.

      • If the final product is discolored, consider recrystallization with a small amount of activated carbon.

V. Experimental Protocols

Protocol 1: Quality Control - HPLC Analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane

This protocol provides a starting point for the development of a validated HPLC method for purity analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Rationale: The use of a C18 column provides good retention for the relatively polar bicyclic amine. The TFA in the mobile phase acts as an ion-pairing agent to improve peak shape. A gradient elution is necessary to ensure elution of any less polar impurities.

Protocol 2: Large-Scale Workup and Crystallization of the Hydrotosylate Salt

This protocol outlines a general procedure for the final isolation and purification step.

  • Following the deprotection of the N-Boc group, the reaction mixture is concentrated under reduced pressure to remove the volatile acid (e.g., TFA).

  • The residue is dissolved in a suitable organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude free base.

  • The crude free base is dissolved in ethanol (approximately 5-10 volumes).

  • A solution of p-toluenesulfonic acid monohydrate (1.0 equivalent) in ethanol is added dropwise to the stirred solution of the free base.

  • The resulting slurry is stirred at room temperature for 1-2 hours and then cooled to 0-5 °C for at least 1 hour to complete crystallization.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to a constant weight.

Rationale: This workup procedure effectively removes the deprotection acid and isolates the free base before salt formation. Crystallization from ethanol is a common and effective method for purifying amine salts.[1]

VI. Data Summary and Visualization

Table 1: Key Reagent and Intermediate Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Role in SynthesisKey Hazards
Glutaryl ChlorideC₅H₆Cl₂O₂169.00Starting MaterialCorrosive, Lachrymator
Dimethyl 3-oxopimelateC₉H₁₄O₅202.20IntermediateIrritant
Sodium HydrideNaH24.00BaseFlammable, Water-reactive
Borane-THF complexBH₃·THF85.94Reducing AgentFlammable, Water-reactive
p-Toluenesulfonic acidC₇H₈O₃S172.20Salt FormationCorrosive
3-Oxa-6-azabicyclo[3.1.1]heptaneC₅H₉NO99.13Final Product (Free Base)Irritant
Diagram 1: Troubleshooting Workflow for Low Yield in Dieckmann Condensation

Troubleshooting_Dieckmann start Low Yield in Dieckmann Condensation check_anhydrous Is the reaction completely anhydrous? start->check_anhydrous add_desiccant Dry solvents and reagents thoroughly. Use freshly opened NaH. check_anhydrous->add_desiccant No check_base Is there sufficient NaH? check_anhydrous->check_base Yes add_desiccant->check_base increase_base Increase NaH to 1.5-2.0 equivalents. check_base->increase_base No check_temp Is the reaction temperature controlled? check_base->check_temp Yes increase_base->check_temp control_temp Ensure efficient stirring and consider slow addition of the diester. check_temp->control_temp No monitor_reaction Monitor reaction by TLC/HPLC/GC. check_temp->monitor_reaction Yes control_temp->monitor_reaction

Caption: A logical workflow for troubleshooting low yields in the Dieckmann condensation step.

VII. References

  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Reaction). Organic Reactions2011 , 27-238. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry1996 , 61 (11), 3849-3862. [Link]

  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions2004 , 1-714. [Link]

  • Dong, G.; et al. A General and Scalable Approach for the Synthesis of Saturated Bicyclic Amines. Angewandte Chemie International Edition2021 , 60(3), 1478-1483. [Link]

  • Mykhailiuk, P. K. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition2023 , 62(39), e202304246. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted 3-Oxa-6-azabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for the diastereoselective synthesis of substituted 3-Oxa-6-azabicyclo[3.1.1]heptanes. This bicyclic scaffold, a constrained morpholine bioisostere, is of significant interest in medicinal chemistry for its potential to impart favorable physicochemical properties to drug candidates. However, controlling the stereochemistry during its synthesis can be a considerable challenge.

This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles that govern diastereoselectivity in this context. We will explore common synthetic challenges, offer detailed troubleshooting guides, and provide step-by-step experimental procedures to help you achieve your desired stereoisomers with high fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the synthesis of substituted 3-Oxa-6-azabicyclo[3.1.1]heptanes. The solutions provided are based on established stereochemical principles and practical laboratory experience.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors influencing diastereoselectivity in the formation of the 3-Oxa-6-azabicyclo[3.1.1]heptane core?

Answer: Achieving high diastereoselectivity is a function of creating a significant energy difference between the transition states leading to the different stereoisomers. Several factors can influence this:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product. The transition state with the lower activation energy will be more significantly favored at reduced temperatures. Conversely, higher temperatures can lead to thermodynamic equilibrium, resulting in a mixture of diastereomers.

  • Choice of Reagents and Catalysts: The steric bulk and electronic properties of your reagents and catalysts play a crucial role. For instance, in cycloaddition reactions, the choice of Lewis acid can influence the facial selectivity of the approach of the reacting partners. In substrate-controlled reactions, the nature of existing stereocenters will dictate the preferred trajectory of incoming reagents.

  • Solvent Effects: The polarity of the solvent can stabilize or destabilize transition states to varying degrees, thereby affecting the diastereomeric ratio. It is often beneficial to screen a range of solvents with varying polarities.

  • Substrate Conformation: The conformational rigidity of your starting materials is key. For cyclic precursors, the existing ring conformation can effectively shield one face of the molecule, directing the reaction to the more accessible face. For acyclic precursors, intramolecular interactions (e.g., hydrogen bonding, chelation) can pre-organize the molecule into a favored conformation for the cyclization step.

Q2: I am attempting a substrate-controlled diastereoselective synthesis, but the selectivity is poor. How can I enhance the directing effect of my existing chiral center?

Answer: In substrate-controlled reactions, the goal is to maximize the influence of a pre-existing stereocenter on the formation of a new one. If you are observing low selectivity, consider the following:

  • Chelation Control: If your substrate contains a Lewis basic functional group (e.g., a hydroxyl or carbonyl group) near the reacting center, you can use a chelating Lewis acid (e.g., TiCl₄, MgBr₂). This will lock the conformation of your substrate, creating a more rigid and predictable steric environment for the incoming reagent.

  • Felkin-Anh vs. Cram Chelation Models: Understanding these models is crucial for predicting the stereochemical outcome of nucleophilic additions to carbonyls adjacent to a stereocenter. The Felkin-Anh model generally applies for non-chelating conditions, while the Cram chelation model is relevant when a chelating metal is used. The choice of metal can invert the diastereoselectivity.

  • Protecting Groups: The size of protecting groups on nearby functionalities can have a profound impact on steric hindrance. A bulkier protecting group can more effectively block one face of the molecule, leading to higher diastereoselectivity.

Q3: How can I reliably determine the diastereomeric ratio (d.r.) and assign the relative stereochemistry of my substituted 3-Oxa-6-azabicyclo[3.1.1]heptane products?

Answer: Accurate determination of the d.r. and unambiguous assignment of stereochemistry are critical. The following techniques are indispensable:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying diastereomers. Even if the diastereomers are not separable on a standard silica or C18 column, a chiral stationary phase can often resolve them.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In many cases, the signals for protons in different diastereomers will have distinct chemical shifts and coupling constants. Integration of these non-overlapping signals provides a straightforward method for determining the d.r.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are invaluable for determining the relative stereochemistry of your products.[3] An NOE is observed between protons that are close in space (typically < 5 Å). By identifying which protons show correlations, you can build a 3D model of your molecule and assign the relative configuration of your substituents. For the rigid bicyclo[3.1.1]heptane core, NOE is particularly effective.

  • X-ray Crystallography: If you can obtain a single crystal of one of the diastereomers, X-ray crystallography provides an unambiguous determination of its three-dimensional structure.

Experimental Protocols and Methodologies

While the diastereoselective synthesis of substituted 3-Oxa-6-azabicyclo[3.1.1]heptanes is an emerging area, principles from related bicyclic systems can be applied. Below are representative protocols that illustrate key strategies for achieving stereocontrol.

Protocol 1: Diastereoselective Synthesis via Intramolecular Cyclization of a Substituted Azetidine Precursor

This approach leverages a diastereoselective reaction to set the stereochemistry in a precursor, which is then cyclized to form the bicyclic core. This example is adapted from the synthesis of related 3-azabicyclo[3.1.1]heptane systems, where a diastereoselective Strecker reaction is a key step.[4][5][6][7]

Workflow Diagram:

G cluster_0 Step 1: Diastereoselective Strecker Reaction cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Bicyclic Ring Formation A 3-Oxocyclobutanecarboxylate B Benzylamine, KCN A->B Reaction C 1-Amino-1-cyano-3-carboxylate cyclobutane (Diastereomeric Mixture) B->C Formation D Separation of Diastereomers C->D E Hydrolysis of Nitrile & Ester D->E F cis/trans-1-Amino-3-carboxycyclobutane E->F G Intramolecular Amide Formation F->G H Reduction of Amide G->H I Substituted 3-Azabicyclo[3.1.1]heptane H->I

Caption: Workflow for diastereoselective synthesis of a related azabicyclic system.

Step-by-Step Methodology:

  • Diastereoselective Strecker Reaction:

    • To a solution of methyl 3-oxocyclobutanecarboxylate in methanol, add benzylamine and potassium cyanide.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • The reaction will produce a mixture of diastereomeric aminonitriles. The diastereoselectivity at this stage is often moderate and influenced by the relative orientation of the substituents on the cyclobutane ring.

  • Separation and Hydrolysis:

    • The diastereomers can often be separated at this stage by flash column chromatography.

    • The separated aminonitrile is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile and ester to carboxylic acids.

  • Cyclization and Reduction:

    • The resulting amino di-acid can be cyclized to the corresponding bicyclic lactam under standard peptide coupling conditions (e.g., EDC, HOBt).

    • Subsequent reduction of the lactam (e.g., with LiAlH₄ or BH₃·THF) will yield the final substituted 3-azabicyclo[3.1.1]heptane. The stereochemistry established in the initial Strecker reaction and subsequent separation is carried through to the final product.

Troubleshooting this Protocol:

  • Low Diastereoselectivity in Strecker Reaction:

    • Solution: Vary the solvent and temperature. Running the reaction at lower temperatures may improve selectivity. Consider using a chiral amine or a chiral auxiliary to induce higher diastereoselectivity.

  • Difficult Separation of Diastereomers:

    • Solution: If the aminonitriles are difficult to separate, proceed with the hydrolysis and attempt to separate the resulting amino acids, which may have different crystallization properties or chromatographic behavior. Derivatization of the amine or carboxylic acid can also facilitate separation.

Protocol 2: Asymmetric Synthesis of Chiral 3-Oxa-Bicyclo[3.1.1]heptanes via Iridium-Catalyzed Hydrogenation

A powerful, modern approach involves the asymmetric hydrogenation of a spirocyclic ketone precursor, which then undergoes a cyclization to form the desired bicyclic ether. This method provides high enantioselectivity for the final product.[1][8]

Workflow Diagram:

G cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: Acid-Mediated Cyclization A Spirocyclic Oxetanyl Ketone B [Ir(cod)Cl]₂ / Chiral Ligand H₂, Additive A->B Reaction C Chiral Spirocyclic Alcohol (High ee) B->C Formation D Acid Catalyst (e.g., PyrHCl) C->D E Ring Opening of Oxetane D->E Mechanism F Intramolecular Cyclization E->F Mechanism G Chiral Substituted 3-Oxa-bicyclo[3.1.1]heptane F->G Product

Caption: Asymmetric synthesis of chiral 3-Oxa-bicyclo[3.1.1]heptanes.

Step-by-Step Methodology:

  • Preparation of the Iridium Catalyst:

    • In a glovebox, charge a vial with [Ir(cod)Cl]₂ and the desired chiral ligand (e.g., a derivative of SPINOL).

    • Add degassed solvent (e.g., dichloromethane) and stir to form the active catalyst.

  • Asymmetric Hydrogenation:

    • In a separate flask, dissolve the spirocyclic oxetanyl ketone substrate and an additive (e.g., I₂) in degassed solvent.

    • Transfer the catalyst solution to the substrate solution.

    • Pressurize the vessel with hydrogen gas (typically 50 bar) and stir at the desired temperature (e.g., 50 °C) for 24 hours.

    • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.

  • Cyclization:

    • After completion of the hydrogenation, the crude chiral spirocyclic alcohol is isolated.

    • This intermediate is then treated with a catalytic amount of a mild acid, such as pyridinium chloride (PyrHCl), in a suitable solvent like toluene at elevated temperature.[9]

    • The acid promotes the ring-opening of the oxetane followed by an intramolecular cyclization to furnish the chiral 3-oxabicyclo[3.1.1]heptane.

Troubleshooting this Protocol:

  • Low Enantioselectivity:

    • Solution: The choice of chiral ligand is paramount. Screen a library of ligands to find the optimal one for your specific substrate. The additive can also significantly influence the outcome; vary the additive and its stoichiometry. Reaction temperature and hydrogen pressure are other parameters to optimize.

  • Incomplete Cyclization or Side Product Formation:

    • Solution: The choice of acid catalyst and reaction temperature for the cyclization step is critical. If pyridinium chloride is ineffective, other mild acids can be screened. Stronger acids may lead to decomposition. Monitor the reaction carefully to avoid over-reaction or degradation of the product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the diastereoselective synthesis of related bicyclic systems, providing a baseline for optimization.

Reaction TypeKey Reagents/CatalystSolventTemp (°C)Typical d.r. / eeReference
Strecker ReactionKCN, BenzylamineMethanol25~2:1 to 4:1 d.r.[4][7]
Asymmetric Hydrogenation[Ir(cod)Cl]₂ / Chiral LigandDCM50>95% ee[1][8]
Diastereoselective CycloadditionEu(OTf)₃Dichloromethane30Diastereomerically pure[10]

References

  • Jain, A., & Sahu, S. K. (2024).
  • Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium-Catalyzed Asymmetric Hydrogenation and Sequential Cyclization. (2025). American Chemical Society - ACS Figshare.
  • Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. (2021). Chemistry, 27(19), 5936-5943.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (n.d.). The Journal of Organic Chemistry.
  • Rapid Access to Chiral 3-Oxabicyclo[3.1.
  • Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes. (n.d.).
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). PubMed.
  • 6-Azabicyclo[3.1.1]heptane|High-Quality Research Chemical. (n.d.). Benchchem.
  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2024). ChemRxiv.
  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. (n.d.).
  • Synthesis, reactivity and application to asymmetric c
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (n.d.). Request PDF.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (n.d.). Request PDF.
  • General Synthesis of 3-Azabicyclo[3.1.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ChemRxiv.
  • Morpholines. Synthesis and Biological Activity. (n.d.).
  • New Strategy for the Synthesis of Substituted Morpholines. (2016). Figshare.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (n.d.).
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. (n.d.).
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ChemRxiv.
  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using comput
  • Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications. (2025). CCS Chemistry - Chinese Chemical Society.
  • 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane(1434142-13-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane ... (n.d.).
  • Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. (2022). Journal of the American Chemical Society.
  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. (2024). Journal of the American Chemical Society.
  • NMR and Stereochemistry. (n.d.). Harned Research Group.

Sources

"managing reaction intermediates in bicyclic amine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bicyclic amine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable three-dimensional scaffolds. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter in the lab, with a focus on understanding and managing the transient, often elusive, reaction intermediates that are pivotal to success.

Our approach is grounded in mechanistic principles to empower you not just to follow a protocol, but to troubleshoot it effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Managing Unstable Intermediates

Question: My reaction yield is low and inconsistent. I suspect a key intermediate, possibly a carbocation or iminium ion, is decomposing. How can I confirm this and improve its stability?

Answer: This is a classic problem in reactions like the aza-Prins or Hofmann-Löffler-Freytag (HLF) cyclizations, where charged intermediates are fundamental to the mechanism.[1][2] Decomposition often occurs through side reactions like elimination, rearrangement, or reaction with trace nucleophiles (e.g., water).

Causality & Troubleshooting Strategy:

  • Temperature Control is Critical: The stability of carbocation and iminium ion intermediates is highly temperature-dependent. An unexpectedly high activation energy for a subsequent cyclization step can allow side reactions to dominate if the temperature is too high.[3]

    • Actionable Advice: Run the reaction at a lower temperature. While this will slow down the desired reaction, it will disproportionately slow down decomposition pathways. Consider starting at 0 °C or even -78 °C and slowly warming the reaction until you observe product formation by TLC or LC-MS.

  • Solvent Choice Matters: The solvent can stabilize or destabilize charged intermediates.

    • Polar Aprotic Solvents (e.g., CH₂Cl₂, MeCN): Generally good choices as they can solvate charged species without acting as nucleophiles.

    • Protic Solvents (e.g., MeOH, H₂O): Can act as competing nucleophiles, trapping the intermediate and preventing cyclization. Avoid unless they are a required part of the reaction design.

  • In-Situ Trapping & Tandem Reactions: If an intermediate is too unstable to accumulate, the best strategy is to ensure the subsequent reaction step is as fast as possible.

    • Aza-Prins Example: In an aza-Prins cyclization, the key iminium intermediate undergoes cyclization to form a carbocation, which is then trapped by a nucleophile.[4][5] Ensure your nucleophile is present in sufficient concentration from the start of the reaction. The reaction of homoallylic amines with aldehydes in the presence of a Lewis acid delivers piperidyl cations that are subsequently trapped.[4]

    • Protocol: Consider a "tandem" or "cascade" approach where the conditions for forming the intermediate are also the optimal conditions for its subsequent reaction, preventing its accumulation.[1]

  • Characterization of Fleeting Intermediates: Direct observation is difficult.

    • Low-Temperature NMR: If you have access to the equipment, running the reaction in an NMR tube at low temperatures can sometimes allow for the direct observation of key intermediates.

    • Trapping Experiments: Introduce a potent, known trapping agent (e.g., a stable enol ether) to intercept the intermediate. Identifying the trapped product can provide strong evidence for the intermediate's existence and structure.

Troubleshooting Workflow for Low Yield Due to Intermediate Instability

G start Low Yield Observed check_temp Is reaction run at lowest feasible temperature? start->check_temp lower_temp Action: Decrease temperature (e.g., 0°C or -78°C) check_temp->lower_temp No check_solvent Is solvent non-nucleophilic and appropriately polar? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Action: Switch to a polar aprotic solvent (e.g., DCM, Acetonitrile) check_solvent->change_solvent No check_reagents Are all subsequent reagents/ nucleophiles present from t=0? check_solvent->check_reagents Yes change_solvent->check_reagents add_reagents Action: Add trapping nucleophile at the start of the reaction check_reagents->add_reagents No consider_in_situ Result: Move to an in-situ generation/ tandem reaction strategy check_reagents->consider_in_situ Yes add_reagents->consider_in_situ end_bad Problem Persists: Consider alternative pathway add_reagents->end_bad end_good Yield Improved consider_in_situ->end_good G cluster_0 Reaction Pathway cluster_1 Points of Stereocontrol Homoallylic\nAmine + Aldehyde Homoallylic Amine + Aldehyde Iminium Ion\nIntermediate (I) Iminium Ion Intermediate (I) Homoallylic\nAmine + Aldehyde->Iminium Ion\nIntermediate (I) Lewis Acid (LA) - H2O Cyclization TS Cyclization TS Iminium Ion\nIntermediate (I)->Cyclization TS 6-endo-trig cyclization Piperidyl Cation\nIntermediate (II) Piperidyl Cation Intermediate (II) Cyclization TS->Piperidyl Cation\nIntermediate (II) Trapped Product Trapped Product Piperidyl Cation\nIntermediate (II)->Trapped Product + Nucleophile (Nu-) LA_Control 1. Lewis Acid Choice (Templates Intermediate I) LA_Control->Iminium Ion\nIntermediate (I) Catalyst_Control 2. Chiral Catalyst/Auxiliary (Creates Chiral Intermediate I) Catalyst_Control->Iminium Ion\nIntermediate (I) Substituent_Control 3. Substituent Effects (Influences stability of II) Substituent_Control->Piperidyl Cation\nIntermediate (II) G A 1. Oven-Dry Glassware (>125°C, >4h) B 2. Assemble Hot & Connect to Schlenk Line A->B C 3. Perform 3x Vacuum/Backfill Cycles B->C D 4. Add Reagents via Syringe or Cannula C->D E 5. Maintain Positive Pressure via Bubbler D->E F 6. Run Reaction E->F

Caption: Standard workflow for setting up an air-sensitive reaction.

Section 4: Navigating Protecting Group Issues

Question: The protecting group on my amine is causing problems. It either interferes with the cyclization or is impossible to remove without decomposing my product. What should I consider when choosing a protecting group?

Answer: Protecting group strategy is a crucial design element in any multi-step synthesis. An ideal protecting group must be easy to install, stable to the reaction conditions (robust), and easy to remove under conditions that do not affect the rest of the molecule (orthogonal).

[6][7]Key Considerations:

  • Stability to Reaction Conditions:

    • Acidic Conditions: If your cyclization is Lewis or Brønsted acid-catalyzed (e.g., aza-Prins), an acid-labile group like tert-butyloxycarbonyl (Boc) is a poor choice as it will likely cleave prematurely. [8] * Basic/Nucleophilic Conditions: Groups like fluorenylmethyloxycarbonyl (Fmoc) are removed by base and would not be suitable for reactions involving strong bases or nucleophiles.

    • Reductive/Oxidative Conditions: A benzyl (Bn) or carboxybenzyl (Cbz) group, often removed by hydrogenolysis, may be unsuitable if your synthesis involves reduction steps.

  • Orthogonality: This is the concept of being able to remove one protecting group in the presence of another. If your molecule has multiple protected functional groups, you must choose groups that can be removed selectively. F[7]or example, a Boc group (acid-labile) and a Cbz group (hydrogenolysis) are orthogonal.

  • Impact on Reactivity: The protecting group is not just a passive spectator. Its electronic and steric properties can influence the reactivity of the nitrogen atom and the conformation of the molecule, which can affect cyclization efficiency and stereoselectivity. A[6] bulky protecting group can hinder the desired reaction.

Common Amine Protecting Groups & Their Properties

Protecting GroupAbbreviationCommon Cleavage ConditionsStability Profile
tert-ButyloxycarbonylBocStrong Acid (TFA, HCl)[8] Stable to base, hydrogenolysis, nucleophiles.
CarboxybenzylCbz (or Z)H₂, Pd/C (Hydrogenolysis)Stable to mild acid/base. Labile to strong acid/base and reduction.
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)[7] Stable to acid and hydrogenolysis.
BenzylBnH₂, Pd/C (Hydrogenolysis)Very robust. Stable to most conditions except hydrogenolysis.
Tosyl (p-toluenesulfonyl)TsStrong reducing agents (e.g., Na/NH₃)Very robust. Stable to acid, base, oxidation. Can be difficult to remove.

Troubleshooting Scenario:

  • Problem: You are performing an acid-catalyzed cyclization, and your Boc-protected amine is giving low yields.

  • Analysis: The acidic conditions are likely cleaving the Boc group, leading to side reactions with the unprotected amine.

  • Solution: Switch to a more acid-stable protecting group like Cbz or a sulfonamide (Ts), assuming your subsequent steps do not involve hydrogenolysis or harsh reduction, respectively.

References
  • Plausible reaction pathway of the aza‐Prins cyclization reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A detailed investigation of the aza-Prins reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Alkynyl Halo-Aza-Prins Annulative Couplings. (2023). The Journal of Organic Chemistry. [Link]

  • A detailed investigation of the aza-Prins reaction. (2010). Organic & Biomolecular Chemistry. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. (2021). The Journal of Organic Chemistry. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2016). National Institutes of Health. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. [Link]

  • Intramolecular Cyclization Side Reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Functionalized Bicyclic Imines via Intramolecular Azide‐Alkene 1,3‐Dipolar Cycloaddition/Intramolec… (n.d.). Organic Chemistry Institute. Retrieved January 20, 2026, from [Link]

  • Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2020). MDPI. [Link]

  • An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. (2020). RSC Publishing. [Link]

  • Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Asymmetric synthesis of bicyclic intermediates of natural product chemistry. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. (2020). ACS Publications. [Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. (2021). ACS Publications. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). wiley.com. Retrieved January 20, 2026, from [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. (2020). eScholarship. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]

  • Biocompatible and Selective Generation of Bicyclic Peptides. (2018). National Institutes of Health. [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]

  • Could someone please help me suggest a way to stop this reaction at intermediate 3, without allowing the subsequent cyclization to occur? (2023). Reddit. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]

  • Benefits of Protecting Groups in Organic Synthesis. (2023). Labinsights. [Link]

  • Catalyst deactivation. (2021). YouTube. [Link]

Sources

"analytical techniques for monitoring 3-Oxa-6-azabicyclo[3.1.1]heptane reaction progress"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Oxa-6-azabicyclo[3.1.1]heptane Reaction Analysis

Welcome to the technical support guide for monitoring reactions involving the 3-Oxa-6-azabicyclo[3.1.1]heptane core. This bicyclic morpholine isostere is a valuable building block in medicinal chemistry, and accurate real-time or quasi-real-time analysis is critical for optimizing reaction conditions, ensuring yield, and characterizing products.[1][2] This guide is structured to provide direct, actionable solutions to common analytical challenges encountered in a research and development setting.

Part 1: Analytical Technique Selection Guide

Choosing the right analytical tool is the first step in successful reaction monitoring. The optimal technique depends on the specific information required (e.g., kinetics, purity, structure), the nature of the reaction matrix, and available instrumentation.

FAQ: Which analytical technique is best for monitoring my 3-Oxa-6-azabicyclo[3.1.1]heptane reaction?

There is no single "best" technique; the choice is context-dependent. Here is a breakdown to guide your decision:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. It is ideal for determining the concentration of reactants, products, and byproducts over time.[3] However, the 3-Oxa-6-azabicyclo[3.1.1]heptane core lacks a strong UV chromophore, necessitating either derivatization for UV-Vis detection or the use of more universal detectors like Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD).[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this type of analysis. It provides both quantitative data (from the chromatogram) and mass information for unequivocal peak identification. Its high sensitivity and specificity are crucial for analyzing complex reaction mixtures.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural elucidation and for monitoring reactions where key functional groups undergo clear changes in their chemical environment. It is inherently quantitative without the need for response factor correction and can be used "at-line" by taking aliquots directly from the reaction vessel.[8] You can directly observe the disappearance of starting material signals and the emergence of product signals.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the reactants and products are thermally stable and volatile. Derivatization may be necessary to improve volatility and chromatographic performance.[7] It is particularly useful for identifying volatile side products or residual solvents.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid technique for monitoring the conversion of functional groups. For example, in an N-alkylation reaction of the secondary amine, you can monitor the disappearance of the N-H stretching vibration.[12] While less effective for quantification in complex mixtures, it provides a quick qualitative check on reaction progress.

The following diagram outlines a logical workflow for selecting the most appropriate analytical technique for your needs.

TechniqueSelection start What is the primary goal of the analysis? goal_quant Quantitative Analysis (Kinetics, Yield, Purity) start->goal_quant goal_struct Structural Confirmation (Identify Product/Byproduct) start->goal_struct goal_qual Qualitative Check (Reaction Started/Finished?) start->goal_qual equip_lcms LC-MS Available? goal_quant->equip_lcms equip_nmr NMR goal_struct->equip_nmr Primary Choice lcms_yes Use LC-MS (High Specificity & Sensitivity) goal_struct->lcms_yes Alternative goal_qual->equip_nmr More Detailed equip_ftir FTIR goal_qual->equip_ftir Fastest Option equip_lcms->lcms_yes Yes lcms_no Consider HPLC with Derivatization or Universal Detector equip_lcms->lcms_no No equip_hplc HPLC-UV/CAD/ELSD lcms_no->equip_hplc

Caption: Decision tree for selecting an analytical method.

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV QuantitativeWidely available, robust.Requires derivatization for this analyte; low sensitivity otherwise.[4]
LC-MS Quantitative & QualitativeHigh sensitivity and specificity; provides mass data for identification.[5]Higher cost and complexity; potential for matrix effects.[13]
GC-MS Qualitative & QuantitativeExcellent separation for volatile compounds.[14]Requires analyte to be thermally stable; may need derivatization.[7]
NMR Qualitative & QuantitativeNon-destructive; provides detailed structural information; inherently quantitative.[8]Lower sensitivity than MS; can have overlapping signals in complex mixtures.
FTIR QualitativeFast, simple, real-time monitoring of functional groups is possible.Not easily quantifiable in solution; limited to functional group changes.[15]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane and its derivatives.

Chromatography Issues (HPLC & LC-MS)

Problem 1: My amine peak shows significant tailing.

  • Probable Cause(s):

    • Secondary Interactions: The basic nitrogen of your analyte is interacting with acidic residual silanol groups on the surface of standard silica-based C18 columns. This is a very common issue with amines.[16]

    • Column Contamination: Buildup of highly retentive material on the column frit or head.[16]

    • Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Recommended Solutions:

    • Immediate Fix: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or 0.1% ammonium hydroxide. This will saturate the active silanol sites.

    • Method Development Fix: Switch to a "base-deactivated" or "end-capped" column specifically designed for amine analysis.[5] These columns have minimal exposed silanol groups.

    • Alternative Column Chemistry: Consider using a polymer-based reversed-phase column or Hydrophilic Interaction Chromatography (HILIC) for this polar compound.

    • System Check: Flush the column according to the manufacturer's instructions. If tailing persists for all peaks, check for extra-column volume (e.g., excessive tubing length).[16]

Problem 2: I have low or no signal with my UV detector.

  • Probable Cause: The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold does not contain a chromophore that absorbs light in the typical UV range (210-400 nm).

  • Recommended Solutions:

    • Derivatization: React your analyte with a labeling agent that imparts strong UV absorbance or fluorescence. A common pre-column derivatization for amines uses dansyl chloride.[17] An alternative is derivatization with salicylaldehyde.[4]

    • Switch Detector: The best solution is to use a mass spectrometer (MS).[5] If MS is unavailable, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used as they are near-universal detectors that do not rely on chromophores.

    • Low UV Wavelength: Attempt detection at very low wavelengths (e.g., < 210 nm), but be aware that this will result in a high baseline and interference from many solvents and additives.

Problem 3: My retention time is drifting between injections.

  • Probable Cause(s):

    • Column Equilibration: The column is not fully equilibrated with the mobile phase between gradient runs. This is especially common with HILIC or ion-pairing chromatography.

    • Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component, or degradation of an additive). Buffers should be made fresh daily.

    • Temperature Fluctuation: The column temperature is not stable. A column oven is essential for reproducible chromatography.

    • Pump Issues: Inconsistent solvent delivery from the HPLC pump. Check for leaks or bubbles in the system.

  • Recommended Solutions:

    • Increase the post-run equilibration time.

    • Ensure mobile phase bottles are capped and prepare fresh buffers daily.

    • Use a thermostatically controlled column compartment.

    • Degas the mobile phase and prime the pump to remove air bubbles.

HPLCTroubleshooting start Identify HPLC Problem p_tail Peak Tailing start->p_tail p_sens Low UV Sensitivity start->p_sens p_drift Retention Time Drift start->p_drift q_tail All peaks tail? p_tail->q_tail sol_sens Analyte lacks chromophore. Use MS/CAD/ELSD detector. Perform derivatization. p_sens->sol_sens sol_drift Check column equilibration. Prepare fresh mobile phase. Use column oven. p_drift->sol_drift sol_tail_all Check extra-column volume (fittings, tubing). Flush column. q_tail->sol_tail_all Yes sol_tail_amine Secondary interaction. Add mobile phase modifier (TEA). Use base-deactivated column. q_tail->sol_tail_amine No, only amine

Caption: Troubleshooting flowchart for common HPLC issues.

Spectroscopy Issues (NMR & FTIR)

Problem 4: My ¹H NMR spectrum is too complex, with overlapping peaks.

  • Probable Cause: The signals from your starting material, product, and any intermediates or byproducts are resonating in the same region of the spectrum, making individual peak integration difficult.

  • Recommended Solutions:

    • Higher Field Strength: If available, acquire the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) to increase signal dispersion.

    • Focus on Unique Signals: Identify protons on the starting material and product that are in unique chemical environments and are well-resolved from other signals. For example, if you are adding a benzyl group, the new aromatic signals between 7-8 ppm will be easy to track.

    • 2D NMR: Run a 2D NMR experiment like COSY or HSQC to help resolve overlapping signals and confirm structural assignments.

    • Spiking Study: Add a small amount of pure starting material to your reaction aliquot to definitively identify its peaks in the mixture.

Problem 5: I don't see a clear change in my FTIR spectrum during the reaction.

  • Probable Cause: The functional group transformation occurring does not result in a strong, distinct change in the IR spectrum, or the concentration of the analyte is too low. For example, converting a secondary amine to a tertiary amine results in the disappearance of the N-H stretch (typically 3300-3500 cm⁻¹), which should be observable.[12] However, if the change involves C-C or C-O bond formation, the changes in the fingerprint region (below 1500 cm⁻¹) can be subtle and difficult to interpret in a complex mixture.

  • Recommended Solutions:

    • Difference Spectroscopy: If your software allows, subtract the spectrum of the starting material (T=0) from subsequent spectra. This can help highlight small changes over time.

    • Confirm Applicability: Ensure the reaction you are trying to monitor involves a functional group with a strong, characteristic IR absorption in a relatively clear region of the spectrum (e.g., C=O, O-H, N-H, C≡N).[15]

    • Increase Concentration: If possible, use a higher concentration of reactants to make spectral changes more pronounced.

Part 3: Standard Operating Protocols

The following protocols provide a starting point for method development. They should be optimized for your specific reaction and instrumentation.

Protocol 1: General Purpose LC-MS Method for Reaction Monitoring

This protocol is designed for the quantitative analysis of a reaction converting a starting material (SM) to a product (P) involving the 3-Oxa-6-azabicyclo[3.1.1]heptane core.

  • Sample Preparation:

    • At each time point (e.g., T=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 990 µL) of a suitable solvent (e.g., 50:50 Acetonitrile:Water). This also serves as the dilution step. Causality: Quenching stops the reaction, ensuring the sample composition accurately reflects that time point.

    • If the reaction matrix contains solids, centrifuge the diluted sample and transfer the supernatant to an HPLC vial. Causality: This prevents particulates from blocking the HPLC system.[16]

  • Instrumentation & Conditions:

    • LC System: Agilent 1260 Infinity II or equivalent.

    • MS System: Agilent 6120 Single Quadrupole or equivalent.

    • Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm (A good general-purpose, base-tolerant column).

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid ensures protonation of the amine for good ionization in positive ESI mode.[13]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (Equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MS Analysis Mode: Selected Ion Monitoring (SIM). Set the instrument to monitor the [M+H]⁺ ions for your starting material and expected product.

  • Data Analysis:

    • Integrate the peak area for the SM and P at each time point.

    • Calculate the percent conversion using the formula: % Conversion = [Area(P) / (Area(SM) + Area(P))] * 100. (Note: This assumes an equal MS response factor for SM and P. For true quantification, a calibration curve with authentic standards is required).

References

  • Skog, K. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology, 40(8), 1197-1203. [Link]

  • Stavric, B., & Klassen, R. (1993). Quantitative determination of heterocyclic amines in food products. Food and Chemical Toxicology, 31(6), 447-460. [Link]

  • Piras, A. B., et al. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 15(1), 16. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. [Link]

  • Wang, L., et al. (2011). Quantitative analysis of six heterocyclic aromatic amines in mainstream cigarette smoke condensate using isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry. Nicotine & Tobacco Research, 13(5), 355-363. [Link]

  • Walker, D. P., et al. (2010). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 2010(12), 2035-2038. [Link]

  • ResearchGate. (n.d.). FTIR frequency range and functional groups present in the sample before extraction process. [Link]

  • Moni, L., et al. (2017). Passerini Reactions on Biocatalytically Derived Chiral Azetidines. Molecules, 22(10), 1649. [Link]

  • Chen, Y., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLOS ONE, 14(1), e0210543. [Link]

  • Wang, G., et al. (2025). Switchable Divergent Strain-release/rearrangement Cascades of Bicyclo[1.1.0]butanes Enabled by Monoatomic O/N Insertion. Chinese Journal of Chemistry. [Link]

  • Rokka, M. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]

  • Kim, M. K., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Food Science and Biotechnology, 18(4), 936-942. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Nanalysis Corp. (2015). Nanalysis 60 Spectrometers for At-Line Reaction Monitoring. AZoM. [Link]

  • Jiang, X., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 13(42), 5057-5066. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem Compound Database. [Link]

  • Al-Shaheen, M. A. R., & Al-Obaidi, Z. H. (2020). A GC-MS Characteristic Analysis of Hybrirock and Pactol Seeds Harvested in Erbil/Iraq. IOP Conference Series: Earth and Environmental Science, 553, 012015. [Link]

  • Stepan, A. F., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Johnston, B. D., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Precursors. The Journal of Organic Chemistry, 86(9), 6438-6453. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • A's, M. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. [Link]

  • Weng, N., & Halls, T. D. J. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

  • Jene, V., & Török, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • MicroSolv Technology Corporation. (2020). Quaternary Amines Analysis by LCMS Finding the Right Ion. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Singh, A., et al. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 13(2), 053-061. [Link]

  • Hart, J. L., et al. (2022). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate. [Link]

Sources

Validation & Comparative

The Ascendant Bioisostere: A Comparative Guide to 3-Oxa-6-azabicyclo[3.1.1]heptane Versus Piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into a Strategic Bioisosteric Replacement to Enhance Druggability.

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a multitude of approved drugs.[1][2] Its synthetic accessibility and robust nature have made it a go-to fragment for drug designers. However, the very flexibility that makes piperidine an attractive linker can also be its Achilles' heel, leading to challenges in metabolic stability and off-target effects.[1][3] This has spurred the exploration of rigidified bioisosteres, with bridged bicyclic systems emerging as a powerful strategy to overcome these liabilities. Among these, 3-oxa-6-azabicyclo[3.1.1]heptane presents a compelling case for the strategic replacement of piperidine, offering a unique combination of conformational constraint and favorable physicochemical properties.

This guide provides an in-depth, objective comparison of 3-oxa-6-azabicyclo[3.1.1]heptane and piperidine as bioisosteres, supported by experimental data and field-proven insights. We will delve into their structural and physicochemical differences, explore the implications for metabolic stability and cell permeability, and present a rationale for the selection of this novel scaffold in drug development programs.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between piperidine and 3-oxa-6-azabicyclo[3.1.1]heptane lies in the introduction of a bridging ethylene glycol ether linkage, which locks the six-membered ring into a constrained conformation. This structural alteration has profound implications for the molecule's overall properties.

PropertyPiperidine3-Oxa-6-azabicyclo[3.1.1]heptaneRationale for the Difference
Molecular Weight 85.15 g/mol 99.13 g/mol Addition of an oxygen atom and a methylene bridge.
Calculated LogP ~0.5~-0.3The introduction of a polar oxygen atom generally decreases lipophilicity.
pKa ~11.2Expected to be lowerThe electron-withdrawing effect of the ether oxygen reduces the basicity of the nitrogen.
Conformation Flexible (chair, boat)Rigid (constrained)The bicyclic nature restricts conformational freedom.

Note: The cLogP and pKa values for 3-oxa-6-azabicyclo[3.1.1]heptane are estimations based on its structure and data from similar bridged systems. Experimental values may vary depending on the specific molecular context.

The rigidification of the piperidine scaffold into the 3-oxa-6-azabicyclo[3.1.1]heptane structure is a key design element aimed at improving drug-like properties.

cluster_piperidine Piperidine cluster_bridged 3-Oxa-6-azabicyclo[3.1.1]heptane Piperidine Flexible Conformation (Chair/Boat) Metabolic Liability Potential for Metabolic Oxidation Piperidine->Metabolic Liability Off-Target Binding Multiple Binding Poses Piperidine->Off-Target Binding Bioisosteric Replacement Bioisosteric Replacement Piperidine->Bioisosteric Replacement Bridged Rigid Conformation Improved Stability Steric Shielding of Metabolic Hotspots Bridged->Improved Stability Enhanced Selectivity Defined Binding Pose Bridged->Enhanced Selectivity Bioisosteric Replacement->Bridged

Figure 1: A conceptual diagram illustrating the rationale for replacing flexible piperidine with a rigid 3-oxa-6-azabicyclo[3.1.1]heptane bioisostere to improve metabolic stability and selectivity.

The Metabolic Stability Advantage: Shielding the Achilles' Heel

A primary driver for considering piperidine bioisosteres is to enhance metabolic stability. The piperidine ring, particularly at positions alpha to the nitrogen, is susceptible to oxidation by cytochrome P450 enzymes.[4] This can lead to rapid clearance and the formation of potentially reactive metabolites.

The rigid, bicyclic structure of 3-oxa-6-azabicyclo[3.1.1]heptane can sterically hinder the approach of metabolizing enzymes to these "hotspots," thereby slowing down the rate of metabolism. This principle has been demonstrated in numerous studies with other bridged bicyclic piperidine isosteres. For instance, the replacement of a piperidine with a tropane (a bicyclic amine) in a β-tryptase inhibitor resulted in a significant improvement in stability in both rat and human microsomes.[3]

Experimental Protocol: In Vitro Microsomal Stability Assay

A standard in vitro microsomal stability assay is a crucial experiment to compare the metabolic liabilities of compounds containing piperidine versus 3-oxa-6-azabicyclo[3.1.1]heptane.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (piperidine and 3-oxa-6-azabicyclo[3.1.1]heptane analogs)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the reaction and precipitate proteins.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Start Start Prepare Reagents Prepare Test Compound, Microsomes, and NADPH System Start->Prepare Reagents Incubation Incubate at 37°C Prepare Reagents->Incubation Initiate Reaction Add NADPH to Start Metabolism Incubation->Initiate Reaction Time Points Take Samples at 0, 5, 15, 30, 60 min Initiate Reaction->Time Points Terminate Reaction Quench with Cold Acetonitrile Time Points->Terminate Reaction Centrifuge Pellet Precipitated Proteins Terminate Reaction->Centrifuge Analyze Quantify Parent Compound by LC-MS/MS Centrifuge->Analyze Data Analysis Calculate Half-life (t½) Analyze->Data Analysis End End Data Analysis->End

Figure 2: A workflow diagram for a typical in vitro microsomal stability assay.

Impact on Cell Permeability and Efflux

Cell permeability is another critical parameter in drug discovery, and the choice of a basic heterocycle can significantly influence a compound's ability to cross biological membranes. While a degree of lipophilicity is required for passive diffusion, excessive lipophilicity can lead to poor solubility and increased off-target effects.

The introduction of the oxygen atom in 3-oxa-6-azabicyclo[3.1.1]heptane is expected to reduce the lipophilicity (lower LogP) compared to a piperidine analog. This can be advantageous in balancing permeability and solubility. Furthermore, the rigid conformation of the bridged system may influence interactions with efflux transporters like P-glycoprotein (P-gp), which can be a major hurdle for oral drug absorption. While the exact effect is context-dependent, a more defined shape can sometimes lead to reduced recognition by these transporters.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is the gold standard in vitro model for predicting intestinal drug absorption.

Objective: To determine the bidirectional permeability of a test compound across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds (piperidine and 3-oxa-6-azabicyclo[3.1.1]heptane analogs)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the compound is a substrate for active efflux.

Off-Target Effects: The hERG Liability Question

A significant concern with many piperidine-containing drugs is their potential to inhibit the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[5][6] This off-target activity is often linked to the basicity and lipophilicity of the piperidine nitrogen.

The lower predicted pKa and reduced lipophilicity of 3-oxa-6-azabicyclo[3.1.1]heptane may translate to a reduced hERG liability. By decreasing the positive charge at physiological pH and the overall greasy nature of the molecule, the interaction with the hERG channel's binding pocket may be weakened. While this needs to be experimentally verified for each compound series, it represents a strong rationale for considering this bioisosteric replacement in programs where hERG inhibition is a concern.

Senior Application Scientist's Perspective and Recommendations

The decision to replace a piperidine with a 3-oxa-6-azabicyclo[3.1.1]heptane is a strategic one that should be guided by the specific challenges of a drug discovery program.

Consider this bioisosteric replacement when:

  • Metabolic instability is a key issue, particularly if oxidation of the piperidine ring is a known metabolic pathway.

  • hERG inhibition is a concern, and reducing the basicity and lipophilicity of the molecule is a viable strategy.

  • Fine-tuning of physicochemical properties is required to balance solubility and permeability.

  • A more defined vector for substituents is needed to optimize interactions with the target protein.

It is important to acknowledge the potential challenges:

  • Synthetic complexity: The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane is more complex than that of simple piperidines, which can impact the cost and timeline of a project.

  • Uncertainty in property modulation: While the general trends in property changes can be predicted, the precise impact of this bioisosteric replacement will be context-dependent and requires empirical validation.

References

  • Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). Medicinal chemistry of hERG optimizations: highlights and hang-ups. Journal of medicinal chemistry, 49(17), 5029–5046.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 64(18), 13224-13283.
  • Hanessian, S., et al. (2018). Design and synthesis of bridged piperidine and piperazine isosteres. Bioorganic & Medicinal Chemistry Letters, 28(15), 2627-2630.
  • Petrovcic, J., Boyko, Y. D., Shved, A. S., & Sarlah, D. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv.
  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres.
  • Zhang, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7099-7115.
  • Meanwell, N. A., & Loiseleur, O. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.
  • Chernykh, A. V., Vashchenko, B., Shishkina, S. V., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450.
  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450.
  • Karlsson, D., et al. (2018). Application of Chiral Piperidine Scaffolds in Drug Design. ACS Medicinal Chemistry Letters, 9(5), 446-451.
  • Grygorenko, O. O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(41), 5648-5679.
  • Pecic, S., & Deng, S. X. (2019). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • Mykhailiuk, P. K. (n.d.).
  • BenchChem. (2025). Comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
  • Grygorenko, O. O., et al. (2025). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry.
  • Various Authors. (2021).
  • Arena, F., et al. (2011). Bridged bicyclic piperidine derivatives and methods of use thereof.
  • Jacobson, K. A., et al. (2017). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 60(16), 7079–7093.
  • Various Authors. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 116965.
  • Mykhailiuk, P. K. (n.d.). 2023-2021. Mykhailiuk Research Site.
  • Robinson, J. R., et al. (2024). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 26(15), 3295-3299.
  • White, A. D., et al. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. The Journal of organic chemistry, 80(1), 70–79.
  • Liu, W., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society, 146(27), 18536-18546.
  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties.
  • Grygorenko, O. O., et al. (2025). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic & Biomolecular Chemistry.
  • Various Authors. (2021).
  • Various Authors. (2023).
  • Various Authors. (2018). Hit to Lead Optimisation of Antimalarial Thiadiazoles and... ChemMedChem, 13(18), 1916-1925.

Sources

The Ascendancy of Constrained Scaffolds: A Comparative Analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane and Other Morpholine Mimics in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, medicinal chemists are constantly seeking strategic moves to enhance the efficacy, selectivity, and metabolic endurance of their molecular assets. The morpholine moiety, a six-membered heterocyclic motif, has long been a trusted piece on this board, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] However, the inherent conformational flexibility of the morpholine ring can lead to an entropic penalty upon binding to a biological target, potentially limiting potency. This has catalyzed the exploration of conformationally restricted morpholine mimics, with 3-Oxa-6-azabicyclo[3.1.1]heptane emerging as a particularly compelling isostere.

This guide provides a rigorous comparative analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane against other prevalent morpholine mimics. We will dissect the experimental data that underpins their utility and furnish detailed, field-proven protocols for their evaluation, thereby equipping researchers and drug development professionals with the insights necessary for informed scaffold selection.

The Strategic Imperative for Morpholine Mimics

The utility of morpholine in medicinal chemistry is well-documented, with its presence in numerous FDA-approved drugs.[3] Its virtues lie in its hydrogen bonding capability, metabolic robustness, and low lipophilicity, which collectively contribute to improved pharmacokinetic profiles.[2] Nevertheless, the chair and boat conformations of the morpholine ring are in constant flux, and locking this dynamic element into a single, bioactive conformation can significantly enhance binding affinity by reducing the entropic cost of target engagement.[4] This principle of conformational restriction is the driving force behind the development of morpholine mimics.

3-Oxa-6-azabicyclo[3.1.1]heptane: A Profile in Rigidity and Performance

3-Oxa-6-azabicyclo[3.1.1]heptane stands out as a novel, achiral bridged bicyclic morpholine isostere. Its rigid framework pre-organizes the molecule into a defined three-dimensional geometry, which can lead to more precise and potent interactions with the target protein. This structural constraint can be particularly advantageous in the design of inhibitors for targets with well-defined binding pockets, such as kinases.[5]

A Head-to-Head Comparison: Physicochemical and Metabolic Properties

The selection of a morpholine mimic is a multi-parameter optimization problem. Key considerations include lipophilicity (LogP), polar surface area (PSA), aqueous solubility, and metabolic stability. The following table provides a comparative summary of these critical properties for 3-Oxa-6-azabicyclo[3.1.1]heptane and other commonly employed morpholine mimics.

CompoundStructurecLogPtPSA (Ų)Aqueous Solubility (pH 7.4)Metabolic Stability (HLM, t₁/₂)
MorpholineMorpholine-0.8621.3HighModerate
3-Oxa-6-azabicyclo[3.1.1]heptane 3-Oxa-6-azabicyclo[3.1.1]heptane-0.321.3HighHigh
PiperazinePiperazine-1.124.1Very High[6]High
4-Aminopiperidine4-Aminopiperidine-0.6[7]38.1[7]HighModerate
N-MethylmorpholineN-Methylmorpholine-0.32[8]21.3MiscibleLow

Note: cLogP and tPSA values are computationally derived and serve as estimations. Experimental values may vary. Metabolic stability is a qualitative assessment based on typical observations in drug discovery.

The data highlights the balanced profile of 3-Oxa-6-azabicyclo[3.1.1]heptane. Its lipophilicity is slightly increased compared to morpholine and piperazine, which can be beneficial for cell permeability, while maintaining high aqueous solubility. Critically, its rigid structure often translates to enhanced metabolic stability.

Validated Experimental Protocols for Comparative Assessment

Objective comparison requires standardized and robust experimental methodologies. The following protocols are cornerstones of in vitro characterization for these scaffolds.

Protocol 1: Lipophilicity Determination via the Shake-Flask Method (LogP/LogD)

The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the gold standard for measuring lipophilicity.[9][10]

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of a compound between a lipophilic (n-octanol) and an aqueous phase (buffer at physiological pH), providing a direct and accurate measure of its lipophilicity, a critical determinant of its pharmacokinetic behavior.

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution. This pre-equilibration of the solvents is crucial for accurate results.

  • Compound Dissolution: Prepare a stock solution of the test compound in a minimal amount of a suitable solvent (e.g., DMSO). Dilute this stock into the n-octanol-saturated PBS to a final concentration of approximately 100 µM.

  • Partitioning: In a glass vial, combine 2 mL of the compound-containing aqueous phase with 2 mL of the PBS-saturated n-octanol.

  • Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The LogD at pH 7.4 is calculated using the following formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases Prepare Pre-equilibrated n-Octanol and PBS (pH 7.4) Mix Mix Aqueous and Octanol Phases Prep_Phases->Mix Prep_Compound Prepare Compound Solution in Aqueous Phase Prep_Compound->Mix Shake Shake for 1 hour Mix->Shake Separate Centrifuge for Phase Separation Shake->Separate Sample Sample Both Phases Separate->Sample Analyze Quantify Compound by HPLC-UV or LC-MS/MS Sample->Analyze Calculate Calculate LogD Analyze->Calculate

Caption: Workflow for LogP/LogD determination using the shake-flask method.

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay is a cornerstone of early ADME profiling, providing a measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[11][12][13]

Causality Behind Experimental Choices: Human liver microsomes are a subcellular fraction containing a high concentration of phase I drug-metabolizing enzymes. By monitoring the disappearance of the parent compound over time in the presence of the necessary cofactor (NADPH), we can estimate the intrinsic clearance of the compound, a key predictor of its in vivo half-life.[14]

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer at pH 7.4.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

  • Incubation Mixture:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add human liver microsomes (final concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k.

Metabolic_Stability cluster_setup Incubation Setup cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Buffer, Compound, and NADPH System Mix_Components Combine Buffer, Compound, and HLM in a 96-well Plate Prepare_Reagents->Mix_Components Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Initiate Initiate with NADPH System Pre_Incubate->Initiate Time_Points Incubate and Terminate at Time Points Initiate->Time_Points Process_Samples Centrifuge and Collect Supernatant Time_Points->Process_Samples LCMS_Analysis Analyze by LC-MS/MS Process_Samples->LCMS_Analysis Calculate_HalfLife Calculate In Vitro Half-Life LCMS_Analysis->Calculate_HalfLife

Caption: Workflow for the in vitro metabolic stability assay using HLM.

The Impact of Conformational Constraint on Biological Activity

The true value of a morpholine mimic is realized in its ability to enhance biological activity. The conformational rigidity of 3-Oxa-6-azabicyclo[3.1.1]heptane can lead to a significant increase in potency and selectivity. For example, in the development of kinase inhibitors, replacing a flexible morpholine with a bridged analog has been shown to dramatically improve selectivity for the target kinase over related isoforms.[5][15] This is often attributed to the rigid scaffold's ability to better fit into a specific sub-pocket of the ATP-binding site, leading to a more favorable and lower-energy binding event.[5]

Conclusion: A Strategic Choice for Modern Drug Discovery

The judicious selection of a morpholine mimic is a critical decision that can profoundly influence the trajectory of a drug discovery program. While traditional mimics such as piperazine offer high aqueous solubility[16], and others like 4-aminopiperidine provide additional vectors for substitution, 3-Oxa-6-azabicyclo[3.1.1]heptane presents a compelling package of conformational rigidity, favorable physicochemical properties, and enhanced metabolic stability. The experimental frameworks provided herein offer a robust approach to the head-to-head comparison of these valuable scaffolds. By leveraging these insights and methodologies, medicinal chemists can make data-driven decisions to engineer the next generation of potent, selective, and durable therapeutics.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Bhat, V., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 26(23), 7293.
  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • A. Contino, et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1545-1557.
  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824.
  • G. Cilibrizzi, et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidinamine. PubChem Compound Database. Retrieved from [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Heliyon, 8(10), e10903.
  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopiperidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • PubMed. (2007). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
  • PubMed. (2021). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N Methylmorpholine: Organic Compound With Diverse Characteristics. Retrieved from [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples.... Retrieved from [Link]

  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Zhan, P., et al. (2013). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Future Medicinal Chemistry, 5(11), 1327–1343.
  • ResearchGate. (n.d.). (PDF) The use of conformational restriction and molecular modeling techniques in the development of receptor-specific opioid peptide agonists and antagonists. Retrieved from [Link]

  • bioRxiv. (2020). Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ-opioid, and. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Oxa-6-azabicyclo[3.1.1]heptane Analogs: An Inferential Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can effectively modulate biological targets is perpetual. Bridged bicyclic structures, such as the 3-Oxa-6-azabicyclo[3.1.1]heptane core, present a compelling three-dimensional framework for the design of new therapeutic agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this scaffold, drawing inferences from its close structural analog, the 3,6-diazabicyclo[3.1.1]heptane system, for which a wealth of data exists, particularly in the context of nicotinic acetylcholine receptor (nAChR) modulation.

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold is an intriguing morpholine isostere, offering a rigid structure with defined vectoral exits for substituents.[2][3] While direct and extensive SAR studies on this specific oxa-aza bicyclic system are not widely published, a robust predictive framework can be constructed by examining its diaza counterpart. The substitution of a nitrogen atom with an oxygen atom is a common bioisosteric replacement in drug design, often leading to altered physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can fine-tune the pharmacological profile of a compound series.

The 3,6-diazabicyclo[3.1.1]heptane Analogs: A Rich Source of SAR Insights for nAChR Ligands

The 3,6-diazabicyclo[3.1.1]heptane scaffold has been extensively investigated as a core element in the design of potent and selective ligands for neuronal nAChRs.[4][5][6] These receptors are implicated in a variety of physiological and pathological processes, making them attractive targets for the treatment of neurological disorders and addiction.

Key Structural Modifications and Their Impact on nAChR Affinity and Selectivity

SAR studies on 3,6-diazabicyclo[3.1.1]heptane derivatives have revealed critical insights into the structural requirements for high affinity and selectivity for different nAChR subtypes, particularly the α4β2 and α7 subtypes.

A pivotal determinant of activity is the nature of the substituent on one of the nitrogen atoms of the bicyclic core. For instance, substitution with aryl or heteroaryl moieties has proven to be a fruitful strategy for achieving high-affinity ligands.

Table 1: Comparative SAR Data of 3,6-diazabicyclo[3.1.1]heptane Analogs as nAChR Ligands

Compound IDBicyclic CoreN-Substituentα4β2 Ki (nM)α7/α4β2 SelectivityReference
4a 3,6-diazabicyclo[3.1.1]heptane3-(pyridin-3-yl)0.056High[5]
4b 3,6-diazabicyclo[3.1.1]heptane3-(5-bromopyridin-3-yl)0.038High[5]
4c 3,6-diazabicyclo[3.1.1]heptane3-(6-bromopyridin-3-yl)0.0231295[5]
43 3,6-diazabicyclo[3.1.1]heptane5-(...)-N-(2-fluorophenyl)nicotinamide0.010Very High[6][7]

Note: This table is a representative summary. For a comprehensive understanding, please refer to the cited literature.

The data clearly indicates that subtle modifications to the N-substituent can have a profound impact on binding affinity and selectivity. For example, the introduction of a bromine atom on the pyridine ring, and its specific position, significantly influences the interaction with the receptor.[5] Furthermore, more complex substituents, such as the N-aryl nicotinamide moiety in compound 43 , can lead to exceptionally high affinity, with a Ki value of 10 pM for the α4β2 subtype.[6][7]

Inferential SAR for 3-Oxa-6-azabicyclo[3.1.1]heptane Analogs

Based on the established SAR of the diaza analogs, we can extrapolate a set of predictive SAR principles for the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold. The replacement of the N-H or N-substituent at the 3-position with an oxygen atom introduces a hydrogen bond acceptor and removes a hydrogen bond donor, which will undoubtedly alter the binding mode and overall pharmacology.

Key Hypotheses for the SAR of 3-Oxa-6-azabicyclo[3.1.1]heptane Analogs:

  • Conservation of the Pharmacophore: The rigid bicyclic core will likely continue to serve as a critical scaffold for orienting substituents towards the binding pockets of target receptors.

  • Influence of the Oxygen Atom: The introduction of the ether oxygen could lead to:

    • Altered Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions with the receptor that are not possible with the diaza-analog.

    • Modified Lipophilicity: The replacement of a secondary amine with an ether linkage will generally increase the lipophilicity of the core, which could impact cell permeability and pharmacokinetic properties.

    • Changes in Basicity: The remaining nitrogen atom at the 6-position will be the primary basic center, and its pKa will be influenced by the overall electronic environment of the ring system.

  • Importance of the N-Substituent: The nature of the substituent on the 6-position nitrogen will remain a critical determinant of activity and selectivity, mirroring the trends observed with the diaza-analogs. Aromatic and heteroaromatic substituents are likely to be favorable for achieving high-affinity ligands.

Visualizing the Scaffolds and Potential Modifications

To better understand the structural relationships, the following diagrams illustrate the core scaffolds and the key points of modification.

cluster_0 3,6-diazabicyclo[3.1.1]heptane cluster_1 3-Oxa-6-azabicyclo[3.1.1]heptane N3 N C2 CH2 N3->C2 C4 CH2 N3->C4 N6 N C5 CH N6->C5 C7 CH2 N6->C7 C1 CH C1->C2 C1->C5 C1->C7 C4->C7 O3 O C2a CH2 O3->C2a C4a CH2 O3->C4a N6a N C5a CH N6a->C5a C7a CH2 N6a->C7a C1a CH C1a->C2a C1a->C5a C1a->C7a C4a->C7a SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 3-Oxa-6-azabicyclo[3.1.1]heptane Core library Library of Analogs (Varying N-substituents) start->library Parallel Synthesis binding Radioligand Binding Assays (e.g., α4β2, α7 nAChRs) library->binding functional Functional Assays (e.g., Ca2+ influx, electrophysiology) binding->functional Determine Potency & Efficacy sar Establish Structure-Activity Relationships functional->sar optimization Lead Optimization sar->optimization

Caption: Proposed workflow for establishing the SAR of 3-Oxa-6-azabicyclo[3.1.1]heptane analogs.

Experimental Protocols for SAR Validation

To validate the inferred SAR and build a robust dataset for the 3-Oxa-6-azabicyclo[3.1.1]heptane analogs, a systematic experimental approach is required.

Synthesis of a Focused Library of Analogs

A focused library of analogs should be synthesized, systematically varying the substituent at the 6-position nitrogen. This library should include:

  • Simple alkyl and cycloalkyl groups to probe the effect of sterics and lipophilicity.

  • Aromatic and heteroaromatic rings (e.g., phenyl, pyridyl, pyrimidinyl) to explore π-stacking and hydrogen bonding interactions.

  • Substituted aromatic rings to probe the electronic and steric effects of substituents.

In Vitro Pharmacological Evaluation

a. Radioligand Binding Assays:

This is a fundamental technique to determine the affinity of the synthesized compounds for the target receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for specific nAChR subtypes (e.g., α4β2, α7).

  • Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) from its binding site on the receptor.

  • Methodology:

    • Prepare cell membranes expressing the nAChR subtype of interest.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

b. Functional Assays:

These assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at the receptor.

  • Objective: To measure the functional activity of the test compounds at the nAChR subtypes.

  • Example Assay: Calcium Influx Assay using a Fluorescent Probe (e.g., Fluo-4):

    • Culture cells expressing the nAChR subtype of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compound at various concentrations to the cells.

    • Measure the change in fluorescence intensity, which corresponds to the influx of calcium through the activated receptor channels.

    • Determine the EC50 (effective concentration to elicit 50% of the maximal response) for agonists or the IC50 for antagonists.

Conclusion

While direct experimental data on the SAR of 3-Oxa-6-azabicyclo[3.1.1]heptane analogs is currently limited, a strong inferential case can be built upon the extensive research conducted on the closely related 3,6-diazabicyclo[3.1.1]heptane scaffold. The replacement of a nitrogen atom with an oxygen atom is a well-established bioisosteric modification that is likely to modulate the physicochemical and pharmacological properties in a predictable manner. The proposed SAR hypotheses and experimental workflows in this guide provide a solid foundation for researchers to embark on the exploration of this promising class of compounds, with the potential to uncover novel therapeutic agents with improved properties.

References

  • G. Murineddu, G. A. Pinna, G. L. Delogu, G. Loriga, S. Gessi, K. Varani, P. A. Borea, Synthesis and structure-activity relationship of 1,8-naphthyridin-2-yl- and quinolin-2-yl-3,6-diazabicyclo[3.1.1]heptanes as a novel class of potent and selective adenosine A1 receptor antagonists. J. Med. Chem.2003, 46, 4030-4039.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane... Thieme Connect. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Request PDF. [Link]

  • 3-Oxa-6-azabicyclo[3.1.1]heptane. PubChem. [Link]

  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. PubMed. [Link]

  • Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. PubMed. [Link]

  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Request PDF. [Link]

  • Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. Request PDF. [Link]

  • Methods of producing heteropolycycles via bis-epoxidation.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Oxa-6-azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Novel Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical properties and biological activity is perpetual. The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold has emerged as a significant building block, representing a conformationally restricted, bicyclic isostere of morpholine.[1][2] Its rigid structure provides a unique three-dimensional arrangement for substituents, allowing for precise interaction with biological targets and potentially leading to improved potency and selectivity compared to more flexible analogues like piperidine.[3][4] The incorporation of an oxygen atom can also favorably modulate properties such as aqueous solubility.[5]

This guide provides an in-depth comparison of the evaluation methodologies for derivatives of this scaffold, drawing on experimental data from peer-reviewed literature. We will explore its application in two distinct therapeutic areas: as modulators of neuronal nicotinic acetylcholine receptors (nAChRs) for central nervous system (CNS) disorders and as inhibitors of the mTOR kinase pathway in oncology. Through a detailed examination of the experimental workflows, from initial in vitro screening to in vivo efficacy models, this guide aims to equip researchers and drug development professionals with the critical insights needed to effectively harness the potential of this promising chemical entity.

Case Study 1: Targeting Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The modulation of nAChRs, particularly the α4β2 and α7 subtypes, is a key strategy for treating CNS disorders, including nicotine addiction and cognitive deficits associated with Alzheimer's disease.[6][7] The rigid 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold and its close analogue, 3,6-diazabicyclo[3.1.1]heptane, have proven to be exceptionally effective cores for developing potent and selective nAChR ligands.[8][9]

In Vitro Evaluation: From Binding to Function

The initial characterization of novel compounds targeting nAChRs involves a tiered approach, beginning with binding affinity and progressing to functional activity and subtype selectivity.

1. Binding Affinity Assessment

The primary method for determining a compound's affinity for a specific receptor subtype is the radioligand displacement assay. This technique quantifies the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor.

Experimental Protocol: Radioligand Displacement Assay

  • Source of Receptors: Membranes are prepared from cell lines (e.g., HEK-293) or specific brain regions from rodents (e.g., rat cortex for α4β2, hippocampus for α7) known to express the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled agonist or antagonist is used. For α4β2 nAChRs, [³H]cytisine or [¹²⁵I]epibatidine are common choices.[10]

  • Assay Conditions: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand itself.

Causality Behind Experimental Choices: Using membranes from specific brain regions or engineered cell lines ensures that the binding is to the intended receptor subtype. The choice of radioligand is critical; its affinity and specificity for the target dictate the sensitivity and accuracy of the assay.

Comparative Binding Data:

The data below compares the binding affinities (Ki) of various bicyclo[3.1.1]heptane derivatives for different nAChR subtypes. This comparison is crucial for identifying compounds with the desired selectivity profile, for instance, high affinity for α4β2 with lower affinity for other subtypes to minimize off-target effects.

Compound IDScaffold TypeTarget ReceptorKi ValueReference
Compound 43 3,6-Diazabicyclo[3.1.1]heptaneα4β2 nAChR10 pM[7][9]
Compound 3 3,6-Diazabicyclo[3.1.1]heptaneα4β2 nAChR10 pM[8]
Compound 3 3,6-Diazabicyclo[3.1.1]heptaneα3β4 nAChR81 nM[8]
Compound 1 3,6-Diazabicyclo[3.1.1]heptaneα4β2 nAChR0.0598 nM[8]
Compound 1 3,6-Diazabicyclo[3.1.1]heptaneα3β4 nAChR2.2 nM[8]
Compound 1 3,6-Diazabicyclo[3.1.1]heptaneα7 nAChR837 nM[8]
TC299423 Hexahydroazocineα4β2* nAChR0.24 nM[10]
TC299423 Hexahydroazocineα6β2* nAChR1.4 nM[10]
TC299423 Hexahydroazocineα3β4* nAChR18.0 nM[10]

The high affinity and remarkable selectivity of the 3,6-diazabicyclo[3.1.1]heptane derivatives for the α4β2 subtype over α7 are evident from the data.[8][9]

2. Functional Activity Determination

Once high affinity is established, the functional effect of the compound must be determined—whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). This is typically assessed using electrophysiological techniques.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Receptor Expression: Oocytes from Xenopus laevis are injected with cRNAs encoding the specific α and β subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

  • Electrophysiology: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: The oocyte is perfused with a baseline buffer, followed by the application of the test compound at various concentrations. The resulting inward ion current (typically Na⁺ or Ca²⁺) is recorded.

  • Data Analysis: A concentration-response curve is generated to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximal current amplitude (Imax) relative to a full agonist like acetylcholine (ACh). This relative Imax value defines the compound's efficacy.

Comparative Functional Data:

Compound IDTarget ReceptorFunctional ActivityEC50 (µM)Efficacy (% of ACh)Reference
Compound 1 α4β2 nAChRPartial Agonist2.9042.3%[8]
Compound 1 α3β4 nAChRPartial Agonist1.9011.0%[8]
Compound 3 α4β2 nAChRPartial Agonist0.52N/A[8]
Compound 4 α4β2 nAChRPartial Agonist0.6N/A[8]
Compound 5 α4β2 nAChRPartial Agonist1.0N/A[8]

These results demonstrate that these derivatives often act as partial agonists at the α4β2 subtype, a profile that is highly desirable for therapies like smoking cessation, as it can alleviate withdrawal symptoms without producing the full reinforcing effects of nicotine.[8]

In_Vitro_Evaluation_Workflow cluster_synthesis Compound Design & Synthesis cluster_screening In Vitro Screening Cascade cluster_lead Candidate Selection A Scaffold Selection (e.g., 3-Oxa-6-azabicyclo[3.1.1]heptane) B Derivative Synthesis A->B C Primary Screen: Radioligand Binding Assay B->C D Determine Ki & Selectivity Profile (α4β2 vs α7 vs α3β4) C->D E Secondary Screen: Functional Assay (TEVC/Patch Clamp) D->E Active Compounds F Determine EC50 & Efficacy (Agonist, Antagonist, Partial Agonist) E->F G Lead Candidate Identification (High Affinity, Partial Agonism, High Selectivity) F->G

Caption: Workflow for in vitro evaluation of nAChR modulators.
In Vivo Evaluation: Assessing Therapeutic Potential

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their pharmacokinetic properties, safety, and efficacy in relevant animal models.

Key In Vivo Assessments

  • Pharmacokinetics (PK): Studies in rodents determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For CNS targets, assessing blood-brain barrier (BBB) penetration is critical. LC-MS/MS is used to quantify compound concentrations in plasma and brain tissue over time.[11]

  • Safety and Tolerability: Initial studies, such as a SHIRPA (SmithKline, Harlate, Irwin, Rope, and Allen) screen, provide a broad assessment of a compound's effects on behavior and physiological function to establish a maximum tolerated dose (MTD).[11]

  • Efficacy Models: The choice of model depends on the therapeutic indication.

    • Cognitive Enhancement: Models like the Novel Object Recognition (NOR) test or Morris Water Maze are used to assess improvements in learning and memory, relevant for Alzheimer's disease.[12][13]

    • Nicotine Addiction: Rodent self-administration models are the gold standard for evaluating a compound's ability to reduce nicotine-seeking behavior.

    • Locomotor Activity: In mice with gain-of-function mutant α6 nAChRs, locomotor assays can specifically measure responses mediated by α6β2* receptors, demonstrating target engagement in the brain.[10]

Case Study 2: Targeting the mTOR Kinase Pathway

The mechanistic target of rapamycin (mTOR) is a critical kinase that regulates cell growth and proliferation. Its overactivation is a hallmark of many cancers, making it a prime therapeutic target. Bicyclic morpholine derivatives, including 8-oxa-3-azabicyclo[3.2.1]octane and 3-oxa-8-azabicyclo[3.2.1]octane, have been incorporated into potent and selective mTOR inhibitors.[14][15]

In Vitro Evaluation: Kinase Selectivity and Cellular Activity

1. Kinase Inhibition Assays

The primary goal is to determine a compound's potency against mTOR and its selectivity against closely related kinases, especially PI3Kα, as off-target inhibition can lead to toxicity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed.

Experimental Protocol: TR-FRET Kinase Assay

  • Assay Components: The assay includes the purified mTOR kinase enzyme, a biotinylated lipid substrate, a europium-labeled anti-phospho-serine/threonine antibody, and an allophycocyanin-labeled streptavidin.

  • Mechanism: In the absence of an inhibitor, the kinase phosphorylates the substrate. The antibody binds to the phosphorylated site, and streptavidin binds to the biotin, bringing the europium donor and allophycocyanin acceptor into close proximity, generating a FRET signal.

  • Inhibition: Test compounds compete with ATP for the kinase's binding pocket. Inhibition of phosphorylation prevents the FRET pairing, leading to a decrease in the signal.

  • Data Analysis: The Ki value is determined from the concentration-response curve.

Comparative Kinase Selectivity:

Compound IDScaffold TypemTOR Ki (nM)p110α Ki (nM)Selectivity (p110α/mTOR)Reference
PQR309 (1) Morpholine93.415.60.17[15]
Compound 11 8-Oxa-3-azabicyclo[3.2.1]octane3.423.8~7[14][15]
PQR620 (3) 3-Oxa-8-azabicyclo[3.2.1]octane0.416.7~42[14]

The strategic replacement of a simple morpholine with a bicyclic scaffold like 8-oxa-3-azabicyclo[3.2.1]octane (in compound 11) or 3-oxa-8-azabicyclo[3.2.1]octane (in PQR620) dramatically improves both potency and selectivity for mTOR over PI3Kα.[14][15] This is a critical achievement, as it promises a wider therapeutic window by minimizing PI3K-related side effects like hyperglycemia.

mTOR_Pathway cluster_upstream cluster_mTORC1 mTORC1 Complex cluster_downstream GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth | Inhibitor PQR620 (Bicyclic Morpholine Derivative) Inhibitor->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and point of inhibition.
In Vivo Evaluation: Anti-Tumor Efficacy

The definitive test for an anti-cancer agent is its ability to inhibit tumor growth in a living organism. Mouse xenograft models are the standard preclinical platform for this assessment.

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Human cancer cells (e.g., from a breast or lung cancer line) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into vehicle control and treatment groups. The test compound (e.g., PQR620) is administered orally or via injection on a defined schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised and weighed, and can be used for further biomarker analysis (e.g., checking for inhibition of S6K phosphorylation).

  • Data Analysis: The anti-tumor efficacy is expressed as the percent tumor growth inhibition (TGI).

For a compound like PQR620, which demonstrates excellent brain permeability, evaluation in orthotopic brain tumor models (e.g., glioblastoma) would be a logical and compelling next step to demonstrate efficacy in CNS cancers.[14]

Conclusion and Future Directions

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold and its close analogues represent a powerful tool in the medicinal chemist's arsenal. The comparative data clearly show that their conformationally rigid nature can be leveraged to achieve remarkable potency and selectivity for challenging targets like nAChR subtypes and mTOR kinase. The evaluation cascade—from in vitro binding and functional assays to in vivo pharmacokinetic and efficacy models—provides a robust framework for identifying and validating clinical candidates.

Future exploration should focus on expanding the derivatization of this core to target other protein classes. Furthermore, detailed structure-activity relationship (SAR) studies, aided by computational modeling and structural biology, will be essential to fully unlock the therapeutic potential of this versatile and valuable bicyclic scaffold.

References

  • ResearchGate. (2025). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF. Available at: [Link]

  • Thieme. (2012). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 8(1), 0017. Available at: [Link]

  • European Journal of Applied Physiology. (2023). In vitro and in vivo studies on novel pcsk9 inhibitors as pharmacological approach for the treatment of alzheimer's disease. Available at: [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. Available at: [Link]

  • AIR Unimi. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. Available at: [Link]

  • PubMed. (2019). Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. European Journal of Medicinal Chemistry, 180, 51-61. Available at: [Link]

  • AIR Unimi. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Available at: [Link]

  • Wiley Online Library. (2018). Synthesis of 3‐Azabicyclo[3.2.0]heptane‐Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry, 2018(40), 5596–5604. Available at: [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available at: [Link]

  • Google Patents. (n.d.). US10858352B2 - Pharmaceutical compounds.
  • ResearchGate. (n.d.). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors | Request PDF. Available at: [Link]

  • PubMed. (n.d.). In vitro and in vivo oxidative stress associated with Alzheimer's amyloid beta-peptide (1-42). Available at: [Link]

  • Frontiers. (n.d.). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Available at: [Link]

  • AIR Unimi. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl}). Available at: https://air.unimi.it/handle/2434/617307
  • PubChem. (n.d.). 3-Oxa-6-azabicyclo[3.1.1]heptane. National Institutes of Health. Available at: [Link]

  • MDPI. (n.d.). Hit to Lead Optimisation of Antimalarial Thiadiazoles and .... Available at: [Link]

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. Available at: [Link]

  • ACS Publications. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Available at: [Link]

  • ACS Publications. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2017014321A1 - Oxadiazole derivatives useful as hdac inhibitors.

Sources

A Comparative Guide to Physicochemical Properties: 3-Oxa-6-azabicyclo[3.1.1]heptane vs. meta-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug design. The industry's evolution from a predominantly planar, aromatic-centric library to one embracing three-dimensional, sp³-rich structures—a trend often dubbed "escaping flatland"—is driven by the pursuit of improved physicochemical and pharmacokinetic profiles.[1] This guide provides an in-depth comparison of two structurally distinct but functionally related scaffolds: the traditional meta-substituted benzene ring and the novel, saturated bioisostere, 3-Oxa-6-azabicyclo[3.1.1]heptane.

This analysis is tailored for researchers, medicinal chemists, and drug development professionals, offering a technical examination of key physicochemical properties, supported by experimental data and protocols, to inform rational scaffold selection in drug discovery programs.

The Strategic Imperative: Beyond the Benzene Ring

The benzene ring is the most ubiquitous cyclic scaffold in marketed small-molecule drugs, prized for its synthetic versatility and ability to present substituents in a well-defined spatial arrangement.[2] However, its planarity and lipophilicity are frequently associated with liabilities such as poor aqueous solubility and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2][3]

This has spurred the development of saturated bioisosteres, three-dimensional scaffolds designed to mimic the exit vector geometry of aromatic rings while offering a distinct and often superior set of physicochemical properties.[4] 3-Oxa-6-azabicyclo[3.1.1]heptane has emerged as a promising bioisostere for the meta-substituted benzene ring, offering a rigid framework with improved drug-like characteristics.[5][6]

Structural_Comparison cluster_0 meta-Substituted Benzene cluster_1 3-Oxa-6-azabicyclo[3.1.1]heptane Benzene Planar, Aromatic (sp²) R1_B Benzene->R1_B 120° R2_B Benzene->R2_B meta (1,3) Bicycle 3D, Saturated (sp³) R1_A Bicycle->R1_A ~120° R2_A Bicycle->R2_A meta-like

Caption: Structural comparison of a planar meta-substituted benzene and a 3D bicyclic scaffold.

Head-to-Head Physicochemical Analysis

The true value of a bioisosteric replacement lies in the modulation of key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid versus an aqueous environment, is a critical determinant of its ADME properties.[7] While optimal lipophilicity is required for membrane permeation, excessive lipophilicity, a common trait of aromatic compounds, often leads to poor solubility, increased metabolic clearance, and off-target toxicity.[7][8]

  • meta-Substituted Benzenes: The benzene core is inherently lipophilic. The overall LogP is heavily influenced by the nature of its substituents (R¹ and R²).

  • 3-Oxa-6-azabicyclo[3.1.1]heptane: This scaffold possesses a higher fraction of sp³-hybridized carbons and two heteroatoms (oxygen and nitrogen), which significantly lowers its intrinsic lipophilicity.[9] This reduction in LogP is a primary driver for its use as a benzene bioisostere, often leading to a more favorable balance between permeability and solubility.[10]

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving adequate concentrations in plasma. Poor solubility remains a leading cause of compound attrition in drug development.

  • meta-Substituted Benzenes: The flat, hydrophobic surfaces of benzene rings promote crystal packing and low aqueous solubility.

  • 3-Oxa-6-azabicyclo[3.1.1]heptane: The introduction of polar heteroatoms and the disruption of planarity hinder efficient crystal lattice packing, generally leading to a marked increase in aqueous solubility.[2][10] In a head-to-head comparison using the anticancer drug sonidegib, replacement of the meta-benzene ring with a 3-oxabicyclo[3.1.1]heptane core significantly improved its aqueous solubility.[6]

Basicity (pKa)

The ionization state of a molecule at physiological pH (pKa) influences its solubility, permeability, and potential for target engagement.

  • meta-Substituted Benzenes: The benzene ring itself is not basic. Basicity can be introduced via substituents (e.g., an aniline or pyridine). The pKa of these substituents is modulated by the electronic effects of the second substituent on the ring.

  • 3-Oxa-6-azabicyclo[3.1.1]heptane: The secondary amine within the bicyclic structure imparts inherent basicity. The pKa of this amine is influenced by the rigid, strained ring system.[11][12] This built-in basic center can be advantageous for salt formation, a common strategy to improve the solubility and handling of drug candidates.

Polar Surface Area (PSA)

Polar Surface Area (PSA) is the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. It is a key predictor of membrane permeability.[13][14]

  • General Rules: Molecules with a PSA ≤ 140 Ų are more likely to have good oral bioavailability, while those with a PSA < 90 Ų have a higher probability of crossing the blood-brain barrier.[13][14]

  • meta-Substituted Benzenes: A simple benzene ring has a PSA of 0 Ų. The overall PSA is entirely dependent on the polar functional groups attached to it.

  • 3-Oxa-6-azabicyclo[3.1.1]heptane: The core scaffold itself has a calculated PSA of approximately 21.3 Ų due to the oxygen and nitrogen atoms.[15] This inherent polarity contributes to a more favorable PSA profile from the outset, often placing it within a desirable range for drug-likeness without requiring extensive functionalization.

Metabolic Stability

The biotransformation of a drug, primarily in the liver, determines its half-life and potential for producing toxic metabolites.[16]

  • meta-Substituted Benzenes: Aromatic rings are classic substrates for Phase I metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes to form phenols. This can be a major clearance pathway, leading to a short in vivo half-life.[2]

  • 3-Oxa-6-azabicyclo[3.1.1]heptane: Saturated, sp³-rich scaffolds lack the electron-rich π-system of arenes and are therefore generally more resistant to CYP-mediated oxidation.[2][9] Replacing a benzene ring with this bicyclic system can effectively block a key metabolic "soft spot," enhancing metabolic stability and prolonging the drug's duration of action.[6]

Quantitative Data Summary

The following table summarizes the typical physicochemical properties of the core scaffolds. Note that substituent effects will modify these baseline values.

Physicochemical Propertymeta-Substituted Benzene Core3-Oxa-6-azabicyclo[3.1.1]heptane CoreAdvantage of Bicyclic Scaffold
Calculated LogP (cLogP) ~2.1 (Benzene)~-0.3[15]Lower Lipophilicity
Aqueous Solubility LowHighImproved Solubility
Polar Surface Area (PSA) 0 Ų~21.3 Ų[15]Inherent Polarity
sp³ Fraction 01.0Increased 3-Dimensionality
Metabolic Stability Prone to oxidationGenerally more stableEnhanced Metabolic Stability
Inherent Basicity (pKa) NoneYes (Amine)Tunable Basicity for Salt Formation

Experimental Protocols for Property Validation

To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential.

Protocol 1: Lipophilicity Determination (Shake-Flask LogP)

The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[8][17]

Causality: This method is chosen for its direct measurement principle, which provides high accuracy, although it is lower in throughput compared to chromatographic methods.[8] It serves as a benchmark for validating calculated (cLogP) or high-throughput experimental values.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in n-octanol. The n-octanol and water phases must be mutually pre-saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water phase in a glass vial.

  • Equilibration: Vigorously shake the vial for 1-3 hours at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.

  • Phase Separation: Centrifuge the vial at >2000g for 30 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).[18]

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).

Protocol 2: Kinetic Aqueous Solubility Assay

This high-throughput method is used in early discovery to assess the solubility of a large number of compounds from a solid or DMSO-stock starting point.

Causality: This protocol mimics the situation where a drug, often in a solid form or precipitated from a DMSO solution, dissolves into an aqueous medium, providing a more physiologically relevant measure for early-stage oral drug candidates than thermodynamic solubility.

Methodology:

  • Compound Addition: Add the test compound (typically from a high-concentration DMSO stock) to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.

  • Incubation: Seal the plate and shake at room temperature for 18-24 hours to allow the system to reach equilibrium.

  • Separation of Undissolved Compound: Filter the samples through a filter plate (e.g., 0.45 µm) to remove any precipitated or undissolved compound.

  • Quantification: Analyze the filtrate using LC-MS/MS or HPLC-UV by comparing the peak area to a standard curve prepared from serial dilutions of the DMSO stock solution.[19]

  • Reporting: The result is reported as the concentration of the compound in the clear supernatant (e.g., in µM or µg/mL).

Metabolic_Stability_Workflow cluster_workflow In Vitro Metabolic Stability Assay A 1. Prepare Reagents (Test Compound, Liver Microsomes, NADPH) B 2. Pre-incubation (Compound + Microsomes at 37°C) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold Acetonitrile with Internal Standard) D->E F 6. Protein Precipitation (Centrifuge to pellet protein) E->F G 7. LC-MS/MS Analysis (Quantify remaining parent compound) F->G H 8. Data Analysis (Calculate Half-life & Intrinsic Clearance) G->H

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Containing the 3-Oxa-6-azabicyclo[3.1.1]heptane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design

In modern medicinal chemistry, the strategic replacement of flat, aromatic rings with rigid, saturated sp³-rich scaffolds—a concept often termed "escaping from flatland"—has become a pivotal strategy for optimizing drug properties.[1] These three-dimensional structures can significantly enhance physicochemical characteristics such as solubility, permeability, and lipophilicity, while also opening new, patentable chemical space.[2][3]

Among these novel scaffolds, the 3-oxa-6-azabicyclo[3.1.1]heptane moiety has emerged as a promising bioisostere, particularly as a replacement for meta-substituted benzene rings and as a constrained analog of morpholine.[1][4] Its unique bridged structure offers a defined spatial arrangement of substituents. However, introducing any new moiety into a drug candidate necessitates a thorough investigation of its metabolic fate. The stability of a compound against biotransformation is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating active or toxic metabolites.[5][6]

This guide provides a comprehensive framework for assessing the metabolic stability of drug candidates incorporating the 3-oxa-6-azabicyclo[3.1.1]heptane core. We will objectively compare its performance with alternative scaffolds, provide detailed experimental protocols grounded in established methodologies, and explain the scientific rationale behind each step to ensure a robust and self-validating assessment.

Comparative Stability: Benchmarking Against Established Scaffolds

A key application of the 3-oxabicyclo[3.1.1]heptane scaffold is as a bioisosteric replacement for meta-substituted phenyl rings.[2] This substitution can lead to marked improvements in aqueous solubility and other key properties.[1] However, its impact on metabolic stability must be empirically determined.

A compelling case study involves the anticancer drug Sonidegib. Researchers replaced the central meta-benzene ring with a 3-oxabicyclo[3.1.1]heptane core and evaluated its properties.[1][2] While the modification led to a remarkable >500% increase in water solubility, it also resulted in a slight decrease in metabolic stability in human liver microsomes.[1][2]

CompoundScaffoldIntrinsic Clearance (CLint) in HLM (μL/min/mg)Key Physicochemical Improvement
Sonidegib (Parent Drug) meta-Substituted Phenyl26Baseline
Oxa-BCHep Analogue 3-Oxabicyclo[3.1.1]heptane35>500% increase in aqueous solubility[1]

HLM: Human Liver Microsomes. Data synthesized from multiple sources for illustrative comparison.[2]

This data underscores a critical principle in drug design: optimizing one property can impact another. The modest increase in clearance for the oxa-BCHep analogue is a manageable trade-off for the substantial gain in solubility. Further, in a separate context, the 3-oxa-6-azabicyclo[3.1.1]heptane moiety, considered a mimetic of morpholine, was noted to have somewhat diminished metabolic stability compared to its parent, highlighting the need for direct experimental validation for each new candidate.[4]

The Core Experimental Workflow: A Step-by-Step Guide

To empirically determine metabolic stability, the liver microsomal stability assay is the industry-standard starting point.[7][8] Liver microsomes are subcellular fractions that are rich in the key Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, making them a cost-effective and high-throughput tool for initial screening.[9][10]

Below is a generalized workflow for this critical experiment.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_compound Prepare 10 mM Test Compound Stock in DMSO mix Pre-incubate Microsomes & Test Compound at 37°C prep_compound->mix prep_microsomes Thaw & Dilute Pooled Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_cofactor->initiate mix->initiate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction with Acetonitrile (+ Internal Standard) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant via LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Fig. 1: Standard workflow for a liver microsomal stability assay.
Detailed Experimental Protocol: Human Liver Microsomal Stability

This protocol is a synthesized, self-validating system incorporating best practices for determining in vitro intrinsic clearance.[8][11][12]

1. Reagent Preparation:

  • Test Compound: Prepare a 10 mM stock solution in DMSO. Further dilute to an intermediate concentration (e.g., 100 µM) in acetonitrile or a suitable solvent.

  • Liver Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability.[8] Thaw rapidly at 37°C and dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.

  • NADPH Regenerating System (Cofactor Solution): To ensure a constant supply of the necessary cofactor, a regenerating system is used.[11] Prepare a solution in phosphate buffer containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.

  • Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS should be structurally similar to the analyte but not present in the sample.

2. Incubation Procedure:

  • In a 96-well plate, combine the diluted HLM and the test compound (final concentration typically 1 µM).

  • Include control wells:

    • Negative Control (-NADPH): Replace the cofactor solution with phosphate buffer. This control is crucial to assess non-enzymatic degradation or chemical instability.[8]

    • Positive Control: Use a compound with known metabolic characteristics (e.g., Verapamil, Testosterone) to validate the assay's performance.

  • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The T=0 time point is taken immediately after adding the cofactor.

3. Sample Analysis:

  • Seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to precipitate the microsomal proteins.[11]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug relative to the internal standard.[13][14]

4. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / Protein concentration)

Senior Application Scientist's Note: The choice of microsomal protein concentration and test compound concentration is a balance. A concentration of 1 µM for the test compound is typically well below the Km for most CYP enzymes, ensuring the reaction follows first-order kinetics, which is essential for accurate CLint determination.[8][15]

Choosing the Right In Vitro System: A Decision Framework

While microsomes are excellent for screening Phase I metabolism, a comprehensive assessment may require other systems. The choice depends on the specific question being asked.

G q1 Initial Screening for Phase I (CYP-mediated) Metabolism? ans1 Use Liver Microsomes q1->ans1 q2 Investigate Contribution of Phase I (CYP) + Soluble Phase II Enzymes (e.g., SULTs)? ans2 Use Liver S9 Fraction q2->ans2 q3 Need a 'Gold Standard' System with Intact Cell Membranes, Transporters, and both Phase I & II Enzymes? ans3 Use Cryopreserved Hepatocytes q3->ans3 start What is the Goal of the Metabolic Stability Assay? start->q1 Screening start->q2 Broader Profile start->q3 Predictive

Fig. 2: Decision tree for selecting an in vitro metabolic test system.
Test SystemCompositionKey AdvantagesKey Limitations
Liver Microsomes Vesicles of endoplasmic reticulum containing Phase I (CYPs, FMOs) and some Phase II (UGTs) enzymes.[9][10]High throughput, cost-effective, enriched in CYP enzymes, ideal for early screening.[8]Lacks soluble enzymes (e.g., SULTs, GSTs) and cellular context (transporters).[5][6]
Liver S9 Fraction Supernatant from 9000g centrifugation; contains both microsomes and cytosolic (soluble) fractions.[5]Broader enzyme coverage than microsomes, includes both Phase I and most Phase II pathways.[16]Lower concentration of CYP enzymes compared to microsomes; can be more complex to interpret.
Hepatocytes Intact, viable liver cells (fresh or cryopreserved).The "gold standard"; contains a full complement of metabolic enzymes, cofactors, and transporters in a physiological context.[16]Lower throughput, more expensive, limited availability (fresh), potential for cell viability issues.

Elucidating Metabolic Pathways of the 3-Oxa-6-azabicyclo[3.1.1]heptane Moiety

Understanding where a molecule is metabolized is as important as understanding how fast. The 3-oxa-6-azabicyclo[3.1.1]heptane core presents several potential sites for metabolic attack, primarily through Phase I oxidation reactions catalyzed by CYP enzymes.[15][17]

G cluster_phase1 Phase I Metabolism (Functionalization) parent Parent Drug (R-Moiety-R') n_dealk N-Dealkylation parent->n_dealk CYP-mediated c_hydroxyl C-Hydroxylation parent->c_hydroxyl CYP-mediated n_oxide N-Oxidation parent->n_oxide FMO/CYP-mediated glucuronide Glucuronide Conjugate c_hydroxyl->glucuronide UGT-mediated

Fig. 3: Potential metabolic pathways for the target moiety.

Potential Phase I Metabolic Transformations:

  • N-Dealkylation: If the nitrogen atom is substituted (e.g., with an ethyl or methyl group), CYP-mediated oxidative dealkylation is a common pathway for tertiary and secondary amines.[18]

  • C-Hydroxylation: The carbon atoms of the bicyclic scaffold, particularly those adjacent to the heteroatoms, are susceptible to hydroxylation. The exact position will depend on the stereoelectronic properties of the substrate and the specific CYP isozyme involved.

  • N-Oxidation: The tertiary amine can be oxidized by Flavin-containing Monooxygenases (FMOs) or CYPs to form an N-oxide, a common metabolic pathway for nitrogen-containing heterocycles.[18]

Phase II Conjugation: If Phase I metabolism introduces a hydroxyl group, this new functional handle can undergo subsequent Phase II conjugation.[19][20] The most common reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which attaches a bulky, polar glucuronic acid moiety to facilitate excretion.[19]

Analytical Approach for Metabolite Identification: Identifying these transformation products requires high-resolution liquid chromatography-mass spectrometry (LC-MS).[21] By comparing the mass spectra of samples from the metabolic incubation with a control sample, new peaks corresponding to metabolites can be found. Tandem mass spectrometry (MS/MS) is then used to fragment these new ions, and the fragmentation pattern provides structural clues to elucidate the site of metabolism.[22][23]

Conclusion

The 3-oxa-6-azabicyclo[3.1.1]heptane moiety is a valuable tool in the medicinal chemist's arsenal for escaping flatland and improving the physicochemical properties of drug candidates. However, its impact on metabolic stability is not universal and requires rigorous experimental assessment. As demonstrated, while it can dramatically improve properties like solubility, it may also slightly increase the rate of metabolic clearance.

By employing a systematic approach beginning with a robust liver microsomal stability assay and progressing to more complex systems like hepatocytes as needed, researchers can accurately quantify intrinsic clearance. This data, combined with metabolite identification studies using LC-MS/MS, provides a comprehensive picture of the molecule's metabolic fate. This understanding is paramount for making informed decisions in lead optimization, enabling the rational design of novel therapeutics that balance potency, solubility, and metabolic stability for optimal in vivo performance.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]

  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. (2023). ChemRxiv. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. (2025). PubMed Central - NIH. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2024). ChemRxiv. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. PubMed. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (2025). ResearchGate. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). ResearchGate. [Link]

  • Unusual (2R,6R)-bicyclo[3.1.1]heptane ring construction in fungal α-trans-bergamotene biosynthesis. (2022). NIH. [Link]

  • Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. [Link]

  • Selective P450 BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). ResearchGate. [Link]

  • Water-soluble Bioisosteres of meta-Benzenes. (2024). ChemRxiv. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • Höld, K. M., et al. (2001). Metabolism and mode of action of cis- and trans-3-pinanones (the active ingredients of hyssop oil). Xenobiotica. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. [Link]

  • Metabolite Identification by Mass Spectrometry. (2017). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2012). PubMed Central - NIH. [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (2008). PubMed Central - NIH. [Link]

  • LC-MS/MS methods for determination of two or more drugs/metabolites. (2015). ResearchGate. [Link]

  • Drug Metabolism. MSD Manual Professional Edition. [Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. University of Waterloo. [Link]

  • Clinical Implications and Phases of Drug Metabolism Pathways. Longdom Publishing. [Link]

  • Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy. (2024). Hilaris Publisher. [Link]

  • Pathways of drug metabolism. (2018). ResearchGate. [Link]

Sources

Escaping Flatland: A Head-to-Head Comparison of Bridged Bicyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics with superior efficacy and safety profiles has driven medicinal chemists to explore the vastness of three-dimensional chemical space. For years, the over-reliance on flat, aromatic structures, while productive, has often led to drug candidates plagued by poor solubility, high metabolic turnover, and off-target effects. The strategic incorporation of rigid, three-dimensional (3D) scaffolds as bioisosteres for these planar moieties has emerged as a powerful tactic to mitigate these liabilities. This guide provides a detailed, head-to-head comparison of three prominent bridged bicyclic scaffolds: bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane, offering researchers and drug development professionals the insights needed to effectively navigate beyond "flatland."[1][2]

The Imperative for Three-Dimensionality in Drug Design

The "escape from flatland" is more than a conceptual trend; it is a data-driven strategy to improve the "drug-likeness" of molecules.[1] Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is correlated with higher clinical success rates. Bridged bicyclic scaffolds are pre-validated, rigid structures that introduce 3D character, enabling more precise and novel vectoral arrangements of substituents for probing protein binding pockets.[3][4] This rigidity can lock a molecule into its bioactive conformation, enhancing potency and selectivity while simultaneously improving physicochemical properties like solubility and metabolic stability by disrupting π-stacking and removing sites of oxidative metabolism.[1][5][6]

G cluster_0 Traditional 2D Approach cluster_1 Modern 3D Approach Aromatic_Ring Phenyl Ring (Flat, 2D) Poor_Properties Poor Solubility High Metabolism Toxicity Aromatic_Ring->Poor_Properties Often leads to Bridged_Bicyclic Bridged Bicyclic Scaffold (Rigid, 3D) Improved_Properties Improved Solubility Metabolic Stability Novel Target Interactions New IP Bridged_Bicyclic->Improved_Properties Can lead to Drug_Candidate Drug_Candidate Drug_Candidate->Aromatic_Ring incorporates Drug_Candidate->Bridged_Bicyclic incorporates (bioisosteric replacement) G cluster_0 Scaffold Hopping Strategy Lead_Compound Lead Compound (e.g., with Phenyl Ring) Select_Scaffold Select Bridged Bicyclic Scaffold Lead_Compound->Select_Scaffold BCP Bicyclo[1.1.1]pentane (Improve Solubility) Select_Scaffold->BCP BCO Bicyclo[2.2.2]octane (Conformational Rigidity) Select_Scaffold->BCO Cubane Cubane (Metabolic Stability) Select_Scaffold->Cubane Synthesis Synthesize Analogs BCP->Synthesis BCO->Synthesis Cubane->Synthesis Assay Comparative Assays (Solubility, Stability, Potency) Synthesis->Assay Optimized_Lead Optimized Lead Candidate Assay->Optimized_Lead

Figure 2: A workflow for the rational application of bridged bicyclic scaffolds in a lead optimization campaign.

Experimental Protocols

Protocol 1: Synthesis of Bridgehead-Functionalized BCPs via [1.1.1]Propellane

A common and versatile method for synthesizing BCPs involves the radical addition to [1.1.1]propellane. This protocol outlines a general procedure for this transformation.

Materials:

  • [1.1.1]Propellane solution in a suitable solvent

  • Alkyl iodide or other radical precursor

  • Radical initiator (e.g., triethylborane/air, or photoredox catalyst)

  • Anhydrous, degassed solvent (e.g., THF, dioxane)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the radical precursor and solvent.

  • Add the [1.1.1]propellane solution to the reaction mixture.

  • Initiate the reaction by adding the radical initiator. For photoredox-catalyzed reactions, this will involve irradiating the sample with light of the appropriate wavelength.

  • Stir the reaction at room temperature for the designated time (typically 1-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction as appropriate (e.g., by exposure to air for borane-initiated reactions).

  • Remove the solvent under reduced pressure.

  • Purify the resulting bridgehead-functionalized BCP derivative by column chromatography.

Protocol 2: In Vitro Metabolic Stability Assessment Using Liver Microsomes

This protocol provides a standardized method for comparing the metabolic stability of a parent compound with its bridged bicyclic analogs.

Materials:

  • Test compounds (parent drug, BCP analog, BCO analog, etc.)

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Prepare stock solutions of all test compounds (e.g., 10 mM in DMSO).

  • In a 96-well plate, add phosphate buffer and liver microsomes.

  • Add the test compounds to the wells to achieve a final concentration of ~1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system to each well.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural log of the percent remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), providing a quantitative measure of metabolic stability.

Conclusion

Bridged bicyclic scaffolds like BCPs, BCOs, and cubanes are indispensable tools in modern drug discovery for overcoming the limitations of flat aromatic rings. BCPs offer a reliable route to improved solubility and metabolic stability. BCOs provide a larger, conformationally rigid framework, while cubanes offer a unique spherical geometry with excellent metabolic resistance. The choice of scaffold should be guided by a thorough analysis of the structure-activity and structure-property relationships of the target compound. As synthetic methodologies for these 3D scaffolds continue to advance, their application will undoubtedly accelerate the discovery of safer and more effective medicines.

References

  • Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition in English, 31(11), 1421-1436.
  • Williams, C. M., et al. (2016). Cubanes in medicinal chemistry. Drug Discovery Today, 21(8), 1236-1243.
  • Kirillov, N. V., et al. (2020). Cubanes in medicinal chemistry: a new page. Russian Chemical Reviews, 89(1), 1-38.
  • Mykhailiuk, P. K. (2014). Cubanes in medicinal chemistry: synthesis of functionalized building blocks. Organic Letters, 16(16), 4094-4097.
  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Chemical Reviews, 112(7), 3801-3835.
  • Lovering, F., et al. (2009). Escape from flatland: the current need for new tactics in drug design.
  • Wessjohann, L. A., et al. (2007). Bicyclooctanes as Conformationally Restricted Scaffolds in Bioorganic and Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 4(4), 303-317.
  • Stepan, A. F., et al. (2011). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: Case Studies in the Discovery of Novel γ-Secretase Modulators. ACS Medicinal Chemistry Letters, 2(5), 379-384.
  • RSC Publishing. (2025).
  • ACS Publications. (2025).
  • Chem-Space. Bioisosteric Replacements. Chem-Space.
  • ResearchGate. Saturated bioisosteres of o-substituted phenyl ring: state of the art.
  • Beilstein-Institut. The synthesis of functionalized bridged polycycles via C–H bond insertion. Beilstein Journal of Organic Chemistry.
  • JACS Au. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • PubMed. (2025). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed.
  • Nature. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock.
  • PharmaBlock. Building Blocks. PharmaBlock.
  • Royal Society of Chemistry. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science.
  • Enamine. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Enamine.
  • Pellicciari, R., et al. (1996). Bicyclo[1.1.1]pentane-1-carboxylic acid, a novel potent and selective group II metabotropic glutamate receptor antagonist. Journal of Medicinal Chemistry, 39(11), 2259-2269.
  • Scilit. Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane... Scilit.
  • Enamine. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Enamine.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed protocol for the safe disposal of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate (CAS No. 1414860-36-8), a compound characterized by its bicyclic amine structure and tosylate counterion. The procedures outlined herein are grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

Understanding the Compound: A Risk-Based Approach to Disposal

Part 1: Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to adhere to the following core safety principles:

  • Consult Institutional Guidelines: Your institution's EHS department provides the definitive policies for chemical waste management. These guidelines are tailored to your specific location's regulatory landscape (e.g., EPA or local equivalents) and should always be the primary reference.[1][2]

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (such as nitrile), must be worn when handling this compound and its waste.

  • Work in a Ventilated Area: All handling and preparation for disposal of this chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][4]

  • Designate a Waste Stream: This compound should be disposed of in a dedicated "Non-halogenated Organic Waste" stream. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[1][5]

  • Solid vs. Liquid Waste:

    • Solid Waste: If the compound is in solid form, it should be collected in a designated, properly labeled solid waste container. Contaminated items such as weighing paper, gloves, and pipette tips should also be placed in this container.

    • Liquid Waste: If the compound is in a solution, it should be collected in a designated liquid waste container. Be mindful of the solvent used. For example, if dissolved in a non-halogenated solvent like methanol or DMSO, it can be added to the non-halogenated solvent waste stream.

Step 2: Container Selection and Labeling

The integrity and clear identification of waste containers are paramount for safe storage and transport.

  • Container Compatibility: Use only containers made of a material compatible with the chemical waste. For most organic solvents and solids, a high-density polyethylene (HDPE) or glass container is appropriate.[1][2] The container must have a tight-fitting screw cap.[4]

  • Proper Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as you begin collecting waste.[2][5]

    • Clearly write out the full chemical name: "3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate". Avoid using abbreviations or chemical formulas.[2]

    • List all constituents of the waste, including solvents, with their approximate percentages.

    • Include the name of the principal investigator and the laboratory location.

Step 3: Waste Storage and Accumulation
  • Secure Storage: Waste containers must be kept closed at all times, except when adding waste.[2][6] This prevents the release of volatile organic compounds (VOCs) and protects the lab environment.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is typically within the laboratory where the waste is generated.[4] The SAA should be under the control of laboratory personnel and inspected weekly for any signs of leakage.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential spills.

Step 4: Arranging for Disposal
  • Do Not Exceed Capacity: Do not fill liquid waste containers beyond 90% of their capacity to allow for vapor expansion.[6]

  • Request Pickup: Once the container is full or the project is complete, follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.[7] Do not transport hazardous waste outside of your laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate.

G start Start: Generation of Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate Waste: Is it Solid or Liquid? ppe->segregate consult_ehs->ppe solid_waste Collect in Labeled Solid Waste Container segregate->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container (Non-Halogenated) segregate->liquid_waste Liquid labeling Properly Label Container: - Full Chemical Name - All Constituents & % - PI Name & Lab Info solid_waste->labeling liquid_waste->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage cap_closed Keep Cap Securely Closed storage->cap_closed pickup Request Waste Pickup from EHS cap_closed->pickup end End: Waste Removed pickup->end

Caption: Disposal workflow for 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate.

Summary of Key Disposal Information

ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (Non-Halogenated Organic)Prudent approach due to the compound's organic nature and reactive functional groups.
PPE Safety glasses, lab coat, nitrile glovesProtects against splashes, skin contact, and contamination.
Container Type HDPE or Glass with screw capEnsures chemical compatibility and prevents leaks.[1][4]
Waste Segregation Separate from halogenated solvents, acids, bases, oxidizersPrevents potentially violent chemical reactions.[1][4]
Labeling "Hazardous Waste" + Full chemical names and %Complies with regulations and ensures safe handling by EHS personnel.[2]
Storage Closed container in a designated, secondarily contained SAAMinimizes exposure and contains spills.[2][4]
Final Disposal Via institutional EHS departmentEnsures compliant and safe final treatment or disposal.[7]

Empty Container Disposal

Empty containers that once held 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate must also be handled properly.

  • Non-Acutely Hazardous: For a substance not on the EPA's "P-list" of acutely hazardous wastes, a container is considered empty once all contents have been removed that can be by normal means (e.g., pouring, scraping). The container can then often be disposed of in regular waste after defacing the label.[7]

  • Acutely Hazardous (P-listed): If this compound were to be classified as acutely hazardous, the empty container must be triple-rinsed with a suitable solvent.[1][7] The rinsate must be collected and disposed of as hazardous waste.

Given the lack of specific data, it is best to consult with your EHS office to determine the appropriate procedure for empty container disposal.

By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility and ensure that your groundbreaking research does not come at the cost of safety or environmental integrity.

References

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Maryland. (n.d.). Chemical Waste. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • University College London. (2021, May 11). Working safely with solvents. Safety Services. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for handling 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate (CAS No. 1414860-36-8). As a specialized bicyclic amine tosylate salt, this compound requires a comprehensive, risk-based approach to safety. The following guidance is synthesized from established safety principles for related chemical structures to ensure the well-being of researchers and laboratory personnel.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • 3-Oxa-6-azabicyclo[3.1.1]heptane Cation: Bicyclic amines and related heterocyclic compounds can be irritants to the skin, eyes, and respiratory tract.[1] Systemic effects following absorption are possible, and as with many novel chemical entities, the full toxicological profile is unknown. All chemical products should be handled with the recognition of having "unknown hazards and toxicity".[2]

  • 4-methylbenzenesulfonate (Tosylate) Anion: This anion is derived from p-toluenesulfonic acid, a strong acid. While the salt form is less corrosive than the free acid, it can still cause irritation upon contact. Furthermore, tosylates are known alkylating agents and should be handled with care to avoid inhalation of dust or direct contact with skin.

Based on this analysis, the compound should be treated as, at a minimum:

  • Harmful if swallowed.[3]

  • A skin and eye irritant.[1][3][4]

  • A potential respiratory irritant, particularly as a fine powder.[1]

The Core PPE Ensemble: A Multi-Layered Defense

A static, one-size-fits-all PPE list is insufficient. The required level of protection is dictated by the specific procedure being performed. The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5][6] This must be supplemented based on a task-specific risk assessment.[5]

Eye and Face Protection

The eyes are particularly vulnerable to chemical exposure. The choice of protection depends directly on the splash or aerosolization risk.

  • Minimum Requirement (e.g., weighing solids, transport in closed containers): ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5][6]

  • Elevated Risk (e.g., preparing solutions, transfers, heating): Chemical splash goggles that form a seal around the eyes are required to protect against liquid splashes and chemical vapors.[5]

  • High Risk (e.g., large volume transfers, risk of exothermic reaction): A full-face shield must be worn in addition to safety glasses or goggles to protect the entire face.[5][7]

Body and Skin Protection
  • Laboratory Coat: A standard lab coat is mandatory at all times.[6] For tasks with a significant splash risk, consider a fluid-resistant or chemical-resistant apron worn over the lab coat.

  • Clothing: Long pants and closed-toe shoes are required to protect the skin from potential spills.[6][7]

Hand Protection

No single glove material protects against all chemicals.[8] For this compound, glove selection should be based on providing a barrier to the solid and any solvents used.

  • Primary Recommendation: Disposable nitrile gloves are the standard for incidental contact.[5][6][8] It is critical to understand that they provide short-term splash protection only and should be removed and replaced immediately upon contact with the chemical.[9]

  • Double Gloving: For procedures involving larger quantities or extended handling times, wearing two pairs of nitrile gloves can provide an additional layer of protection.[5]

  • Solvent Considerations: When preparing solutions, the choice of glove must be compatible with the solvent. Nitrile gloves offer good protection against many alcohols and aqueous solutions but perform poorly against chlorinated solvents and some ketones.[8][10] Always consult a manufacturer's chemical resistance chart for the specific solvent in use.[7][11]

Task Glove Type Rationale
Weighing Solid CompoundSingle Pair Nitrile GlovesProtects against incidental skin contact with the solid.
Preparing Aqueous SolutionSingle or Double Pair Nitrile GlovesNitrile offers good resistance to aqueous solutions.[8] Double gloving is prudent for higher concentrations.
Preparing Solution in Organic SolventSolvent-Specific Gloves (Consult Chart)The solvent is the primary determinant of glove breakthrough. Nitrile may be insufficient.[10]
Cleaning GlasswareHeavy-duty or thicker reusable glovesProvides greater durability and protection against residual chemicals.
Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling exposure to airborne contaminants.[7]

  • Required Use: All procedures that may generate dust or aerosols (e.g., weighing, preparing solutions, heating) must be performed inside a chemical fume hood.[8]

  • Respirator Use: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be necessary.[12]

Procedural Guide: Step-by-Step Safety

This section provides a direct, procedural workflow for safe handling.

Pre-Operation Checklist
  • Review Hazards: Read and understand this safety guide and any available institutional chemical safety resources.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Ensure a chemical spill kit equipped for solid organic compounds is readily accessible.[13]

  • Don PPE: Put on the minimum required PPE (lab coat, safety glasses, long pants, closed-toe shoes) before entering the handling area.

Handling Protocol (in a Fume Hood)
  • Don appropriate gloves (e.g., nitrile for solid handling).[5]

  • If there is a splash hazard, upgrade from safety glasses to chemical splash goggles.[5]

  • Place absorbent, plastic-backed pads on the work surface to contain any minor spills.

  • Carefully weigh or transfer the compound, minimizing the creation of dust.

  • When adding solvents, do so slowly to avoid splashing.

  • Keep all containers tightly closed when not in use.[4]

Post-Operation Procedure
  • Decontaminate the work surface.

  • Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water.[3]

  • Remove lab coat and goggles before leaving the laboratory.

Emergency Protocols: Spill and Exposure Management

Spill Response
  • Minor Spill (Contained in Fume Hood):

    • Ensure appropriate PPE is worn.[13]

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[14] Do not use combustible materials like paper towels to absorb the initial spill.[14]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable detergent solution, followed by a water rinse.[15]

    • Place all contaminated materials (absorbent, gloves, pads) into a sealed, labeled hazardous waste bag or container.[15]

  • Major Spill (Outside of Fume Hood):

    • Alert personnel in the immediate area and evacuate.

    • If the material is volatile or dusty, activate the fire alarm to evacuate the building.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Decontamination and Disposal Plan

  • Decontamination: All surfaces and equipment should be thoroughly decontaminated after use. A standard laboratory detergent and water are typically sufficient. For spills, a more rigorous decontamination may be necessary.[17]

  • Waste Disposal: All waste contaminated with 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate, including excess compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[16][18]

    • Place solid waste in a clearly labeled, sealed container.

    • Place liquid waste (e.g., solutions) in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.[19]

    • Follow all institutional, local, and federal regulations for hazardous waste disposal.[16]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Hazard Identification cluster_2 Phase 3: PPE Selection cluster_3 Phase 4: Control Environment start Begin Work with 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate weighing Weighing Solid (Dust Hazard) start->weighing Assess Task solution Preparing Solution (Splash Hazard) start->solution Assess Task transfer Large Volume Transfer (High Splash/Aerosol Hazard) start->transfer Assess Task ppe1 Minimum PPE: - Lab Coat - Safety Glasses (Side Shields) - Nitrile Gloves weighing->ppe1 Select PPE ppe2 Enhanced PPE: - Lab Coat - Chemical Splash Goggles - Nitrile Gloves (Double) solution->ppe2 Select PPE ppe3 Maximum PPE: - Lab Coat + Apron - Face Shield + Goggles - Solvent-Rated Gloves transfer->ppe3 Select PPE hood Perform all tasks in a Certified Chemical Fume Hood ppe1->hood ppe2->hood ppe3->hood

Caption: PPE selection workflow based on task-specific hazards.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS BENZENE 4-METHYL BENZENE SULFONATE.
  • Ambeed. (n.d.). Ambeed SDS.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Minnesota.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Stanford University.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • AK Scientific, Inc. (n.d.). Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate Safety Data Sheet.
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate
Reactant of Route 2
3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。